molecular formula C14H22ClNO2 B596667 L-Homophenylalanine tert-butyl ester hydrochloride CAS No. 130316-46-0

L-Homophenylalanine tert-butyl ester hydrochloride

Cat. No.: B596667
CAS No.: 130316-46-0
M. Wt: 271.785
InChI Key: ZBJGZYBRHPJMEG-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Homophenylalanine tert-butyl ester hydrochloride is a protected amino acid ester that serves as a valuable chiral building block and intermediate in organic synthesis, particularly in pharmaceutical research and peptide chemistry. The tert-butyl ester group acts as a protective group for the carboxylic acid function, enhancing the compound's stability and solubility during synthetic sequences, and can be removed under mild acidic conditions without affecting other sensitive functional groups . This makes it especially useful for the multi-step synthesis of complex molecules, drug candidates, and novel peptides where the homophenylalanine scaffold—a phenylalanine analogue with an extended side chain—is required. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. As a hygroscopic solid, it should be stored in a cool, dry environment to maintain stability and purity. Always refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-4-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJGZYBRHPJMEG-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669962
Record name tert-Butyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83079-77-0
Record name tert-Butyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An Overview of L-Homophenylalanine tert-butyl ester hydrochloride: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homophenylalanine tert-butyl ester hydrochloride is a chiral building block utilized in the synthesis of various pharmaceutical compounds. As a derivative of L-homophenylalanine, an unnatural amino acid, it serves as a key intermediate in the development of therapeutic agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. This document provides a summary of its known chemical properties, a general synthetic approach, and its role in medicinal chemistry.

Chemical Properties

Detailed experimental data for this compound is not extensively available in publicly accessible literature. However, based on supplier information and general chemical principles, the following properties can be outlined.

PropertyValueSource
CAS Number 130316-46-0Chemical Suppliers
Molecular Formula C₁₄H₂₂ClNO₂Chemical Suppliers
Molecular Weight 271.79 g/mol Chemical Suppliers
Appearance White to off-white solidChemical Suppliers
Storage Store sealed in a dry place at room temperatureChemical Suppliers

Quantitative Data:

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound with full characterization is not available in the reviewed literature, a general and widely used method for the preparation of amino acid tert-butyl ester hydrochlorides involves the following steps:

Experimental Protocol: General Synthesis of Amino Acid tert-Butyl Ester Hydrochlorides

  • Esterification: The parent amino acid (in this case, L-homophenylalanine) is reacted with an excess of a tert-butylating agent, such as isobutylene or tert-butyl acetate, in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in an appropriate organic solvent (e.g., dioxane or dichloromethane).

  • Work-up: The reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the free base of the tert-butyl ester.

  • Salt Formation: The resulting free base is dissolved in a dry, non-polar solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or dioxane) is then added, leading to the precipitation of the amino acid tert-butyl ester hydrochloride salt.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with a cold, non-polar solvent to remove any remaining impurities, and dried under vacuum to afford the final product.

The following diagram illustrates a generalized workflow for this synthesis.

G cluster_synthesis General Synthesis Workflow start L-Homophenylalanine esterification Esterification with tert-butylating agent and acid catalyst start->esterification workup Aqueous Work-up and Extraction esterification->workup free_base L-Homophenylalanine tert-butyl ester (free base) workup->free_base salt_formation Treatment with HCl free_base->salt_formation purification Filtration and Drying salt_formation->purification product L-Homophenylalanine tert-butyl ester hydrochloride purification->product G cluster_ras Renin-Angiotensin System (RAS) and ACE Inhibition angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angiotensin_i Angiotensin I angiotensinogen->angiotensin_i ace ACE angiotensin_i->ace angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii vasoconstriction Vasoconstriction (Increased Blood Pressure) angiotensin_ii->vasoconstriction ace_inhibitors ACE Inhibitors (derived from L-Homophenylalanine) ace_inhibitors->ace Inhibition

L-Homophenylalanine tert-butyl ester hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 130316-46-0

This in-depth technical guide provides comprehensive information on L-Homophenylalanine tert-butyl ester hydrochloride, a key building block in synthetic organic chemistry, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, applications in peptide synthesis, and its relevance as a precursor in the development of therapeutic agents, including TNF-α modulators.

Chemical and Physical Properties

This compound is a chiral amino acid derivative used in the synthesis of peptides and other complex organic molecules. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which can be removed under acidic conditions. The hydrochloride salt form enhances the compound's stability and handling properties.

PropertyValueReference
CAS Number 130316-46-0[1][2][3]
Molecular Formula C₁₄H₂₂ClNO₂[1]
Molecular Weight 271.79 g/mol [1]
Appearance White to off-white solid[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Applications in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), primarily utilizing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. The tert-butyl ester protects the C-terminus of the amino acid, preventing its participation in the peptide bond formation until it is intentionally deprotected.

General Experimental Protocol for use in Fmoc-SPPS:

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Wang, Rink Amide) pre-loaded with the first amino acid or a functional group for anchoring the first amino acid.

  • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

2. Deprotection:

  • Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 10-20 minutes.

  • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc group.

3. Coupling of this compound:

  • In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU; 2-4 equivalents) in DMF.

  • Add a base, such as diisopropylethylamine (DIPEA; 4-8 equivalents), to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

4. Capping (Optional):

  • To block any unreacted amino groups, the resin can be treated with an acetylating agent, such as acetic anhydride and DIPEA in DMF.

5. Repetition:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl ester of the C-terminal L-Homophenylalanine) are removed simultaneously.

  • This is typically achieved by treating the resin with a cleavage cocktail, most commonly trifluoroacetic acid (TFA) in the presence of scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

7. Precipitation and Purification:

  • The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.

  • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Peptide Synthesis

G Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (L-HPA-tBu-HCl, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final amino acid Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Fmoc-SPPS Workflow

Relevance to TNF-α Signaling Pathway

L-Homophenylalanine is a precursor in the synthesis of various bioactive molecules, including macrocyclic compounds that act as modulators of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a pro-inflammatory cytokine that plays a central role in the inflammatory response and is implicated in a range of autoimmune diseases. Therefore, inhibitors of TNF-α are important therapeutic agents. The synthesis of these modulators often involves the incorporation of non-proteinogenic amino acids like L-Homophenylalanine to enhance potency, selectivity, and pharmacokinetic properties.

The TNF-α signaling pathway is a complex cascade that can lead to either cell survival and inflammation or apoptosis. The pathway is initiated by the binding of trimeric TNF-α to its receptors, TNFR1 or TNFR2.

TNF-α Signaling Pathway Diagram

TNF_alpha_pathway TNF_alpha TNF-α Trimer TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD recruits IKK_complex IKK Complex TRAF2->IKK_complex activates RIP1->IKK_complex activates I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Inflammation Inflammation Gene Expression NF_kappa_B->Inflammation translocates to nucleus Caspase8 Caspase-8 FADD->Caspase8 activates Apoptosis Apoptosis Caspase8->Apoptosis initiates cascade

TNF-α Signaling Cascade

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications and protocols, researchers should consult relevant literature and safety data sheets.

References

An In-depth Technical Guide to L-Homophenylalanine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Homophenylalanine tert-butyl ester hydrochloride, a key building block in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and illustrates its application in a common biochemical workflow.

Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid L-homophenylalanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is a common strategy in peptide synthesis and other complex organic syntheses. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 271.78 g/mol [1][2][3][4]
Molecular Formula C₁₄H₂₂ClNO₂[1][3][4]
CAS Number 130316-46-0[1][2][3][4]
Appearance White to off-white powder
Storage Conditions Room temperature, desiccated[2]

Experimental Protocols

This protocol describes a general method for the esterification of L-homophenylalanine to its tert-butyl ester, followed by conversion to the hydrochloride salt. This method is adapted from established procedures for the tert-butylation of amino acids.

Materials:

  • L-Homophenylalanine

  • Dioxane (anhydrous)

  • Isobutylene

  • p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄)

  • 10% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas or solution in diethyl ether)

  • Autoclave or a sealed pressure vessel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

Step 1: Esterification

  • In a suitable pressure vessel, suspend L-homophenylalanine in anhydrous dioxane.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid.

  • Cool the mixture and add a molar excess of liquefied isobutylene.

  • Seal the vessel and stir the reaction mixture at room temperature for 4-5 days. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude L-Homophenylalanine tert-butyl ester as a free base.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude L-Homophenylalanine tert-butyl ester in approximately 10 volumes of anhydrous diethyl ether.

  • Cool the solution to -20°C using a suitable cooling bath.

  • Slowly add one equivalent of a solution of hydrogen chloride in dry ether. Alternatively, bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Stir the mixture at low temperature for a short period.

  • Collect the precipitated solid by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield this compound.

Applications in Peptide Synthesis

This compound is frequently utilized in solid-phase peptide synthesis (SPPS), particularly in protocols employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The tert-butyl ester effectively protects the C-terminus of the amino acid, preventing unwanted side reactions during peptide chain elongation.

The following diagram illustrates the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle where this compound is incorporated.

Peptide_Synthesis_Workflow cluster_cleavage Final Cleavage and Deprotection start Resin-Bound Amino Acid deprotection Fmoc Deprotection (e.g., Piperidine) start->deprotection 1. washing1 Washing deprotection->washing1 2. coupling Coupling of L-Homophenylalanine (activated) washing1->coupling 3. washing2 Washing coupling->washing2 4. capping Capping (Optional) (e.g., Acetic Anhydride) washing2->capping 5. cycle_end Repeat Cycle for Next Amino Acid washing2->cycle_end capping->cycle_end cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) cycle_end->cleavage After Final Cycle peptide Purified Peptide containing L-Homophenylalanine cleavage->peptide

References

Technical Guide: Synthesis of L-Homophenylalanine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis of L-Homophenylalanine tert-butyl ester hydrochloride, an important building block in the development of various pharmaceutical agents, notably as a precursor for angiotensin-converting enzyme (ACE) inhibitors.[1] The protocol outlined is based on established methods for the esterification of amino acids.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the protection of the carboxylic acid group of L-Homophenylalanine as a tert-butyl ester. This is commonly accomplished through an acid-catalyzed reaction with a tert-butyl source. The second step involves the conversion of the resulting free-base ester into its hydrochloride salt to improve stability and handling.

A general process for preparing amino acid tert-butyl ester hydrochlorides involves reacting the amino acid with a tert-butylating agent like isobutylene or tert-butyl acetate in the presence of an acid catalyst.[2][3] The resulting ester is then treated with hydrochloric acid to form the desired salt.[2]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Work-up & Salt Formation A L-Homophenylalanine D Reaction Mixture A->D B tert-Butyl Acetate (tert-butyl source) B->D C Perchloric Acid (Catalyst) C->D E L-Homophenylalanine tert-butyl ester (Free Base) D->E Stirring (18-24h) Room Temp F Alkaline Work-up (e.g., K2CO3 aq.) E->F G Organic Layer Separation F->G I Crystallization G->I H HCl in Solvent (e.g., Isopropyl Ether) H->I J L-Homophenylalanine tert-butyl ester hydrochloride I->J Filtration & Drying

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general methods for the synthesis of similar amino acid esters.[3]

Materials and Reagents:

  • L-Homophenylalanine

  • tert-Butyl acetate

  • Perchloric acid (60% aqueous solution)

  • Potassium carbonate (or other suitable base)

  • Isopropyl ether (or other suitable non-polar solvent)

  • Anhydrous hydrogen chloride (gas or solution in a compatible solvent)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven (vacuum)

Step 1: Synthesis of L-Homophenylalanine tert-butyl ester (Free Base)
  • Reaction Setup: Suspend L-Homophenylalanine in tert-butyl acetate (approximately 10-20 times the weight of the amino acid) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Catalyst Addition: To the stirred suspension, slowly add 1.1 to 1.5 molar equivalents of 60% aqueous perchloric acid.[3]

  • Reaction: Stir the mixture at room temperature (15-25°C) for 18-24 hours. The reaction should become a clear, homogeneous solution.[3]

  • Quenching and Neutralization: After the reaction is complete, cool the flask in an ice bath. Slowly add a cold aqueous solution of potassium carbonate with vigorous stirring to adjust the pH to between 9 and 10.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude L-Homophenylalanine tert-butyl ester as an oil.

Step 2: Formation of this compound
  • Dissolution: Dissolve the crude ester obtained from Step 1 in a suitable solvent, such as isopropyl ether.[3]

  • Acidification: Cool the solution in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent until the pH of the solution is acidic (pH 1-3).[3]

  • Crystallization and Isolation: Stir the mixture at low temperature for approximately 30 minutes to promote crystallization. Collect the precipitated white solid by vacuum filtration.[3]

  • Washing and Drying: Wash the collected crystals with cold isopropyl ether to remove any remaining impurities.[3] Dry the final product, this compound, under vacuum at approximately 40°C.[3]

Data Presentation

The following table summarizes the quantitative parameters for the synthesis, based on a representative procedure for a structurally similar amino acid, L-phenylalanine.[3] Yields are expected to be comparable for L-Homophenylalanine.

ParameterValue/ConditionSource/Notes
Starting Material L-Homophenylalanine-
Reagent tert-Butyl AcetateSolvent and tert-butyl source
Catalyst 60% Perchloric Acid (aq.)1.2 equivalents
Reaction Time 20-24 hoursFor esterification step
Reaction Temperature 18-23°CRoom Temperature
Work-up Base 4N Potassium Hydroxide (aq.)To adjust pH to 9-10
Salting Agent Anhydrous Hydrogen ChlorideGas or solution
Final Product Form White Crystalline Solid-
Expected Yield ~75%Based on L-phenylalanine synthesis[3]

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Commercial suppliers of this compound (CAS No. 130316-46-0) typically provide access to such analytical data.[4]

References

An In-depth Technical Guide to L-Homophenylalanine tert-butyl ester Hydrochloride and its Structural Analogues for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Homophenylalanine, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] The tert-butyl ester hydrochloride salt of L-homophenylalanine enhances its utility in synthesis by protecting the carboxylic acid moiety, thereby facilitating controlled reactions at other functional groups. This technical guide provides a comprehensive overview of L-Homophenylalanine tert-butyl ester hydrochloride, its structural analogues, their synthesis, biological activities, and the signaling pathways they modulate. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Compound: this compound

This compound is a derivative of L-homophenylalanine where the carboxyl group is protected as a tert-butyl ester. This protection is advantageous in multi-step syntheses, particularly in peptide synthesis, due to the stability of the tert-butyl group under a variety of reaction conditions and its selective removal under acidic conditions.[2][3]

Physicochemical Properties:

PropertyValue
CAS Number 130316-46-0
Molecular Formula C₁₄H₂₂ClNO₂
Appearance White to off-white solid
Solubility Soluble in organic solvents

Synthesis of this compound

The synthesis of this compound typically involves two key steps: esterification of L-homophenylalanine with a source of tert-butyl groups and subsequent formation of the hydrochloride salt.

Experimental Protocol: Synthesis of L-Homophenylalanine tert-butyl ester

Materials:

  • L-Homophenylalanine

  • tert-Butanol or Isobutylene

  • Strong acid catalyst (e.g., sulfuric acid, perchloric acid)

  • Anhydrous solvent (e.g., dichloromethane, dioxane)

  • DIPEA (N,N-Diisopropylethylamine)

  • (4-nitrobenzene)sulphonyl chloride

  • Hydrochloric acid (ethereal solution or gas)

Procedure:

  • Esterification: A solution of L-homophenylalanine (1.0 mmol) in an anhydrous solvent is treated with a catalytic amount of a strong acid.[2] To this mixture, an excess of isobutylene is bubbled through, or tert-butanol (1.2-2.0 mmol) is added.[2] The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched, and the crude tert-butyl ester is isolated.

  • Purification: The crude product is purified using standard techniques such as column chromatography.

  • Salt Formation: The purified L-Homophenylalanine tert-butyl ester is dissolved in a dry organic solvent (e.g., diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in an appropriate solvent) to precipitate the hydrochloride salt.

  • Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

A general workflow for the synthesis is depicted below:

G cluster_synthesis Synthesis of L-Homophenylalanine tert-butyl ester HCl L-HPA L-Homophenylalanine Esterification Esterification L-HPA->Esterification tBuOH_Isobutylene tert-Butanol or Isobutylene + Acid Catalyst tBuOH_Isobutylene->Esterification L-HPA_tBu_ester L-Homophenylalanine tert-butyl ester Esterification->L-HPA_tBu_ester Salt_Formation Salt Formation L-HPA_tBu_ester->Salt_Formation HCl_gas_solution HCl (gas or solution) HCl_gas_solution->Salt_Formation Final_Product L-Homophenylalanine tert-butyl ester HCl Salt_Formation->Final_Product

Fig. 1: Synthesis Workflow

Structural Analogues and Their Biological Activities

The structural backbone of L-homophenylalanine offers a versatile scaffold for the development of various biologically active analogues. Modifications can be introduced at the alpha-amino group, the carboxylic acid, the phenyl ring, or the ethyl side chain.

Phosphonic Acid Analogues

Phosphonic acid analogues of homophenylalanine have been investigated as inhibitors of metallo-aminopeptidases, such as aminopeptidase N (APN/CD13).[4] These enzymes are implicated in various pathological processes, including cancer progression and angiogenesis.[4][5]

Experimental Protocol: Aminopeptidase N Inhibition Assay

Materials:

  • Human or porcine aminopeptidase N (APN/CD13)

  • Substrate: L-Leucine-p-nitroanilide

  • Test compounds (phosphonic acid analogues of homophenylalanine)

  • Buffer solution (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • The enzyme, substrate, and varying concentrations of the inhibitor are pre-incubated in the buffer solution.

  • The reaction is initiated by the addition of the substrate.

  • The rate of p-nitroaniline formation is monitored spectrophotometrically at a specific wavelength.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data:

CompoundAnalogue TypeTargetIC50 (µM)
1 Phosphonic acid analogue of homophenylalaninehAPNSubmicromolar range[6]
2 Phosphonic acid analogue of phenylalaninehAPNMicromolar range[6]
Bestatin Natural dipeptide inhibitorAPN-[4]
Tosedostat Hydroxamic acid inhibitorAPNNanomolar range[4]
Hydroxamic Acid Derivatives

Hydroxamic acid derivatives are potent inhibitors of zinc-dependent enzymes, including ACE and matrix metalloproteinases (MMPs).[7][8] The hydroxamate moiety acts as a strong zinc-chelating group.

Experimental Protocol: ACE Inhibition Assay

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-His-Leu (HHL)

  • Test compounds (hydroxamic acid derivatives of homophenylalanine)

  • Buffer solution (e.g., phosphate buffer)

  • HPLC system

Procedure:

  • ACE is pre-incubated with various concentrations of the inhibitor in the buffer.

  • The reaction is started by adding the HHL substrate.

  • The reaction is stopped after a specific time by adding an acid.

  • The amount of hippuric acid released is quantified by HPLC.

  • IC50 values are determined from the dose-response curves.

Quantitative Data:

CompoundAnalogue TypeTargetIC50 (nM)
Captopril Sulfhydryl-containing ACE inhibitorACE-[9]
Enalaprilat Dicarboxylate-containing ACE inhibitorACE-[9]
Idrapril Hydroxamic acid-based ACE inhibitorACE-

Signaling Pathways and Mechanisms of Action

Renin-Angiotensin System (RAS) Inhibition

L-Homophenylalanine-based ACE inhibitors primarily exert their therapeutic effects by modulating the Renin-Angiotensin System (RAS). ACE is a key enzyme in this pathway, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

G cluster_ras Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion ACE_Inhibitor L-Homophenylalanine-based ACE Inhibitor ACE_Inhibitor->ACE Inhibits

Fig. 2: RAS Inhibition by ACE Inhibitors

By inhibiting ACE, these compounds prevent the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Aminopeptidase N (APN/CD13) Inhibition and Cancer

Inhibition of APN by homophenylalanine analogues can trigger the amino acid deprivation response (AADR) in cancer cells.[5] This stress response can lead to apoptosis (programmed cell death). Furthermore, APN inhibition has been shown to sensitize cancer cells to other treatments, such as TRAIL-induced apoptosis.[5][10]

G cluster_apn APN Inhibition in Cancer Cells APN_Inhibitor Homophenylalanine-based APN Inhibitor APN APN APN_Inhibitor->APN Inhibits Sensitization Sensitization to TRAIL-induced Apoptosis APN_Inhibitor->Sensitization AADR Amino Acid Deprivation Response APN->AADR Stress_Pathways Activation of Stress Pathways (e.g., NF-kB) AADR->Stress_Pathways Apoptosis Apoptosis Stress_Pathways->Apoptosis TRAIL TRAIL DR4 DR4 Receptor TRAIL->DR4 Binds to DR4->Apoptosis Sensitization->Apoptosis

Fig. 3: APN Inhibition Pathway

Conclusion

This compound and its structural analogues represent a promising class of compounds for drug discovery and development. The synthetic versatility of the homophenylalanine scaffold allows for the creation of diverse libraries of analogues targeting various enzymes, including ACE and aminopeptidases. The data presented in this guide highlights the potential of these compounds in cardiovascular and oncology research. Further exploration of structure-activity relationships and mechanistic studies will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

An In-depth Technical Guide to the Solubility of L-Homophenylalanine tert-butyl ester hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Homophenylalanine tert-butyl ester hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing a qualitative understanding, experimental protocols for determining solubility, and a typical synthesis workflow. This information is intended to assist researchers in handling and utilizing this compound effectively in their work.

Introduction to this compound

This compound is a synthetic derivative of the non-proteinogenic amino acid L-Homophenylalanine. The presence of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is a common strategy in peptide synthesis and medicinal chemistry to enhance solubility in organic solvents and prevent unwanted side reactions. The hydrochloride salt form generally improves aqueous solubility and stability of the free amine. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.

Qualitative Solubility Profile

The solubility of a salt in an organic solvent is influenced by the polarity of the solvent, the lattice energy of the salt, and the solvation energy of the ions. As a hydrochloride salt, this compound is expected to be more soluble in polar protic and aprotic solvents that can effectively solvate the charged amine and chloride ions. Its solubility is likely to be lower in non-polar organic solvents.

Table 1: Estimated Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolLikely SolubleThe hydroxyl group can hydrogen bond with the ions, aiding in solvation. The related free base, L-Phenylalanine tert-butyl ester, is soluble in methanol[1].
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely SolubleHigh dielectric constants and ability to solvate cations contribute to solubility.
Chlorinated Dichloromethane (DCM)Moderately Soluble to Sparingly SolubleThe related free base, L-Phenylalanine tert-butyl ester, is soluble in DCM[1]. The presence of the salt may reduce solubility compared to the free base.
Ethers Diethyl ether, Tetrahydrofuran (THF)Likely Sparingly Soluble to InsolubleLower polarity and inability to effectively solvate ions will likely result in poor solubility.
Esters Ethyl acetateLikely Sparingly SolubleModerate polarity may allow for some dissolution, but likely limited.
Hydrocarbons Hexane, TolueneLikely InsolubleNon-polar nature makes them poor solvents for salts.

This table is based on general chemical principles and data for analogous compounds. Experimental verification is necessary for specific applications.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following is a general protocol for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically.

  • Sample Separation:

    • After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or g/L using the measured concentration and the dilution factor.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions[2][3][4][5].

Synthesis Workflow

This compound is typically synthesized from L-Homophenylalanine. The following diagram illustrates a general workflow for its preparation. This process involves the protection of the carboxylic acid group as a tert-butyl ester followed by the formation of the hydrochloride salt.

SynthesisWorkflow cluster_esterification Esterification cluster_salt_formation Salt Formation L_HPA L-Homophenylalanine Reaction_Ester Reaction Mixture L_HPA->Reaction_Ester Isobutylene Isobutylene or tert-Butanol Isobutylene->Reaction_Ester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, PTSA) Acid_Catalyst->Reaction_Ester Solvent_Ester Anhydrous Solvent (e.g., Dioxane, DCM) Solvent_Ester->Reaction_Ester Free_Ester L-Homophenylalanine tert-butyl ester (Free Base) Reaction_Salt Precipitation Free_Ester->Reaction_Salt Workup_Ester Workup Reaction_Ester->Workup_Ester Aqueous Workup (e.g., NaHCO₃ wash) Workup_Ester->Free_Ester HCl_solution HCl in organic solvent (e.g., ether, dioxane) HCl_solution->Reaction_Salt Solvent_Salt Anhydrous Solvent (e.g., Diethyl Ether) Solvent_Salt->Reaction_Salt Final_Product L-Homophenylalanine tert-butyl ester hydrochloride Filtration Filtration & Drying Reaction_Salt->Filtration Isolation Filtration->Final_Product

Caption: General workflow for the synthesis of this compound.

This two-stage process first involves the acid-catalyzed esterification of L-Homophenylalanine. The resulting free base is then treated with a solution of hydrochloric acid in an organic solvent to precipitate the desired hydrochloride salt[6].

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides a foundational understanding for researchers. The qualitative assessment suggests a preference for polar solvents, and the provided experimental protocol offers a clear path to generating precise quantitative data tailored to specific research needs. The synthesis workflow gives context to the production of this important chemical intermediate. For any application, it is strongly recommended that researchers perform their own solubility tests to ensure the accuracy of their experimental conditions.

References

An In-depth Technical Guide on the Stability and Storage of L-Homophenylalanine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homophenylalanine tert-butyl ester hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity and stability throughout storage and handling is critical for the successful development of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It details potential degradation pathways, outlines methodologies for stability assessment, and presents a framework for establishing appropriate storage and handling protocols. While specific quantitative stability data for this compound is not extensively published, this guide provides representative experimental protocols and data based on the known chemistry of similar amino acid esters.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 130316-46-0
Molecular Formula C₁₄H₂₂ClNO₂
Molecular Weight 271.79 g/mol
Appearance White to off-white solid
Solubility Soluble in water and alcohols

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on information from safety data sheets and general knowledge of similar compounds.[1]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store at 2-8°C (refrigerated). Some suppliers suggest room temperature storage is also acceptable for short periods if the material is kept dry.Low temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Protects against atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidative degradation.
Moisture Keep container tightly closed in a dry and well-ventilated place. Protect from moisture.[2]The compound is susceptible to hydrolysis.
Light Store in a light-resistant container.While specific photostability data is unavailable, protection from light is a general good practice for complex organic molecules.
Handling Handle in a well-ventilated area. Use personal protective equipment (gloves, safety glasses). Avoid dust formation. Keep away from sources of ignition.[1]Standard safety precautions for handling fine chemicals.

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be the hydrolysis of the tert-butyl ester bond. This reaction is catalyzed by the presence of acid or base and is accelerated by moisture and elevated temperatures. The hydrochloride salt form provides an acidic environment that can facilitate this degradation if moisture is present.

The hydrolysis reaction results in the formation of L-Homophenylalanine and tert-butanol.

cluster_main Hydrolysis of this compound L-Homophenylalanine_tert-butyl_ester_hydrochloride L-Homophenylalanine tert-butyl ester hydrochloride plus + L-Homophenylalanine_tert-butyl_ester_hydrochloride->plus H₂O (Moisture) (Acid or Base catalyzed) L-Homophenylalanine L-Homophenylalanine tert-butanol tert-butanol plus->L-Homophenylalanine plus->tert-butanol

Caption: Potential degradation pathway of this compound.

Stability Testing and Analytical Methods

A comprehensive stability testing program is essential to understand the degradation profile of this compound and to establish a re-test period or shelf life.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

    • Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can separate the active ingredient from its degradation products.

Table 3: Example of a Stability-Indicating HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Data Presentation: Example Stability Data

The results of the stability studies should be presented in a clear and organized manner.

Table 4: Example of Long-Term Stability Data (Storage at 2-8°C)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White solid99.80.2
3White solid99.70.3
6White solid99.60.4
12White solid99.50.5

Table 5: Example of Forced Degradation Results

Stress ConditionAssay (%)Major Degradant (%)
0.1 M HCl, 60°C, 24h85.214.5 (L-Homophenylalanine)
0.1 M NaOH, 60°C, 24h78.521.1 (L-Homophenylalanine)
3% H₂O₂, RT, 24h98.9Not Detected
80°C, 48h (solid)99.20.7
Photostability99.50.4

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for the stability assessment of this compound.

cluster_workflow Stability Assessment Workflow start Procure L-Homophenylalanine tert-butyl ester hydrochloride storage Store under recommended conditions (2-8°C, dry, inert atm.) start->storage method_dev Develop & Validate Stability-Indicating Method storage->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg identify_deg Identify Degradation Products forced_deg->identify_deg stability_study Initiate Long-Term & Accelerated Stability Studies identify_deg->stability_study analyze Analyze Samples at Scheduled Time Points stability_study->analyze data_eval Evaluate Stability Data & Establish Re-test Period analyze->data_eval end Implement Routine Quality Control Testing data_eval->end

Caption: Workflow for stability assessment of this compound.

Conclusion

While specific, publicly available stability data for this compound is limited, a thorough understanding of its chemical structure and the behavior of similar compounds allows for the establishment of robust storage, handling, and stability testing protocols. The primary degradation pathway is likely hydrolysis of the tert-butyl ester, which can be minimized by controlling temperature and moisture. The implementation of a comprehensive stability program, including forced degradation studies and the use of a validated stability-indicating analytical method, is crucial for ensuring the quality and reliability of this important synthetic intermediate in research and drug development.

References

Commercial Sourcing and Synthetic Guidance for L-Homophenylalanine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and quality control of L-Homophenylalanine tert-butyl ester hydrochloride (CAS No: 130316-46-0). This valuable building block is utilized in the synthesis of various pharmaceutical compounds and research chemicals. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and handling this compound.

Commercial Suppliers

Sourcing high-quality starting materials is a critical first step in any research and development endeavor. A variety of chemical suppliers offer this compound, though purity, availability, and pricing can vary significantly. Below is a summary of commercial suppliers. Please note that pricing is subject to change and may require an account for viewing.

SupplierPurityAvailable QuantitiesPrice (USD)Notes
Aladdin Scientific 97%250mg, 1g, 5g, Bulk$105.90/250mg, $213.90/1g, $565.90/5gPricing for bulk quantities available upon request.
Weifang Yangxu Group Co., Ltd 99%Milligram to Kilogram~$10.00/milligramFOB Price. Large production capacity claimed.
CP Lab Safety min 97%1 gramPrice available on website---
ChemicalBook Suppliers 95% - 98%Grams to KilogramsVariesPlatform lists multiple suppliers, primarily from China.
BLD Pharm ---------Provides analytical data like NMR, HPLC, LC-MS upon request.
CymitQuimica ---------Price and delivery time available upon inquiry.
Thermo Fisher Scientific 98%5 gPrice available on websiteOften sold under their Acros Organics or Alfa Aesar brands.
Tokyo Chemical Industry (TCI) >97.0% (HPLC)------Detailed specifications and analytical data are typically available.
Sigma-Aldrich (Merck) ≥99.0% (HPLC)Gram quantitiesPrice available on websiteOften provides comprehensive documentation and analytical data.

Note: The prices listed are for reference only and were retrieved from publicly available information. Actual prices may vary and should be confirmed with the supplier.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-Homophenylalanine. The most common industrial and laboratory-scale methods involve the reaction of the amino acid with a source of a tert-butyl group in the presence of an acid catalyst. Below is a representative experimental protocol based on general procedures for the synthesis of amino acid tert-butyl esters.

Disclaimer: This is a representative procedure compiled from general knowledge of similar chemical transformations and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken.

Experimental Protocol: Esterification using Isobutylene and an Acid Catalyst

This method introduces the tert-butyl group via the reaction of isobutylene with the carboxylic acid moiety of L-Homophenylalanine, catalyzed by a strong acid.

Materials:

  • L-Homophenylalanine

  • Dioxane (anhydrous)

  • Isobutylene (liquefied gas or generated in situ)

  • p-Toluenesulfonic acid (PTSA) or Sulfuric Acid

  • Sodium bicarbonate solution (10%)

  • Brine solution

  • Anhydrous sodium sulfate

  • Diethyl ether or other suitable organic solvent

  • Hydrogen chloride (gas or solution in a non-protic solvent)

Procedure:

  • Reaction Setup: In a pressure-resistant vessel (e.g., an autoclave or a sealed heavy-walled glass reactor), suspend L-Homophenylalanine in anhydrous dioxane.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or concentrated sulfuric acid.

  • Introduction of Isobutylene: Cool the vessel and introduce a molar excess of liquefied isobutylene. The reaction is then allowed to warm to room temperature and stirred for 24-72 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, carefully vent any excess isobutylene in a well-ventilated fume hood. The reaction mixture is then neutralized by washing with a 10% sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the free base of L-Homophenylalanine tert-butyl ester as an oil.

  • Salt Formation: Dissolve the crude L-Homophenylalanine tert-butyl ester in a dry, non-protic solvent such as diethyl ether or dichloromethane. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation of the hydrochloride salt is complete.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a white to off-white solid.

G cluster_reactants Reactants cluster_process Process cluster_products Products L-Homophenylalanine L-Homophenylalanine Esterification Esterification L-Homophenylalanine->Esterification Isobutylene Isobutylene Isobutylene->Esterification Acid_Catalyst Acid Catalyst (e.g., PTSA) Acid_Catalyst->Esterification Workup Aqueous Work-up & Extraction Esterification->Workup Free_Base L-Homophenylalanine tert-butyl ester (Free Base) Workup->Free_Base Salt_Formation Salt Formation (HCl) Final_Product L-Homophenylalanine tert-butyl ester hydrochloride Salt_Formation->Final_Product Free_Base->Salt_Formation

Caption: Synthesis workflow for this compound.

Quality Control

Ensuring the purity and identity of this compound is crucial for its application in research and drug development. A combination of analytical techniques should be employed for comprehensive quality control.

Example Quality Control Protocol:

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound and to detect any related impurities.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength of approximately 210-220 nm.

  • Acceptance Criteria: Purity should typically be ≥97%, with specific limits for any identified impurities.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the compound.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the protons on the aliphatic chain, the α-proton, and the tert-butyl group. The integration of these peaks should be consistent with the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon atoms in the molecule.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule.

  • Expected Peaks: Characteristic absorption bands for the N-H stretching of the amine hydrochloride, C=O stretching of the ester, and C-H stretching of the aromatic and aliphatic groups.

4. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Expected Ion: The mass spectrum should show a peak corresponding to the molecular ion of the free base ([M+H]⁺).

G cluster_supply_chain Commercial Supply Chain Raw_Materials Raw Material Suppliers Manufacturer Chemical Manufacturer Raw_Materials->Manufacturer Distributor Distributor/ Supplier Manufacturer->Distributor End_User Researcher/ Scientist Distributor->End_User

Caption: A typical commercial supply chain for specialty chemicals.

The Pivotal Role of L-Homophenylalanine tert-butyl ester hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homophenylalanine tert-butyl ester hydrochloride stands as a critical chiral building block in medicinal chemistry, primarily recognized for its integral role in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are a cornerstone in the management of hypertension and congestive heart failure. The incorporation of the L-homophenylalanine scaffold, with its extended side chain compared to natural phenylalanine, has been a key strategy in the development of potent and effective ACE inhibitors. The tert-butyl ester and hydrochloride salt functionalities of this molecule serve to protect the carboxylic acid and amine groups, respectively, facilitating its use in multi-step synthetic pathways, particularly in peptide coupling reactions. This technical guide provides an in-depth overview of the synthesis, applications, and quantitative data related to this compound and its derivatives in medicinal chemistry.

Core Applications in Drug Discovery

The primary application of this compound lies in its use as a key intermediate for the synthesis of various pharmaceuticals.[1] Its structural features make it particularly valuable in the development of enzyme inhibitors.

Angiotensin-Converting Enzyme (ACE) Inhibitors

L-Homophenylalanine and its esters are fundamental components in the synthesis of a class of ACE inhibitors.[2] Prominent examples include:

  • Enalapril: An effective medication for high blood pressure and heart failure.[3]

  • Delapril: Another ACE inhibitor used in the treatment of hypertension.

The L-homophenylalanine moiety in these drugs mimics the substrate of ACE, leading to competitive inhibition of the enzyme and subsequently to a reduction in blood pressure.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of L-Homophenylalanine. While specific protocols for the tert-butyl ester are not extensively detailed in publicly available literature, a general and widely used method for the synthesis of amino acid tert-butyl esters involves the reaction of the amino acid with tert-butyl acetate in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.[4]

General Experimental Protocol for Amino Acid tert-Butyl Ester Hydrochloride Synthesis

This protocol is adapted from general methods for the synthesis of amino acid tert-butyl esters.

Materials:

  • L-Homophenylalanine

  • tert-Butyl acetate

  • Perchloric acid (60% aqueous solution)

  • Isopropyl ether

  • Hydrogen chloride gas

  • Sodium carbonate solution (10%)

  • Anhydrous sodium sulfate

Procedure:

  • Esterification: L-Homophenylalanine is suspended in tert-butyl acetate. Perchloric acid is added as a catalyst, and the mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is washed with water and a dilute solution of sodium carbonate to neutralize the acid catalyst. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude L-Homophenylalanine tert-butyl ester.

  • Salt Formation: The crude ester is dissolved in a suitable solvent like isopropyl ether. The solution is cooled, and hydrogen chloride gas is bubbled through it to precipitate the hydrochloride salt.

  • Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Application in the Synthesis of ACE Inhibitors: A Workflow Example

The synthesis of ACE inhibitors like Enalapril involves the coupling of the L-homophenylalanine ester with another amino acid derivative, followed by deprotection steps. The following is a generalized workflow.

Experimental Workflow: Synthesis of an Enalapril-like ACE Inhibitor

G cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Reduction and Deprotection A L-Alanyl-L-proline C Formation of Activated L-Alanyl-L-proline A->C B Coupling Reagent (e.g., DCC/HOBt) B->C H Coupled Intermediate C->H Coupling D L-Homophenylalanine tert-butyl ester HCl F Free L-Homophenylalanine tert-butyl ester D->F E Base (e.g., Triethylamine) E->F F->H G Ethyl 2-oxo-4-phenylbutyrate G->H K Final ACE Inhibitor (Enalapril-like) H->K I Reducing Agent (e.g., H2/Pd-C) I->K J Acidic Workup (Ester Hydrolysis) J->K

Caption: Generalized workflow for the synthesis of an Enalapril-like ACE inhibitor.

The Renin-Angiotensin System: The Target Pathway

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

Signaling Pathway: The Renin-Angiotensin System and ACE Inhibition

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Na+ & H2O Retention Vasoconstriction->Blood_Pressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor ACE Inhibitor (e.g., Enalapril) ACE_Inhibitor->ACE Inhibits

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of compounds involving L-homophenylalanine and related ACE inhibitors.

ParameterValueReference
Synthesis Yields
L-phenylalanine tert-butyl ester hydrochloride75.0% - 80.1%[4]
Enalapril (from α-alanyl-α-proline and ethyl 2-oxo-4-phenylbutanoate)30% - 70%[5]
N-phthaloyl-L-(−)-asparitc anhydride to L-(+)-homophenylalanine hydrochloride (3 steps)55% overall yield[6]
Purity and Enantiomeric Excess
Enalapril purity (by TLC)>98.0%[5]
L-(+)-homophenylalanine hydrochloride (from N-phthaloyl-L-(−)-asparitc anhydride)99% ee[6]
L-(+)-homophenylalanine hydrochloride (by kinetic resolution)98% ee[6]
CompoundIC50 (nM)TargetReference
EU-486541Purified ACE[7]
EU-503141Purified ACE[7]
EU-48811980Purified ACE[7]
EU-486519Caveolae membrane-bound ACE[7]
EU-50316.7Caveolae membrane-bound ACE[7]
EU-48812852Caveolae membrane-bound ACE[7]
Captopril1.79 - 15.1ACE (with synthetic substrates)[8]
Captopril16,710ACE (with angiotensin-I)[8]

Conclusion

This compound is a cornerstone in the synthesis of a vital class of cardiovascular drugs. Its protected functional groups and chiral nature make it an ideal starting material for the stereoselective synthesis of complex molecules like ACE inhibitors. The continued exploration of synthetic routes utilizing this and similar unnatural amino acid derivatives is crucial for the discovery and development of next-generation therapeutics with improved efficacy and safety profiles. The data and methodologies presented in this guide underscore the significance of this compound in the landscape of medicinal chemistry and provide a foundational resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for the Use of L-Homophenylalanine tert-butyl ester hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug discovery, offering the potential to enhance peptide stability, modulate biological activity, and introduce novel functionalities. L-Homophenylalanine (Hphe), an analog of phenylalanine with an additional methylene group in its side chain, is of particular interest. Its incorporation can influence peptide conformation and hydrophobicity, potentially leading to improved binding affinity and metabolic stability. This document provides detailed application notes and protocols for the use of L-Homophenylalanine tert-butyl ester hydrochloride in solid-phase peptide synthesis (SPPS), primarily utilizing the widely adopted Fmoc/tBu strategy.

L-Homophenylalanine is a key chiral building block in the synthesis of various pharmaceutical drugs, including angiotensin-converting enzyme (ACE) inhibitors.[1] The tert-butyl ester hydrochloride form is suitable for direct use in SPPS, with the hydrochloride salt being neutralized in situ during the coupling reaction. The tert-butyl ester provides protection for the C-terminus of the amino acid, which is particularly relevant when L-Homophenylalanine is the C-terminal residue of a peptide fragment intended for further ligation.

Core Principles and Considerations

The fundamental workflow for incorporating this compound into a growing peptide chain on a solid support follows the standard SPPS cycle of deprotection, activation, coupling, and washing. However, as with many non-natural amino acids, there are specific considerations to ensure high coupling efficiency and prevent side reactions.

  • Steric Hindrance: The benzyl side chain of homophenylalanine is slightly larger and more flexible than that of phenylalanine, which could potentially lead to steric hindrance during the coupling reaction. This may necessitate the use of more potent coupling reagents or extended reaction times to ensure complete acylation of the free amine on the resin-bound peptide.

  • Neutralization: As the starting material is a hydrochloride salt, in situ neutralization is required to generate the free amine necessary for the coupling reaction. This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), during the activation and coupling steps.

  • Cleavage: The tert-butyl ester is acid-labile and will be cleaved during the final trifluoroacetic acid (TFA) treatment used to release the peptide from the resin and remove side-chain protecting groups.[2] The choice of scavengers in the cleavage cocktail is important to prevent side reactions with sensitive residues in the peptide sequence.

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions for this compound
Coupling ReagentEquivalents (AA:Reagent:Base)Activation Time (min)Coupling Time (min)Notes
HATU/DIPEA 1 : 0.95 : 21-260-120Highly efficient, recommended for potentially difficult couplings.[3]
HBTU/DIPEA 1 : 0.95 : 21-260-120A reliable and cost-effective alternative to HATU.[3]
DIC/HOBt 1 : 1 : -5-10 (pre-activation)120-240Minimizes racemization, though may be slower.
Table 2: Common Cleavage Cocktails for Peptides Containing L-Homophenylalanine
Reagent CocktailComposition (v/v)ScavengersTarget Residues for ScavengersCleavage Time (h)
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDTTrp, Tyr, Met, Cys2-4
Reagent B TFA/Phenol/H₂O/TIPS (88:5:5:2)Phenol, TIPSTrp, Tyr1-2
TFA/TIS/H₂O 95:2.5:2.5TISTrp2-3

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines a single coupling cycle for incorporating Fmoc-protected L-Homophenylalanine (or any other Fmoc-amino acid) onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected amino acid (4 equivalents)

  • Peptide-resin with a deprotected N-terminus (1 equivalent)

  • Coupling reagent (e.g., HATU, 3.8 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF (Fmoc deprotection solution)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF.

    • Add DIPEA to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Coupling Monitoring (Optional):

    • Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) suggests incomplete coupling, and the coupling step should be repeated with fresh reagents ("double coupling").

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and washing steps, thoroughly wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4]

    • Stopper the vessel and gently agitate the mixture at room temperature for 2-3 hours.[4]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

    • A white precipitate should form. Allow the precipitation to proceed at -20°C for at least 30 minutes.

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain a powder.

Protocol 3: RP-HPLC Purification of Peptides Containing L-Homophenylalanine

Materials:

  • Crude peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A. If solubility is an issue, a minimal amount of ACN or DMSO can be added. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analytical RP-HPLC:

    • Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a small amount of the dissolved crude peptide.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Identify the peak corresponding to the desired peptide, which can be confirmed by mass spectrometry.

  • Preparative RP-HPLC:

    • Based on the analytical chromatogram, optimize the gradient for the preparative separation to maximize the resolution between the target peptide and impurities. A shallower gradient around the elution time of the target peptide is often beneficial.

    • Equilibrate the preparative C18 column.

    • Inject the dissolved crude peptide.

    • Run the optimized gradient and collect fractions corresponding to the peak of the desired peptide.

  • Fraction Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Mandatory Visualizations

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Hphe-OtBu-HCl + HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Cleavage Cleavage (TFA/Scavengers) Washing2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide Cleavage_Workflow Start Dry Peptide-Resin AddCocktail Add Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) Start->AddCocktail Incubate Incubate at RT (2-3 hours) AddCocktail->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash Wash Pellet with Cold Diethyl Ether Centrifuge->Wash Dry Dry Peptide Pellet Wash->Dry End Crude Peptide Powder Dry->End RPHPLC_Logic CrudePeptide Crude Peptide Mixture Injection Injection onto C18 Column CrudePeptide->Injection Gradient Gradient Elution (Increasing Acetonitrile) Injection->Gradient Separation Separation by Hydrophobicity Gradient->Separation EarlyElution Early Eluting Impurities (More Polar) Separation->EarlyElution Low [ACN] TargetElution Target Peptide Elution Separation->TargetElution Intermediate [ACN] LateElution Late Eluting Impurities (More Hydrophobic) Separation->LateElution High [ACN] FractionCollection Fraction Collection TargetElution->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC/MS) FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Purity > 95% Lyophilization Lyophilization Pooling->Lyophilization PurifiedProduct Purified Peptide Lyophilization->PurifiedProduct

References

Application Notes and Protocols for Coupling L-Homophenylalanine tert-butyl ester hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homophenylalanine, a non-proteinogenic amino acid, is a valuable building block in drug discovery and peptide science. Its incorporation into peptide sequences can enhance proteolytic stability and modulate biological activity. The tert-butyl ester hydrochloride salt of L-Homophenylalanine is a commonly used derivative in Solid-Phase Peptide Synthesis (SPPS). However, due to the steric hindrance posed by its bulky side chain, efficient coupling of this amino acid requires careful selection of coupling reagents and optimized protocols to maximize yield and minimize racemization. These application notes provide a comprehensive guide to the selection of appropriate coupling reagents and detailed protocols for the successful incorporation of L-Homophenylalanine tert-butyl ester hydrochloride in SPPS.

Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like L-Homophenylalanine. The ideal reagent should facilitate rapid amide bond formation while minimizing the risk of racemization. Below is a comparison of commonly used coupling reagents in SPPS.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acid Coupling

Coupling Reagent/SystemClassRelative ReactivityAdvantagesDisadvantages
HATU / DIPEAUronium/Aminium SaltVery HighHigh coupling efficiency, fast reaction times, suitable for microwave SPPS.[1]Potential for guanidinylation of the N-terminal amine if used in excess.[2]
HBTU / DIPEAUronium/Aminium SaltHighEfficient and widely used, cost-effective.[3]Can also cause guanidinylation; may be less effective than HATU for extremely difficult couplings.[2]
DIC / HOBt CarbodiimideModerateLow cost, minimal risk of guanidinylation.[3]Slower reaction times, potential for side reactions if not carefully controlled.[3]
PyBOP / DIPEAPhosphonium SaltHighHigh coupling efficiency, byproducts are less hazardous than those of BOP.[3]Can be more expensive than uronium salts.

Table 2: Expected Performance of Coupling Reagents with this compound *

Coupling ReagentTypical Coupling TimeExpected YieldRacemization Risk
HATU 30 - 60 min> 95%Low to Moderate
HBTU 45 - 90 min> 90%Low to Moderate
DIC / HOBt 2 - 4 hours85 - 95%Low
PyBOP 45 - 90 min> 90%Low to Moderate

*Note: The data in this table are estimations based on typical performance with sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using different coupling reagents. These protocols assume a standard Fmoc/tBu SPPS strategy.

General Procedure: Resin Preparation and Fmoc-Deprotection
  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Perform a Kaiser test to confirm the presence of free primary amines (positive result is indicated by a blue color).

Protocol 1: Coupling using HATU
  • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activation mixture to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates completion.

  • If the reaction is incomplete after 60 minutes, extend the coupling time or perform a second coupling.

  • Once complete, drain the coupling solution and wash the resin with DMF (5 x 1 min).

Protocol 2: Coupling using HBTU
  • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Add the solution immediately to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 45-90 minutes.

  • Monitor the reaction progress with a Kaiser test.

  • Upon completion, drain the reaction solution and wash the resin with DMF (5 x 1 min).

Protocol 3: Coupling using DIC/HOBt
  • In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

  • Add this solution to the deprotected peptide-resin.

  • Add DIC (3 eq.) to the resin suspension.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction with a Kaiser test.

  • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 x 1 min).

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Amino Acid Activation (L-Hph-OtBu*HCl + Reagent) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Recouple) NextCycle Next Coupling Cycle Kaiser->NextCycle Negative

Caption: General experimental workflow for a single coupling cycle of this compound in SPPS.

Signaling_Pathway Peptide Peptide containing L-Homophenylalanine Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase Cascade (e.g., PKA) SecondMessenger->Kinase Activation Transcription Transcription Factor Activation Kinase->Transcription Phosphorylation Response Cellular Response (e.g., Gene Expression) Transcription->Response Regulation

Caption: A plausible signaling pathway modulated by a bioactive peptide containing L-Homophenylalanine.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For routine couplings, HBTU provides a balance of efficiency and cost-effectiveness. For more challenging couplings where steric hindrance may be a significant barrier, the use of HATU is recommended to ensure high yields and minimize reaction times. The DIC/HOBt system offers a reliable alternative with a lower risk of racemization, albeit with longer coupling times. By following the detailed protocols and considering the comparative data presented, researchers can confidently synthesize peptides containing this valuable non-proteinogenic amino acid for applications in drug discovery and development.

References

Application Notes and Protocols for L-Homophenylalanine tert-butyl ester hydrochloride as an Unnatural Amino Acid Insert

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Homophenylalanine tert-butyl ester hydrochloride for the site-specific incorporation of the unnatural amino acid L-Homophenylalanine (hPhe) into peptides and proteins. This document covers both chemical and biocatalytic methodologies, offering detailed protocols, data presentation, and visualizations to facilitate its application in research and drug development.

Introduction

L-Homophenylalanine, a non-proteinogenic amino acid analogue of phenylalanine with an extended 2-phenylethyl side chain, is a valuable building block in medicinal chemistry.[1] It is a key component in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[2][3] The incorporation of hPhe into peptides and proteins can modulate their structure, stability, and biological activity, offering opportunities for the development of novel therapeutics with enhanced properties.[4] this compound is a protected form of hPhe suitable for use in standard peptide synthesis protocols.

Data Presentation

Physicochemical Properties of L-Homophenylalanine
PropertyValueReference
Molecular Formula C10H13NO2[5]
Molecular Weight 179.22 g/mol [5]
Structure Analogue of L-phenylalanine with a 2-phenylethyl side-chain[1]
Chirality L-enantiomer[1]
Enzymatic Synthesis of L-Homophenylalanine
ParameterValueReference
Enzyme Recombinant Aromatic Amino Acid Transaminase (AroAT)[6]
Substrates 2-oxo-4-phenylbutyric acid (OPBA) and L-aspartate[6]
Conversion Yield >94%[6]
Optical Purity (ee) >99%[6]

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

L-Homophenylalanine is a crucial component of several ACE inhibitors. These drugs act on the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure. The following diagram illustrates the RAAS pathway and the point of intervention for ACE inhibitors.[7][8][9]

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  cleavage AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  activates Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Aldosterone Aldosterone (from Adrenal Gland) AT1_Receptor->Aldosterone  stimulates release of Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction  leads to Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention  causes Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention->Increased_BP ACE_Inhibitor ACE Inhibitor (e.g., containing hPhe) ACE_Inhibitor->ACE  inhibits

RAAS pathway and the action of ACE inhibitors.

Experimental Protocols

Chemical Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using Fmoc/tBu strategy.[3][10]

Workflow for SPPS:

start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash Resin (DMF) deprotect->wash1 couple Couple Fmoc-hPhe(tBu)-OH (HBTU/HOBt, DIPEA) wash1->couple wash2 Wash Resin (DMF) couple->wash2 repeat Repeat Deprotection and Coupling Cycles wash2->repeat repeat->deprotect Next Amino Acid cleave Cleavage from Resin (TFA cocktail) repeat->cleave Final Amino Acid precipitate Precipitate Peptide (Cold Ether) cleave->precipitate purify Purify by HPLC precipitate->purify lyophilize Lyophilize purify->lyophilize end Pure Peptide lyophilize->end

Solid-Phase Peptide Synthesis (SPPS) workflow.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Milli-Q water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (1.5 eq), HBTU (1.5 eq), and HOBt (1.5 eq) in DMF.

    • Add DIPEA (3 eq) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling step.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% DTT).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tert-butyl ester and other side-chain protecting groups.[11]

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Salt Exchange (Optional): To remove residual TFA and obtain the hydrochloride salt, dissolve the purified peptide in a minimal amount of 10 mM HCl and lyophilize. Repeat this process 2-3 times.[12][13]

  • Lyophilization: Lyophilize the purified peptide to obtain a white powder.

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

In Vivo Incorporation via Amber Suppression (Generalized Protocol)

This protocol describes a general method for the site-specific incorporation of an unnatural amino acid into a protein expressed in E. coli using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair and amber codon suppression.[8][14] Note: A specific orthogonal synthetase/tRNA pair for L-Homophenylalanine has not been extensively reported in the literature. Therefore, this protocol serves as a template and would require the initial development of a specific orthogonal pair for L-Homophenylalanine through directed evolution.

Workflow for In Vivo Incorporation:

start Start construct Construct Plasmids: 1. Target gene with TAG codon 2. Orthogonal synthetase/tRNA start->construct transform Co-transform E. coli construct->transform culture Culture cells in media with L-Homophenylalanine transform->culture induce Induce Protein Expression culture->induce harvest Harvest Cells induce->harvest lyse Cell Lysis harvest->lyse purify Purify Protein (e.g., Affinity Chromatography) lyse->purify characterize Characterize Protein (SDS-PAGE, Mass Spec) purify->characterize end Protein with hPhe characterize->end

In vivo incorporation workflow.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the target protein

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA

  • L-Homophenylalanine

  • LB or M9 minimal media

  • Appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) or other inducer

Procedure:

  • Plasmid Construction:

    • Introduce an amber stop codon (TAG) at the desired site in the gene of the target protein using site-directed mutagenesis.

    • Obtain or construct a plasmid expressing the evolved orthogonal aminoacyl-tRNA synthetase specific for L-Homophenylalanine and its cognate orthogonal tRNA.

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.

  • Cell Culture:

    • Grow the transformed cells in LB or M9 minimal media containing the appropriate antibiotics.

    • Supplement the growth media with L-Homophenylalanine (typically 1-2 mM).

  • Protein Expression: Induce protein expression with the appropriate inducer (e.g., IPTG) when the cell culture reaches the desired optical density (e.g., OD600 of 0.6-0.8).

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

  • Protein Purification: Purify the protein containing L-Homophenylalanine using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

  • Characterization:

    • Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein.

    • Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the incorporation of L-Homophenylalanine at the specified site.

Characterization and Analysis

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the successful incorporation of L-Homophenylalanine. The mass of the modified peptide or protein will increase by 179.22 Da for each incorporated hPhe residue. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the unnatural amino acid within the peptide sequence by analyzing the fragmentation pattern.[15]

Biophysical Characterization

The incorporation of L-Homophenylalanine may alter the biophysical properties of a protein. Techniques such as circular dichroism (CD) spectroscopy, differential scanning calorimetry (DSC), and fluorescence spectroscopy can be employed to assess changes in secondary and tertiary structure, as well as protein stability.[16][17]

Conclusion

The ability to incorporate L-Homophenylalanine into peptides and proteins opens up new avenues for designing novel therapeutics and research tools. The protocols and information provided in these application notes offer a starting point for researchers to utilize this compound in their work. While chemical synthesis provides a direct and robust method for incorporation, the development of a specific orthogonal synthetase for L-Homophenylalanine will be a key step in expanding its application in living systems.

References

Application Notes and Protocols for the Synthesis of ACE Inhibitors Using L-Homophenylalanine Tert-Butyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, utilizing L-Homophenylalanine tert-butyl ester hydrochloride as a key chiral building block. The following sections detail the synthesis of prominent ACE inhibitors such as Benazepril, Imidapril, and provide a general framework for the synthesis of others like Enalapril and Lisinopril, where L-Homophenylalanine derivatives are crucial intermediates.

Introduction

L-Homophenylalanine and its esters are valuable precursors in the pharmaceutical industry for the synthesis of a class of drugs known as ACE inhibitors.[1] These drugs are widely used in the management of hypertension and congestive heart failure.[1] The tert-butyl ester of L-Homophenylalanine offers specific advantages in synthesis due to its steric bulk, which can influence stereoselectivity, and its susceptibility to cleavage under specific acidic conditions, allowing for controlled deprotection. This document outlines synthetic strategies, including key reactions like the aza-Michael addition and reductive amination, and provides detailed experimental procedures.

Synthesis of Benazepril Intermediate

A key strategy for the synthesis of Benazepril involves the asymmetric aza-Michael addition of an L-Homophenylalanine ester to an unsaturated keto-ester, followed by reductive cyclization. While many published procedures utilize the ethyl ester, the protocol can be adapted for the tert-butyl ester.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of a key Benazepril intermediate. Data is adapted from syntheses using L-Homophenylalanine ethyl ester and serves as a reference.[2][3]

StepReactantsSolventTemperature (°C)Reaction Time (h)Diastereomeric Ratio (S,S:R,S)Yield (%)
Aza-Michael Addition This compound, 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester, Base (e.g., Et3N)THF20-4024-48>4:1~90
Reductive Cyclization Aza-Michael adduct, Pd/C, H2THF4024-~75-85
Experimental Protocol

Step 1: Aza-Michael Addition

  • To a solution of 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (10 mmol) in tetrahydrofuran (THF, 50 mL) is added this compound (11 mmol) and triethylamine (12 mmol).

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the diastereomeric mixture of the Michael adduct.

Step 2: Reductive Cyclization to form Benazepril Intermediate

  • The purified Michael adduct (5 mmol) is dissolved in THF (50 mL) in a pressure vessel.

  • Palladium on carbon (5% Pd, 10 mol%) is added to the solution.

  • The vessel is purged with hydrogen gas and then pressurized to 150 psi.

  • The reaction is stirred at 40°C for 24 hours.

  • After releasing the pressure, the catalyst is filtered off, and the solvent is evaporated to yield the crude cyclized product, a key intermediate for Benazepril.

Synthesis Workflow

A L-Homophenylalanine tert-butyl ester HCl C Aza-Michael Addition (THF, Et3N, RT) A->C B 4-(2-nitrophenyl)-4-oxo- but-2-enoic acid methyl ester B->C D Michael Adduct (Diastereomeric Mixture) C->D E Reductive Cyclization (H2, Pd/C, 40°C) D->E F Benazepril Intermediate ((2S,3'S)-isomer) E->F

Caption: Synthesis of a key Benazepril intermediate.

Synthesis of Imidapril

The synthesis of Imidapril often involves the coupling of an activated L-alanine derivative with a proline-like heterocyclic moiety, followed by deprotection. The use of a tert-butyl ester on the heterocyclic component is a common strategy, and its selective removal is a critical step.

Quantitative Data Summary

The following table outlines the key deprotection step in Imidapril synthesis.

StepReactantReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Tert-butyl Ester Deprotection Imidapril tert-butyl ester precursorConcentrated H2SO4 or HCl gas1,4-DioxaneRoom Temperature4-6>90
Experimental Protocol

Step 1: Coupling Reaction (General)

A common route involves coupling N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine with a (4S)-1-methyl-2-oxo-imidazoline-4-carboxylic acid tert-butyl ester intermediate. This is typically achieved using standard peptide coupling reagents.

Step 2: Tert-butyl Ester Deprotection to Imidapril Hydrochloride

  • The Imidapril tert-butyl ester precursor (10 mmol) is dissolved in 1,4-dioxane (50 mL).

  • Concentrated sulfuric acid (1.1 equivalents) is added dropwise at room temperature.

  • The mixture is stirred for 4-6 hours until TLC indicates complete conversion.

  • The reaction is quenched by careful addition to a cooled solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.

  • The free base is then dissolved in a suitable solvent like isopropyl alcohol, and hydrogen chloride gas is bubbled through the solution to precipitate Imidapril hydrochloride.

  • The solid is collected by filtration and dried.

Logical Relationship of Deprotection

A Imidapril tert-butyl ester precursor B Acidic Cleavage (H2SO4 or HCl in Dioxane) A->B C Imidapril (free base) B->C D Salt Formation (HCl in Isopropyl Alcohol) C->D E Imidapril Hydrochloride D->E

Caption: Deprotection and salt formation in Imidapril synthesis.

General Approach for Enalapril and Lisinopril Synthesis via Reductive Amination

The core structure of Enalapril and Lisinopril can be formed through the reductive amination of a keto-acid with an amino acid or a dipeptide. L-Homophenylalanine derivatives are key to forming the N-[(S)-1-carboxy-3-phenylpropyl] side chain.

Reductive Amination Principle

Reductive amination involves the reaction of a carbonyl group (in this case, a keto-acid) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[4] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3).[5]

Generalized Experimental Protocol
  • The amine component (e.g., L-alanyl-L-proline for Enalapril, or a protected L-lysyl-L-proline for Lisinopril) (1 equivalent) and the keto-acid (e.g., ethyl 2-oxo-4-phenylbutanoate) (1.1 equivalents) are dissolved in a suitable solvent such as methanol or ethanol.

  • A reducing agent, such as Raney Nickel under a hydrogen atmosphere or sodium cyanoborohydride, is added to the mixture.[6]

  • The reaction is stirred at a controlled temperature (e.g., 45°C for hydrogenation) until completion.[6]

  • The reaction mixture is then worked up, which may involve filtering the catalyst and evaporating the solvent.

  • Purification is typically achieved by crystallization or chromatography.

  • Subsequent deprotection steps are carried out as needed to yield the final ACE inhibitor.

Signaling Pathway of ACE Inhibition

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP Vasoconstriction->IncreasedBP ACE_Inhibitor ACE Inhibitor (e.g., Benazepril, Imidapril) ACE_Inhibitor->AngiotensinI Inhibits Conversion

Caption: Mechanism of action of ACE inhibitors.

Conclusion

This compound is a versatile and valuable starting material for the asymmetric synthesis of a range of ACE inhibitors. The protocols and data provided herein offer a foundation for researchers in the field of drug development to explore and optimize the synthesis of these critical therapeutic agents. The choice of the tert-butyl ester can provide strategic advantages in the synthesis, particularly in the control of reactivity and deprotection steps. Further optimization of reaction conditions for specific target molecules is encouraged.

References

Application Notes and Protocols for the Incorporation of L-Homophenylalanine tert-butyl ester hydrochloride into Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in drug discovery and development. These unique building blocks can enhance peptide stability, modulate biological activity, and introduce novel functionalities. L-Homophenylalanine, an analogue of phenylalanine with an additional methylene group in its side chain, is of particular interest for its potential to influence peptide conformation and receptor interactions. This document provides detailed application notes and experimental protocols for the incorporation of L-Homophenylalanine tert-butyl ester hydrochloride into peptide backbones using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

The use of the tert-butyl ester for the carboxylic acid and the hydrochloride salt form of the free amine necessitates specific considerations during the synthesis, which are addressed in the following protocols.

Core Principles

The incorporation of this compound follows the fundamental principles of Fmoc-based solid-phase peptide synthesis. The synthesis cycle involves the sequential removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid. The tert-butyl ester group serves as a permanent protecting group for the C-terminus of the L-Homophenylalanine residue, which is removed during the final cleavage of the peptide from the resin.

A critical step when using the hydrochloride salt of an amino acid ester is the in-situ neutralization of the amine to allow for efficient coupling. This is typically achieved by the addition of a non-nucleophilic base.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the successful incorporation of this compound in a standard 0.1 mmol scale synthesis.

Table 1: Reagent Stoichiometry for this compound Coupling

Reagent/ComponentEquivalents (relative to resin loading)Purpose
This compound2 - 5Amino acid to be coupled
Coupling Reagent (e.g., HBTU, HATU)1.9 - 4.9Uronium/Aminium salt activator
Additive (e.g., HOBt, HOAt)2 - 5Reduces racemization and improves efficiency
Base (e.g., DIPEA, 2,4,6-Collidine)4 - 10Neutralization of hydrochloride and activation

Table 2: Typical Coupling and Deprotection Times

StepReagentTimeMonitoring
Fmoc Deprotection20% Piperidine in DMF2 x 10 minUV absorbance of dibenzofulvene-piperidine adduct
CouplingThis compound with coupling reagents1 - 4 hoursKaiser test (for presence of free primary amines)
Final CleavageTFA-based cleavage cocktail2 - 4 hoursN/A

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin to induce swelling for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

Protocol 2: N-terminal Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 10 minutes.

  • Drain the piperidine solution.

  • Repeat steps 1-3 one more time to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove residual piperidine.

Protocol 3: Coupling of this compound

This protocol utilizes HBTU as the coupling reagent and DIPEA for in-situ neutralization and activation.

Activation Mixture Preparation:

  • In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the mixture. Note: The initial equivalents of DIPEA will neutralize the hydrochloride salt, with the remaining amount acting as the base for the coupling reaction.

  • Allow the solution to pre-activate for 2-5 minutes.

Coupling Reaction:

  • Add the activation mixture to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress using the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the completion of the coupling. If the test is positive (beads turn blue), the coupling reaction should be extended or repeated.

Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin extensively with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

Protocol 4: Final Cleavage and Deprotection

This protocol removes the peptide from the resin and cleaves the tert-butyl ester protecting group.

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is TFA:TIS:H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple L-Homophenylalanine tert-butyl ester HCl (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleave and Deprotect (TFA Cocktail) Repeat->Cleave Final Cycle Purify Purify Peptide (RP-HPLC) Cleave->Purify

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Coupling_Logic Start Start Coupling Step Neutralize In-situ Neutralization of Hydrochloride Salt (DIPEA) Start->Neutralize Activate Activate Carboxyl Group (HBTU/HOBt) Neutralize->Activate Couple Couple to N-terminus of Peptide-Resin Activate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Complete Coupling Complete Monitor->Complete Negative Incomplete Recouple or Cap Monitor->Incomplete Positive

Caption: Logical flow for the coupling of L-Homophenylalanine tert-butyl ester HCl.

Protocol for the Deprotection of L-Homophenylalanine tert-Butyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the deprotection of the tert-butyl ester group from L-Homophenylalanine tert-butyl ester hydrochloride. The tert-butyl ester is a common protecting group for carboxylic acids in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The most common and effective method for the deprotection of tert-butyl esters is acid-catalyzed hydrolysis.[1] This protocol will focus on the use of trifluoroacetic acid (TFA) in dichloromethane (DCM), a widely used and reliable method for this transformation. The reaction proceeds through the protonation of the ester oxygen, followed by the elimination of isobutylene and the formation of the free carboxylic acid.[2][3]

Alternative methods for tert-butyl ester deprotection exist, including the use of other strong acids like hydrochloric acid or sulfuric acid, as well as Lewis acids such as zinc bromide and cerium(III) chloride.[1][4][5][6][7] Enzymatic and thermal deprotection methods have also been reported, offering milder conditions in specific cases.[8][9][10] The choice of method may depend on the presence of other acid-labile protecting groups in the molecule.

This document provides a summary of reaction conditions, a detailed experimental protocol, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the acid-catalyzed deprotection of tert-butyl esters of amino acids. Please note that yields can vary depending on the specific substrate, purity of reagents, and reaction scale.

Reagent/CatalystSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 5 hours>90[11]
Hydrochloric Acid (HCl)Dioxane/Ethyl AcetateRoom Temperature1 - 4 hoursHigh[1][12]
Sulfuric Acid (H₂SO₄)---Good[1]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature24 hours36 - 75[5][6]
Ferric Chloride (FeCl₃)Dichloromethane (DCM)Room Temperature1 hourGood[13]
Cerium(III) chloride (CeCl₃·7H₂O)/NaIAcetonitrile--Good[4][14]

Experimental Protocol

This protocol describes the deprotection of this compound using trifluoroacetic acid in dichloromethane.

Materials
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (approximately 0.1 to 0.5 M concentration). Place the flask on a magnetic stirrer.

  • Addition of TFA: Cool the solution in an ice bath. Slowly add an excess of trifluoroacetic acid to the stirred solution. A typical ratio is 1:1 (v/v) of DCM to TFA, or a 25-50% solution of TFA in DCM.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To precipitate the product, add cold anhydrous diethyl ether to the residue and triturate.

    • Collect the solid product by filtration.

    • Wash the solid with cold diethyl ether to remove any remaining impurities.

  • Drying and Storage: Dry the resulting solid, L-Homophenylalanine hydrochloride, under vacuum. Store the final product in a desiccator to prevent moisture absorption.

Safety Precautions
  • Trifluoroacetic acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

  • Always add acid to the solvent slowly, especially when cooling, to control any potential exothermic reaction.

Visualizations

Experimental Workflow Diagram

Deprotection_Workflow Workflow for the Deprotection of this compound cluster_reaction Reaction cluster_workup Work-up cluster_final Final Product A Dissolve L-Homophenylalanine tert-butyl ester HCl in anhydrous DCM B Cool the solution in an ice bath A->B C Slowly add Trifluoroacetic Acid (TFA) B->C D Stir at room temperature for 1-5 hours C->D E Remove solvent and excess TFA via rotary evaporation D->E Reaction Completion F Precipitate product with cold diethyl ether E->F G Collect solid by filtration F->G H Wash solid with cold diethyl ether G->H I Dry the solid product under vacuum H->I J Store L-Homophenylalanine hydrochloride in a desiccator I->J

Caption: Experimental workflow for the deprotection of L-Homophenylalanine tert-butyl ester.

Signaling Pathway/Logical Relationship Diagram

Deprotection_Mechanism Acid-Catalyzed Deprotection Mechanism Start L-Homophenylalanine tert-butyl ester Protonation Protonation of carbonyl oxygen by H+ Start->Protonation Intermediate Formation of a carbocation intermediate Protonation->Intermediate Elimination Elimination of isobutylene Intermediate->Elimination Product L-Homophenylalanine (free carboxylic acid) Elimination->Product

References

Application Notes and Protocols for the Enzymatic Synthesis of L-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of L-homophenylalanine (L-HPA), a critical chiral building block for various pharmaceutical drugs, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3][4] Biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis, providing high enantioselectivity and operating under mild conditions.[1][3]

Introduction

L-homophenylalanine is a non-proteinogenic amino acid that serves as a key precursor in the synthesis of several widely used ACE inhibitors, including enalapril, ramipril, and lisinopril.[1][4][5] These drugs are fundamental in the management of hypertension and congestive heart failure.[1][3] The enzymatic production of L-HPA primarily involves the asymmetric conversion of a prochiral keto acid, 2-oxo-4-phenylbutanoic acid (OPBA), into the desired L-amino acid. The main enzymatic strategies employed are reductive amination catalyzed by dehydrogenases and transamination catalyzed by transaminases.[2][6]

Enzymatic Approaches to L-Homophenylalanine Synthesis

Several enzymatic routes have been successfully employed for the synthesis of L-HPA. The two most prominent methods are:

  • Reductive Amination using Phenylalanine Dehydrogenase (PDH): This method utilizes a dehydrogenase to catalyze the reductive amination of 2-oxo-4-phenylbutanoic acid (OPBA). This reaction requires a nicotinamide cofactor (NADH), which is typically regenerated in situ using a secondary enzyme system, such as formate dehydrogenase (FDH) with formate as a cosubstrate.[6][7]

  • Transamination using Transaminases (TAs): Transaminases, or aminotransferases, catalyze the transfer of an amino group from an amino donor to the keto acid substrate (OPBA).[8] This process is dependent on the cofactor pyridoxal 5'-phosphate (PLP).[5][8] Various amino donors can be used, with L-aspartate and L-glutamine being common choices.[5][9][10] A key advantage of using transaminases is the potential to drive the reaction equilibrium towards product formation by using "smart" amino donors or by in situ product removal.[9][11]

Other enzymatic methods, such as the use of hydantoinase/carbamoylase systems and decarboxylases, have also been explored.[2][12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic synthesis of L-HPA, allowing for easy comparison of different biocatalytic systems.

Table 1: Comparison of Different Enzymatic Systems for L-Homophenylalanine Synthesis

Enzyme SystemBiocatalyst SourceSubstrate(s)Key Reaction ConditionsProduct TiterConversion YieldEnantiomeric Excess (ee)Reference
TransaminaseMegasphaera elsdenii2-oxo-4-phenylbutanoic acid (OPBA), L-glutaminepH 8.0, 40°C, fed-batch>18 g isolatedHigh>99%[5]
TransaminaseEnterobacter sp. BK2K-12-oxo-4-phenylbutanoic acid (OPBA), L-aspartateIntermittent substrate additionHigh concentration>94%>99%[9][10]
Phenylalanine Dehydrogenase & Formate DehydrogenaseRhodococcus sp. M4 & Candida boidinii2-oxo-4-phenylbutanoic acid (OPBA), Ammonium formatepH and temperature adjusted for high yield-High>99%[6]
Engineered Phenylalanine DehydrogenaseEngineered E. coliBenzaldehyde, Pyruvate5-L reactor100.9 g/L94%>99%[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of L-HPA.

Protocol 1: Enzyme Activity Assay for Transaminase

This protocol is adapted for determining the activity of a transaminase using 2-oxo-4-phenylbutanoic acid (OPBA) and an amino donor.

Materials:

  • Biocatalyst (whole cells or cell-free extract)

  • 2-oxo-4-phenylbutanoic acid (OPBA)

  • L-glutamine (Gln) or other suitable amino donor

  • Pyridoxal 5'-phosphate (PLP)

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • Concentrated HCl

  • HPLC system for analysis

Procedure:

  • Prepare a 1 mL reaction mixture in a microcentrifuge tube containing 50 mM OPBA, 60 mM L-glutamine, and 5 mM PLP in 50 mM phosphate buffer (pH 8.0).[5]

  • Pre-incubate the reaction mixture at 30°C with shaking (e.g., 750 rpm).[5]

  • Initiate the reaction by adding a known amount of the biocatalyst (e.g., 25 mg).[5]

  • Incubate the reaction for a defined period (e.g., 30 minutes) under the same conditions.[5]

  • Terminate the reaction by adding a small volume of concentrated HCl (e.g., 50 µL).[5]

  • Centrifuge the sample to pellet any solids.

  • Analyze the supernatant for the concentration of L-homophenylalanine using a suitable HPLC method.

  • Calculate the enzyme activity. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-HPA per minute under the specified conditions.[5]

Protocol 2: Batch Synthesis of L-Homophenylalanine using Transaminase

This protocol describes a small-scale batch synthesis of L-HPA.

Materials:

  • Transaminase (whole cells or crude extract)

  • 2-oxo-4-phenylbutanoic acid (OPBA)

  • L-glutamine (l-Gln)

  • Pyridoxal 5'-phosphate (PLP)

  • Phosphate buffer (50 mM, pH 8.0)

  • pH meter and correction solutions (e.g., NaOH, HCl)

Procedure:

  • In a suitable reaction vessel (e.g., 2 mL test tube), weigh out 100 mM of OPBA and 120 mM of L-Gln.[5][11]

  • Add 1 mL of 50 mM phosphate buffer (pH 8.0) containing 5 mM PLP.[5][11]

  • Adjust the pH of the mixture to the desired value (e.g., pH 8.0).[5][11]

  • Add the biocatalyst to a final concentration of 100 U/mL to start the reaction.[5][11]

  • Incubate the reaction at a controlled temperature (e.g., 30-40°C) with stirring.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing for L-HPA concentration by HPLC.

  • Due to the low solubility of L-HPA, the product may precipitate out of solution, which can help drive the reaction to completion.[9][10][11]

Protocol 3: Fed-Batch Synthesis of L-Homophenylalanine

A fed-batch strategy can be employed to overcome substrate inhibition and achieve higher product concentrations.[5][11]

Materials:

  • Transaminase (whole cells)

  • 2-oxo-4-phenylbutanoic acid (OPBA)

  • L-glutamine (Gln)

  • Pyridoxal 5'-phosphate (PLP)

  • Phosphate buffer (50 mM, pH 8.0)

  • Reaction vessel (e.g., 500 mL flask) with stirring and temperature control

  • Feed reservoir and pump

Procedure:

  • Initial Reaction Mixture: In the 500 mL flask, prepare an initial volume (e.g., 100 mL) of 50 mM phosphate buffer (pH 8.0) containing 30 mM OPBA, 34.5 mM Gln, and 5 mM PLP.[5]

  • Add the biocatalyst (e.g., 3 g of whole cells, ~100 U/mL) to the initial mixture.[5]

  • Stir the reaction at a controlled temperature (e.g., 40°C) and speed (e.g., 700 rpm).[5]

  • Feed Solution: In a separate reservoir, prepare a concentrated feed solution (e.g., 280 mL) of the same buffer containing 400 mM OPBA and 480 mM Gln.[5]

  • Feeding: Use a pump to add the feed solution to the reaction vessel at a constant rate (e.g., 10 mL/h) over a prolonged period (e.g., 24 hours).[5]

  • Monitor the reaction and product crystallization over time.

  • Upon completion, the product can be isolated by filtration.

Protocol 4: Purification of L-Homophenylalanine

L-HPA can be purified from the reaction mixture based on its low solubility at certain pH values or by recrystallization.

Method A: pH Adjustment and Filtration

  • After the enzymatic reaction, acidify the reaction mixture to approximately pH 5.5.[6]

  • The L-homophenylalanine will precipitate as a white solid.

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold water.[6][15]

  • Dry the purified L-homophenylalanine under vacuum.[6][15]

Method B: Recrystallization

  • Dissolve the crude L-homophenylalanine (e.g., 200 mg) in a minimal amount of a mixture of concentrated hydrochloric acid and distilled water (e.g., 1:2 ratio, pH < 1).[5]

  • Slowly evaporate the solvent.

  • Crystalline needles of pure L-homophenylalanine will form.[5]

Visualizations

Biochemical Pathways

The following diagrams illustrate the core biochemical reactions for the synthesis of L-homophenylalanine.

Enzymatic_Synthesis_of_L_HPA cluster_transaminase Transaminase Pathway cluster_dehydrogenase Phenylalanine Dehydrogenase Pathway OPBA_T 2-Oxo-4-phenylbutanoic acid (OPBA) Transaminase Transaminase (TA) + PLP OPBA_T->Transaminase L_HPA_T L-Homophenylalanine (L-HPA) AminoDonor L-Amino Donor (e.g., L-Glutamine) AminoDonor->Transaminase KetoAcid_Product α-Keto Acid Product (e.g., α-Ketoglutaramate) Transaminase->L_HPA_T Transaminase->KetoAcid_Product OPBA_D 2-Oxo-4-phenylbutanoic acid (OPBA) PDH Phenylalanine Dehydrogenase (PDH) OPBA_D->PDH L_HPA_D L-Homophenylalanine (L-HPA) NH4 NH₄⁺ NH4->PDH NADH NADH + H⁺ NADH->PDH NAD NAD⁺ PDH->L_HPA_D PDH->NAD

Caption: Key enzymatic pathways for L-homophenylalanine synthesis.

Experimental Workflow

This diagram outlines the general workflow for the production and purification of L-homophenylalanine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (Whole Cells / Cell Extract) Reaction_Setup Reaction Mixture Preparation (Substrates, Buffer, Cofactors) Batch Batch Reaction Reaction_Setup->Batch FedBatch Fed-Batch Reaction Reaction_Setup->FedBatch pH_Adjust pH Adjustment & Precipitation Batch->pH_Adjust FedBatch->pH_Adjust Filtration Filtration & Washing pH_Adjust->Filtration Drying Drying Filtration->Drying HPLC HPLC Analysis (Yield, Purity, ee) Drying->HPLC

Caption: General experimental workflow for L-HPA production.

References

Application Notes and Protocols: The Use of L-Homophenylalanine Tert-Butyl Ester Hydrochloride in Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their therapeutic properties, such as proteolytic stability, receptor binding affinity, and bioavailability.[1][2] L-Homophenylalanine (Hph), an analog of L-phenylalanine with an additional methylene group in its side chain, is a particularly interesting building block for designing constrained peptides. Its tert-butyl ester hydrochloride salt is a readily available derivative for solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the use of L-Homophenylalanine tert-butyl ester hydrochloride in the synthesis and evaluation of constrained peptides, with a focus on their potential as Angiotensin-Converting Enzyme (ACE) inhibitors.

Application Notes

The introduction of L-Homophenylalanine into a peptide sequence can confer several advantages:

  • Increased Proteolytic Stability: The bulkier side chain of homophenylalanine can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.[3] The general principle is that modifications to the peptide backbone or side chains that are not recognized by proteases can significantly enhance stability.[1]

  • Conformational Constraint: The extended side chain can influence the peptide's secondary structure, leading to a more defined and rigid conformation. This pre-organization can result in higher binding affinity and selectivity for the target receptor.[4]

  • Modulation of Receptor Interactions: The altered side chain length and hydrophobicity can lead to different interactions with the target receptor's binding pocket, potentially enhancing agonist or antagonist activity.[5][6]

A primary application of peptides containing L-Homophenylalanine and its analogs is in the development of ACE inhibitors for the treatment of hypertension. By mimicking the substrate of ACE, these peptides can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Data Presentation

While direct comparative data for peptides containing L-Homophenylalanine versus L-Phenylalanine is not extensively available in the public domain, the following tables illustrate the expected impact of incorporating non-natural amino acids on key peptide properties, based on studies with analogous compounds.

Table 1: Illustrative Comparison of Binding Affinity for the δ-Opioid Receptor.

This table demonstrates the potential for increased binding affinity when a natural aromatic amino acid is replaced with a bulkier, non-natural analog. The data is derived from a study on 4,4'-biphenylalanine (Bip(4,4')).[2]

Peptide SequenceModificationReceptorBinding Affinity (Ki in nM)Fold Increase
Tyr-Tic-Phe-Phe-OHL-Phenylalanine (natural)δ-Opioid Receptor1.815-
Bip(4,4')-Tic-Phe-Phe-OH4,4'-biphenylalanine (analog)δ-Opioid Receptor0.605~3-fold

Disclaimer: This data is for an analogous non-natural amino acid and is intended to be illustrative of the potential effects of incorporating L-Homophenylalanine.

Table 2: Illustrative Comparison of Proteolytic Stability in Human Serum.

This table provides a hypothetical yet realistic representation of the expected increase in proteolytic stability when an L-amino acid is replaced with a non-natural analog like a β-amino acid.[7]

Peptide SequenceAmino Acid at Cleavage SiteHalf-life in Human Serum (hours)
Model Peptide AL-Phenylalanine2.5
Model Peptide B3-Phenyl-L-serine (β-amino acid analog)24.0

Disclaimer: This data is illustrative and based on the generally accepted principles of increased proteolytic resistance of peptides containing non-natural amino acids.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-Homophenylalanine

This protocol describes the manual synthesis of a peptide incorporating L-Homophenylalanine using Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-Homophenylalanine tert-butyl ester hydrochloride

  • Other Fmoc-protected amino acids

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HATU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-L-Homophenylalanine:

    • Follow the same coupling procedure as in step 3, using Fmoc-L-Homophenylalanine. Due to potential steric hindrance, the coupling time may be extended to 4-6 hours. A second coupling may be necessary if a Kaiser test indicates incomplete reaction.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of the synthesized peptide in the presence of a protease.

Materials:

  • Synthesized peptide (with and without L-Homophenylalanine)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trifluoroacetic acid)

  • RP-HPLC system

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in PBS.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution (or human serum) to a final desired concentration.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.

Protocol 3: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the inhibitory activity of the synthesized peptide on ACE.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Substrate: Hippuryl-His-Leu (HHL)

  • Synthesized peptide (potential inhibitor)

  • Borate buffer (pH 8.3)

  • o-phthaldialdehyde (OPA) reagent

  • Fluorometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the borate buffer, ACE solution, and the synthesized peptide at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate Reaction: Add the HHL substrate to each well to start the reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Stop Reaction: Stop the reaction by adding HCl.

  • Fluorometric Detection:

    • Add OPA reagent to each well.

    • After a 10-minute incubation at room temperature, measure the fluorescence (Excitation: 360 nm, Emission: 490 nm). The fluorescence is proportional to the amount of His-Leu produced.

  • Data Analysis: Calculate the percentage of ACE inhibition for each peptide concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity).

Visualization of Signaling Pathways and Workflows

Renin-Angiotensin System (RAS) and ACE Inhibition

The diagram below illustrates the Renin-Angiotensin System (RAS) and the point of intervention for an ACE inhibitor peptide containing L-Homophenylalanine.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction Activates ACE ACE Renin Renin Peptide_Inhibitor Constrained Peptide (with L-Homophenylalanine) Peptide_Inhibitor->ACE Inhibits Workflow SPPS Solid-Phase Peptide Synthesis (Incorporating L-Hph) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Analytical HPLC Purification->Characterization Stability_Assay Proteolytic Stability Assay Characterization->Stability_Assay ACE_Assay ACE Inhibition Assay Characterization->ACE_Assay Data_Analysis Data Analysis (Half-life, IC50) Stability_Assay->Data_Analysis ACE_Assay->Data_Analysis SAR_Logic Incorporate_Hph Incorporate L-Homophenylalanine tert-butyl ester hydrochloride Increased_Bulk Increased Side Chain Bulk & Hydrophobicity Incorporate_Hph->Increased_Bulk Conformational_Constraint Increased Conformational Constraint Incorporate_Hph->Conformational_Constraint Proteolytic_Resistance Increased Proteolytic Resistance Increased_Bulk->Proteolytic_Resistance Enhanced_Binding Enhanced Receptor Binding Affinity Conformational_Constraint->Enhanced_Binding Improved_PK Improved Pharmacokinetics (Longer Half-life) Proteolytic_Resistance->Improved_PK Improved_Potency Improved Potency (Lower IC50/Ki) Enhanced_Binding->Improved_Potency Therapeutic_Effect Enhanced Therapeutic Effect Improved_PK->Therapeutic_Effect Improved_Potency->Therapeutic_Effect

References

Application Notes and Protocols: L-Homophenylalanine tert-butyl ester hydrochloride in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homophenylalanine tert-butyl ester hydrochloride is a protected form of the non-proteinogenic amino acid L-homophenylalanine. While primarily utilized as a building block in peptide synthesis, its potential in materials science is significant, particularly as a precursor for the synthesis of biodegradable and functional polymers and hydrogels. The presence of the tert-butyl ester and hydrochloride protecting groups necessitates their removal to unmask the reactive carboxylic acid and amine functionalities, which can then participate in polymerization and self-assembly processes. These resulting biomaterials, leveraging the unique properties of the homophenylalanine side chain, are of interest for applications in drug delivery, tissue engineering, and other biomedical fields.

Deprotection of this compound

Prior to its use in material synthesis, the protecting groups must be removed. The following protocols outline the deprotection of the tert-butyl ester and the neutralization of the amine hydrochloride.

Protocol 1: Acid-Mediated Deprotection of the Tert-butyl Ester

This protocol describes the removal of the tert-butyl ester group using trifluoroacetic acid (TFA) to yield L-homophenylalanine hydrochloride.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (cold)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

Procedure:

  • Dissolve this compound in DCM in a round bottom flask at a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of a pre-chilled solution of 50% TFA in DCM to the flask while stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the DCM and excess TFA.

  • Add cold diethyl ether to the concentrated residue to precipitate the deprotected L-homophenylalanine hydrochloride.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with cold diethyl ether two more times.

  • Dry the final product under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Neutralization of the Amine Hydrochloride

This protocol describes the neutralization of the amine hydrochloride to yield free L-homophenylalanine.

Materials:

  • L-homophenylalanine hydrochloride (from Protocol 1)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or a suitable base

  • pH meter or pH strips

  • Lyophilizer

Procedure:

  • Dissolve the L-homophenylalanine hydrochloride in a minimum amount of deionized water.

  • Slowly add a saturated solution of sodium bicarbonate dropwise while monitoring the pH.

  • Continue adding the base until the pH of the solution reaches approximately 7.0-7.5.

  • Freeze the resulting solution and lyophilize to obtain the free L-homophenylalanine as a solid.

Applications in Polymer Synthesis

Deprotected L-homophenylalanine can be used as a monomer for the synthesis of various biodegradable polymers.

Application 1: Synthesis of Poly(L-homophenylalanine)

Poly(L-homophenylalanine) is a biodegradable polymer with potential applications in drug delivery and tissue engineering. The synthesis can be achieved through the ring-opening polymerization of the corresponding N-carboxyanhydride (NCA).

Experimental Workflow for Poly(L-homophenylalanine) Synthesis

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification & Characterization A L-Homophenylalanine C L-Homophenylalanine-NCA A->C B Triphosgene B->C D L-Homophenylalanine-NCA F Ring-Opening Polymerization D->F E Initiator (e.g., hexylamine) E->F G Poly(L-homophenylalanine) F->G H Poly(L-homophenylalanine) I Precipitation in non-solvent H->I J Drying I->J K Characterization (GPC, NMR) J->K

Caption: Workflow for the synthesis of Poly(L-homophenylalanine).

Protocol 3: Synthesis of L-Homophenylalanine N-carboxyanhydride (NCA)

  • Suspend L-homophenylalanine in anhydrous tetrahydrofuran (THF).

  • Add triphosgene to the suspension under a nitrogen atmosphere.

  • Heat the reaction mixture to 40-50 °C and stir until the solution becomes clear.

  • Concentrate the solution under reduced pressure.

  • Recrystallize the crude product from a mixture of THF and hexane to obtain pure L-Homophenylalanine-NCA.

Protocol 4: Ring-Opening Polymerization of L-Homophenylalanine-NCA

  • Dissolve the L-Homophenylalanine-NCA in anhydrous N,N-dimethylformamide (DMF).

  • Add an initiator, such as hexylamine, at a specific monomer-to-initiator ratio to control the molecular weight.

  • Stir the reaction mixture under a nitrogen atmosphere for 24-72 hours at room temperature.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol or water.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Table 1: Expected Properties of Poly(amino acids) based on literature for analogous polymers.

PropertyPoly(L-phenylalanine) (Analogue)Expected for Poly(L-homophenylalanine)
Molecular Weight ( g/mol )10,000 - 50,00010,000 - 60,000
Polydispersity Index (PDI)1.1 - 1.51.1 - 1.6
Glass Transition Temp (°C)~150Expected to be slightly lower
DegradationBiodegradable via hydrolysisBiodegradable via hydrolysis

Applications in Hydrogel Formation

L-homophenylalanine, due to its amphiphilic nature, can be derivatized to form low molecular weight gelators that self-assemble into hydrogels in aqueous environments. These hydrogels have potential applications in controlled drug release and as scaffolds for cell culture.

Application 2: Self-Assembling Peptide Hydrogels

Short peptides containing L-homophenylalanine can be designed to form hydrogels. An N-terminal protecting group, such as fluorenylmethyloxycarbonyl (Fmoc), can promote self-assembly through π-π stacking interactions.

Signaling Pathway for Self-Assembly

G A Fmoc-L-Homophenylalanine Derivative C Solubilization A->C B Change in pH or Temperature B->C D Self-Assembly (π-π stacking, H-bonding) C->D E Fiber Formation D->E F Hydrogel Network E->F

Caption: Pathway of hydrogel formation from an Fmoc-L-Homophenylalanine derivative.

Protocol 5: Preparation of an Fmoc-L-Homophenylalanine Hydrogel

  • Synthesize an Fmoc-protected L-homophenylalanine derivative (e.g., Fmoc-Hphe-OH).

  • Dissolve the Fmoc-amino acid derivative in an organic solvent such as DMSO to create a stock solution.

  • Inject the stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS) with vortexing.

  • Induce gelation by adjusting the pH (e.g., by adding glucono-δ-lactone which slowly hydrolyzes to gluconic acid, lowering the pH) or by changing the temperature, depending on the specific derivative.

  • Allow the solution to stand undisturbed until a self-supporting hydrogel is formed.

Table 2: Typical Properties of Amino Acid-Based Hydrogels.

PropertyValue Range (Literature Analogues)
Critical Gelation Conc. (wt%)0.1 - 2.0
Storage Modulus (G') (Pa)100 - 10,000
Fiber Diameter (nm)10 - 100
Drug Release ProfileSustained release over hours to days

Conclusion

This compound serves as a valuable, protected precursor for the development of advanced biomaterials. Through straightforward deprotection protocols, L-homophenylalanine becomes available for incorporation into polymers and self-assembling hydrogels. The resulting materials are expected to be biodegradable and biocompatible, making them highly suitable for a range of applications in the biomedical and pharmaceutical fields. The protocols and data presented here, based on established chemistries of similar amino acids, provide a solid foundation for researchers to explore the potential of L-homophenylalanine-based materials.

Troubleshooting & Optimization

Technical Support Center: L-Homophenylalanine tert-butyl ester hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling yields with L-Homophenylalanine tert-butyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low coupling yield with this compound?

Low coupling efficiency with this compound is often attributed to steric hindrance. The bulky nature of the homophenylalanine side chain can physically obstruct the formation of the peptide bond. Other contributing factors can include suboptimal reaction conditions, inappropriate choice of coupling reagents, and the quality of the starting materials.

Q2: My standard DCC/DIC coupling protocol is failing. What should I do?

Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough to overcome the steric hindrance associated with this compound. It is highly recommended to switch to a more powerful coupling reagent.

Q3: Which coupling reagents are most effective for this compound?

For sterically challenging couplings, aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[1] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.[2] HATU is often considered one of the most powerful reagents for such difficult couplings.[1]

Q4: Is the hydrochloride salt on my amino acid affecting the reaction?

Yes, the hydrochloride salt must be neutralized before the coupling reaction can proceed. The amine component needs to be in its free base form to be sufficiently nucleophilic to attack the activated carboxylic acid.[3] This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4]

Q5: What is the optimal solvent for this coupling reaction?

N,N-Dimethylformamide (DMF) is a commonly used solvent for peptide coupling reactions. For particularly difficult couplings where peptide aggregation may be a concern, N-methylpyrrolidone (NMP) may be a better choice due to its superior solvating properties. In some cases, a mixture of solvents like DCM/DMF/NMP can be beneficial.

Q6: How can I minimize the risk of racemization during the coupling step?

Racemization can be a concern, especially with highly activating coupling reagents or elevated temperatures. Using an additive like 1-hydroxybenzotriazole (HOBt) or its derivatives can help suppress racemization.[5] Coupling reagents like HATU are known for having a lower risk of racemization compared to some other reagents.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling yields.

Diagram: Troubleshooting Workflow for Low Coupling Yield

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_neutralization Neutralization cluster_coupling Coupling Optimization cluster_advanced Advanced Protocols start Low Coupling Yield with This compound check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_neutralization 2. Ensure Complete Neutralization of HCl Salt check_reagents->check_neutralization Reagents OK reagent_quality Fresh, high-purity amino acid, coupling reagent, and solvents? optimize_coupling 3. Optimize Coupling Reagent and Conditions check_neutralization->optimize_coupling Neutralization Confirmed base_choice Using a non-nucleophilic base (e.g., DIPEA, NMM)? troubleshoot_protocol 4. Implement Advanced Troubleshooting Protocols optimize_coupling->troubleshoot_protocol Yield Still Low coupling_reagent Using a potent coupling reagent? (e.g., HATU, HBTU, PyBOP) success Successful Coupling (High Yield) troubleshoot_protocol->success Yield Improved double_coupling Perform a double coupling? stoichiometry Correct equivalents of all reactants? reagent_quality->stoichiometry base_equivalents Sufficient equivalents of base added? base_choice->base_equivalents reaction_time Increase reaction time? coupling_reagent->reaction_time temperature Slightly increase temperature? reaction_time->temperature solvent_change Change to a more polar solvent (e.g., NMP)? double_coupling->solvent_change

Caption: A logical workflow to troubleshoot low coupling yields.

Data Summary

The choice of coupling reagent significantly impacts the success of the reaction. The following table summarizes the performance of common coupling reagents for sterically hindered amino acids.

Coupling ReagentTypical Yield (%)Purity (%)Reaction Time (hours)Epimerization (%)Key Advantages & Disadvantages
HATU 95-99>981-2<0.5Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1] Disadvantages: Higher cost.[1]
HBTU 90-95>952-4<1.0Advantages: Good balance of reactivity and cost.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization.[1]
PyBOP 90-96>952-4<1.0Advantages: High coupling efficiency.[1] Disadvantages: Can be less effective for highly hindered couplings compared to HATU.[1]
EDC/HOBt 85-92>954-8<2.0Advantages: Cost-effective, water-soluble byproducts are easily removed.[1] Disadvantages: Lower reactivity leading to longer reaction times.[1]

Experimental Protocol: Coupling of this compound using HATU

This protocol describes a general procedure for the solution-phase coupling of an N-terminally protected amino acid to this compound.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • DCM

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Neutralization of the Amine:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.1 eq) to the solution and stir at room temperature for 15-20 minutes to neutralize the hydrochloride salt and form the free amine.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.0 eq) to this solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the neutralized amine solution from step 1 to the activated carboxylic acid solution from step 2.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[1]

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.

Diagram: Experimental Workflow

ExperimentalWorkflow start Start neutralization 1. Neutralize L-Homophenylalanine-OtBu.HCl with DIPEA in DMF start->neutralization coupling 3. Combine and Stir (Coupling Reaction) neutralization->coupling activation 2. Activate N-protected Amino Acid with HATU and DIPEA in DMF activation->coupling workup 4. Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) coupling->workup purification 5. Purify by Column Chromatography workup->purification end Pure Dipeptide purification->end

Caption: A step-by-step workflow for the coupling reaction.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl Esters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the incomplete deprotection of tert-butyl (t-Bu) esters in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete tert-butyl ester deprotection?

Incomplete cleavage of tert-butyl esters is a common issue that can typically be resolved by optimizing reaction conditions. The primary factors to consider are:

  • Insufficient Acid Strength or Concentration: The deprotection is an acid-catalyzed reaction. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2][3][4] For resistant substrates, increasing the TFA concentration from a standard 20-50% in dichloromethane (DCM) to 95-100% can be effective.[1][4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and requires sufficient time to complete. These reactions are usually performed at room temperature (20-25°C), and lower temperatures will slow the reaction rate.[1][2][4][5] Extending the reaction time from a few hours to overnight can be beneficial for stubborn substrates.[2]

  • Steric Hindrance: The accessibility of the tert-butyl ester group to the acid can be limited by the surrounding molecular structure, slowing down the cleavage reaction.[1][2][5]

  • Poor Solubility: The substrate must be fully dissolved in the reaction solvent for the deprotection to occur efficiently.[1]

  • Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[1][4] It is recommended to use anhydrous solvents.[1]

Q2: How does the acid-catalyzed deprotection of a tert-butyl ester work?

The reaction proceeds via an acid-catalyzed elimination mechanism. The carbonyl oxygen of the ester is first protonated by a strong acid like TFA. This is followed by the cleavage of the carbon-oxygen bond, which releases the desired carboxylic acid and a stable tertiary carbocation (the t-butyl cation).[3] This cation is then typically neutralized by forming isobutylene gas or by reacting with the trifluoroacetate anion to form t-butyl trifluoroacetate.[3][6]

Q3: I'm observing unexpected side products. What are they and how can I minimize them?

The primary side reaction during deprotection is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during cleavage.[2][5][7] This can lead to undesired modifications of the peptide.

Amino acid residues that are particularly vulnerable to alkylation include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[7]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[5][7]

  • Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[5]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[7]

  • Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to this side reaction.[5]

To minimize these side reactions, it is highly recommended to use "scavengers" in the cleavage cocktail.[3]

Q4: What are scavengers and which ones should I use?

Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cations before they can react with sensitive residues in the peptide.[3][5][7] The choice of scavenger is critical and depends on the specific amino acids present in your peptide.[5]

Common Scavengers and their Applications:

ScavengerTarget Residues/PurposeTypical ConcentrationReference
Triisopropylsilane (TIS)General carbocation scavenger2.5-5%[2]
WaterGeneral carbocation scavenger2.5-5%[2]
ThioanisoleSulfur-containing residues (Met, Cys), Trp5%[1][8]
1,2-Ethanedithiol (EDT)Cysteine2.5%[7]
PhenolGeneral scavenger, particularly for Trp5%[9]
Dimethyl Sulfide (DMS)Sulfur-containing residues2%[9]

A widely used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][7][10]

Q5: How can I monitor the progress of the deprotection reaction?

Regular monitoring is essential to determine the point of complete cleavage and to avoid unnecessary exposure of the peptide to harsh acidic conditions.[1] The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the deprotected product.[1][3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, allowing for precise determination of reaction completion.[1][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any side products by providing mass information.[3][5]

Troubleshooting Guide

This section provides a structured approach to troubleshoot and resolve issues of incomplete tert-butyl ester deprotection.

Initial Verification Steps
  • Confirm Analytical Method: Ensure your analytical method (TLC, HPLC, LC-MS) can clearly resolve the starting material from the deprotected product.[1]

  • Check Reagent Quality: Verify the purity and concentration of the TFA and ensure that the solvent (e.g., DCM) is anhydrous.[1]

Troubleshooting Incomplete Deprotection
IssuePossible CauseRecommended SolutionRationaleReference
Reaction is slow or incomplete Insufficient Acid ConcentrationIncrease the concentration of TFA (e.g., from 20% to 50% or 95-100% TFA).A higher concentration of acid will increase the rate of the cleavage reaction.[1]
Inadequate Reaction TimeExtend the reaction time and monitor progress at regular intervals (e.g., every 30-60 minutes).The deprotection reaction may be slow and require more time to reach completion.[1][2]
Low Reaction TemperatureEnsure the reaction is performed at a consistent room temperature (20-25°C). Gentle heating (e.g., to 40°C) can be considered for resistant substrates, but monitor for potential side reactions.Higher temperatures increase the reaction rate.[1][2]
Poor SolubilityEnsure the substrate is fully dissolved. If not, consider alternative anhydrous solvents.The reaction can only occur in the solution phase.[1]
Side products are observed Alkylation of Nucleophilic ResiduesAdd scavengers to the cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5). For sulfur-containing residues, consider adding thioanisole or DMS.Scavengers will trap the reactive tert-butyl cations, preventing side reactions.[1][2]

Visual Troubleshooting Workflow

G Troubleshooting Incomplete t-Butyl Ester Deprotection start Incomplete Deprotection Observed check_acid Is TFA concentration sufficient? (e.g., 50-95%) start->check_acid check_time Is reaction time adequate? (e.g., 1-4 hours) check_acid->check_time Yes increase_acid Increase TFA Concentration check_acid->increase_acid No check_temp Is reaction temperature at RT? (20-25°C) check_time->check_temp Yes increase_time Extend Reaction Time check_time->increase_time No check_solubility Is the substrate fully dissolved? check_temp->check_solubility Yes adjust_temp Ensure Room Temperature (Consider gentle heating) check_temp->adjust_temp No check_scavengers Are side products present? check_solubility->check_scavengers Yes change_solvent Use Alternative Anhydrous Solvent check_solubility->change_solvent No add_scavengers Add Appropriate Scavengers (e.g., TIS, H2O, Thioanisole) check_scavengers->add_scavengers Yes monitor Monitor by HPLC/LC-MS check_scavengers->monitor No increase_acid->monitor increase_time->monitor adjust_temp->monitor change_solvent->monitor add_scavengers->monitor

Caption: A logical workflow for troubleshooting common issues encountered during the deprotection of tert-butyl esters.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection

This protocol describes a standard procedure for the cleavage of a tert-butyl ester using a TFA/DCM solution.

Materials:

  • tert-Butyl ester protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (if needed)

  • Water (if needed)

  • Cold diethyl ether

Procedure:

  • Dissolve the tert-butyl ester-protected compound in anhydrous DCM to a concentration of approximately 0.1 M.[3]

  • If scavengers are required, add them to the reaction mixture. For a standard TFA/TIS/H₂O cocktail, use a ratio of 95:2.5:2.5.[1]

  • Add an equal volume of TFA for a 50% TFA/DCM solution.[2] For more resistant esters, a higher concentration of TFA may be used.

  • Stir the reaction mixture at room temperature (20-25°C) for 1-4 hours.[2][3]

  • Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[3]

  • Precipitate the product by adding cold diethyl ether.

  • Collect the solid product by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Protocol 2: Monitoring Deprotection by HPLC

This protocol outlines the steps for monitoring the cleavage reaction using HPLC.

Materials:

  • Aliquots from the reaction mixture

  • Quenching solvent (e.g., methanol, HPLC grade)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Mobile phase A (e.g., 0.1% TFA in water)

  • Mobile phase B (e.g., 0.1% TFA in acetonitrile)

Procedure:

  • Sample Preparation:

    • At designated time points (e.g., t = 0, 15 min, 30 min, 1h, 2h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.[11]

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent like methanol.[11]

    • Further dilute the quenched sample with the HPLC mobile phase to a concentration suitable for analysis.[11]

    • If necessary, filter the sample through a 0.22 µm syringe filter.[11]

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run a suitable gradient to separate the starting material and the product (e.g., a linear gradient of 5% to 95% mobile phase B over 15-30 minutes).

    • Monitor the chromatogram at an appropriate wavelength (e.g., 214 nm or 280 nm).[1]

    • Calculate the percentage of starting material remaining and product formed based on the peak areas.[1]

Visual Experimental Workflow

G General Workflow for t-Butyl Ester Deprotection and Monitoring cluster_reaction Deprotection Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up and Isolation dissolve 1. Dissolve Substrate in DCM add_scavengers 2. Add Scavengers (optional) dissolve->add_scavengers add_tfa 3. Add TFA add_scavengers->add_tfa stir 4. Stir at Room Temperature add_tfa->stir aliquot 5. Take Aliquot stir->aliquot quench 6. Quench Reaction aliquot->quench hplc 7. Analyze by HPLC/LC-MS quench->hplc complete Is Reaction Complete? hplc->complete concentrate 8. Concentrate Mixture precipitate 9. Precipitate with Cold Ether concentrate->precipitate filtrate 10. Filter and Wash precipitate->filtrate dry 11. Dry Product filtrate->dry end end dry->end Final Product complete->stir No complete->concentrate Yes

Caption: A step-by-step experimental workflow for the acid-catalyzed deprotection of a tert-butyl ester with integrated reaction monitoring.

References

Technical Support Center: L-Homophenylalanine tert-butyl ester hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Homophenylalanine tert-butyl ester hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a derivative of the non-proteinogenic amino acid L-Homophenylalanine. It is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyl ester protects the C-terminus, while the hydrochloride salt improves its stability and handling. L-Homophenylalanine is a key component in the synthesis of certain pharmaceuticals, such as angiotensin-converting enzyme (ACE) inhibitors.[1][2]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended.

Q3: Are there any known side reactions specific to the homophenylalanine side chain during peptide synthesis?

Based on available literature, no common, unique side reactions have been specifically attributed to the homophenylalanine side chain under standard solid-phase peptide synthesis (SPPS) conditions. However, like phenylalanine, the aromatic ring can potentially undergo modifications during harsh cleavage conditions if inappropriate scavengers are used. The primary concerns for side reactions are those common to all amino acid tert-butyl esters and those generally encountered during peptide synthesis.

Q4: What are the most common general side reactions to be aware of when using this reagent?

The most common side reactions are related to the tert-butyl ester protecting group and the peptide synthesis process itself. These include:

  • Racemization: Loss of stereochemical integrity at the alpha-carbon, particularly during the activation step of the amino acid.[3]

  • Incomplete Deprotection: Failure to completely remove the tert-butyl ester group, leading to truncated or modified peptides.

  • tert-Butylation: Alkylation of nucleophilic amino acid side chains (e.g., Trp, Met, Cys) by the tert-butyl cation generated during deprotection.[4]

  • Diketopiperazine Formation: Intramolecular cyclization of a dipeptide, leading to chain termination. This is more common when proline is the second amino acid in the sequence.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in peptide synthesis.

Problem 1: Low Coupling Efficiency

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences (peptide missing the homophenylalanine residue) in the final product, as detected by mass spectrometry.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance Double couple the L-Homophenylalanine residue. Increase the coupling time. Use a more potent coupling reagent such as HATU or HCTU.
Poor Resin Swelling Ensure the resin is adequately swollen in the appropriate solvent (e.g., DMF, NMP) before the first coupling step.
Aggregation of the Growing Peptide Chain Switch to a more polar solvent like N-methylpyrrolidone (NMP). Perform the coupling at a slightly elevated temperature (e.g., 30-40°C).
Problem 2: Presence of Unexpected Side Products

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data indicating masses that do not correspond to the target peptide or simple deletion sequences.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Racemization Use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) during the coupling step to suppress racemization.[3]
tert-Butylation of Nucleophilic Residues During the final cleavage and deprotection with trifluoroacetic acid (TFA), use a scavenger cocktail containing triisopropylsilane (TIS) and water to quench the tert-butyl cations. For peptides containing sensitive residues like Trp or Met, consider adding 1,2-ethanedithiol (EDT).[4][5]
Incomplete Deprotection Ensure a sufficient concentration of TFA (typically 95%) and an adequate cleavage time (2-3 hours) for complete removal of the tert-butyl ester.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Fmoc-SPPS

This protocol describes a standard procedure for coupling this compound on a solid support using HBTU as the activating agent.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to neutralize the hydrochloride and activate the carboxylic acid. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the tert-butyl ester and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-loaded resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-loaded resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a fume hood. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Analytical Methods for Impurity Detection

The purity of the synthesized peptide and the presence of any side products should be assessed using a combination of the following analytical techniques.

Analytical TechniqueInformation Provided
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Determines the purity of the peptide and separates it from impurities. Different elution times can indicate the presence of side products or incomplete deprotection.
Mass Spectrometry (MS) Confirms the molecular weight of the desired peptide and helps in the identification of impurities by their mass-to-charge ratio.
Tandem Mass Spectrometry (MS/MS) Provides fragmentation data that can be used to sequence the peptide and pinpoint the location of any modifications or truncations.

Visualizations

experimental_workflow start Start: Fmoc-AA-Resin resin_swelling Resin Swelling (DMF) start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection washing1 Washing (DMF, DCM) fmoc_deprotection->washing1 coupling Coupling: L-Homophenylalanine-OtBu*HCl + HBTU/HOBt/DIPEA washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 repeat Repeat Steps 2-5 for next amino acid washing2->repeat repeat->fmoc_deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage & Deprotection (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis

Standard SPPS workflow for incorporating L-Homophenylalanine.

troubleshooting_logic cluster_coupling Coupling Issues cluster_cleavage Cleavage & Deprotection Issues issue Issue Detected: Low Yield or Impurities low_coupling Low Coupling Efficiency (Positive Kaiser Test) issue->low_coupling side_products Unexpected Side Products (HPLC/MS) issue->side_products double_couple Double Couple low_coupling->double_couple change_reagent Use Stronger Coupling Reagent low_coupling->change_reagent increase_time Increase Coupling Time low_coupling->increase_time racemization Racemization side_products->racemization tert_butylation tert-Butylation side_products->tert_butylation incomplete_deprotection Incomplete Deprotection side_products->incomplete_deprotection add_hobT Add HOBt/Oxyma racemization->add_hobT use_scavengers Use Scavenger Cocktail tert_butylation->use_scavengers optimize_cleavage Optimize Cleavage Time/ TFA Concentration incomplete_deprotection->optimize_cleavage

Troubleshooting logic for common peptide synthesis issues.

References

Technical Support Center: Purification of Peptides Containing L-Homophenylalanine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing L-Homophenylalanine tert-butyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How does the presence of this compound affect the purification of my peptide?

A1: The L-Homophenylalanine residue, particularly with the tert-butyl ester protecting group, significantly increases the hydrophobicity of the peptide.[1] This increased hydrophobicity can lead to challenges during purification, such as poor solubility in aqueous mobile phases and a tendency for the peptide to aggregate.[2][3] Consequently, you may observe longer retention times on reverse-phase HPLC columns.[1]

Q2: What is the best initial approach for dissolving a peptide containing this compound?

A2: Due to the hydrophobic nature of these peptides, direct dissolution in aqueous solutions can be difficult.[3] A recommended approach is to first dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol.[][5] Subsequently, this organic solution can be diluted with the initial mobile phase for HPLC. For peptides with a high percentage of hydrophobic residues, strong solvents like trifluoroacetic acid (TFA) or formic acid might be necessary for initial dissolution.[5]

Q3: Is the tert-butyl ester group stable during standard reverse-phase HPLC purification?

A3: The tert-butyl ester group is an acid-labile protecting group.[1][6] While generally stable to the 0.1% trifluoroacetic acid (TFA) commonly used in reverse-phase HPLC mobile phases, partial cleavage can occur, especially with prolonged exposure.[1] It is advisable to process collected fractions promptly, such as through immediate lyophilization, to minimize deprotection.[1] If you observe a growing peak with a shorter retention time, it may indicate on-column deprotection.[6]

Q4: Which HPLC column is most suitable for purifying peptides with this compound?

A4: For hydrophobic peptides, C4 or C8 reversed-phase columns are often more suitable than the standard C18 columns.[] C4 columns are particularly well-suited for very hydrophobic peptides or those with a molecular weight greater than 5000.[] However, a C18 column can still be a good starting point for initial method development.[][7]

Q5: What are the recommended mobile phases for purifying these types of peptides?

A5: The most common mobile phase system for peptide purification is a combination of water and acetonitrile (ACN), with trifluoroacetic acid (TFA) added as an ion-pairing agent.[] A concentration of 0.1% TFA in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) phases is standard.[1] For particularly hydrophobic peptides, using a mobile phase with a higher organic solvent content or a shallower gradient may be necessary to achieve good separation.[3]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of peptides containing this compound.

ProblemPossible CausesSolutions
Poor Peak Shape (Broadening or Tailing) 1. Peptide Aggregation: The hydrophobic nature of the peptide promotes self-association.[2][8] 2. Secondary Interactions: Ionic interactions with residual silanols on the HPLC column. 3. Column Overload: Injecting too much sample for the column's capacity.1. Modify Sample Solvent: Dissolve the peptide in a small amount of an organic solvent (e.g., DMSO, ACN) before diluting.[1] 2. Adjust Mobile Phase: Ensure 0.1% TFA is in both mobile phases to minimize silanol interactions.[1] 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can disrupt aggregates and improve peak shape.[9] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume.[1]
No or Low Recovery of Peptide 1. Poor Solubility: The peptide is not fully dissolved in the injection solvent.[1] 2. Irreversible Adsorption: The peptide is strongly binding to the column.[1] 3. Precipitation on Column: The peptide precipitates at the head of the column upon injection.[1]1. Test Solubility: Experiment with different solvents for sample preparation.[3] 2. Column Wash: After the run, wash the column with a strong solvent like 100% acetonitrile or isopropanol.[1] 3. Sample Solvent Matching: Ensure the injection solvent is compatible with the initial mobile phase to prevent precipitation.[1]
Unexpected Peaks in Chromatogram 1. Incomplete Deprotection: Residual protecting groups from synthesis. 2. Deletion/Truncated Sequences: Common side products from solid-phase peptide synthesis (SPPS).[10] 3. Racemization: Isomerization of amino acids during synthesis.[11] 4. tert-Butyl Ester Instability: Partial cleavage of the tert-butyl group by the acidic mobile phase.[1]1. Mass Spectrometry Analysis: Analyze the unexpected peaks by mass spectrometry to identify their origin.[10] 2. Optimize Synthesis: Review and optimize the solid-phase peptide synthesis protocol to minimize side products. 3. Prompt Fraction Processing: Lyophilize collected fractions immediately to prevent further degradation of the protecting group.[1]
Baseline Drift 1. TFA Concentration Mismatch: A difference in TFA concentration between mobile phases A and B.[1] 2. Contaminated Mobile Phase: Impurities in the water or acetonitrile.[1]1. Equilibrate Column Thoroughly: Ensure the column is fully equilibrated with the initial mobile phase before injection.[1] 2. Use High-Purity Solvents: Utilize HPLC-grade water and acetonitrile.[1] 3. Prepare Fresh Mobile Phases: Make fresh mobile phases daily.[1]

Experimental Protocols

General Protocol for RP-HPLC Purification

This protocol outlines a standard method for the purification of a peptide containing this compound.

1. Materials:

  • Crude peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C4, C8, or C18 reverse-phase column

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.

3. Sample Preparation:

  • Dissolve a small amount of the crude peptide in a minimal volume of a suitable organic solvent (e.g., DMSO, DMF, or ACN).

  • Dilute the dissolved peptide with Mobile Phase A to a concentration suitable for injection.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

4. HPLC Method:

  • Column: C8, 5 µm, 100 Å, 4.6 x 250 mm (This is a good starting point, but may need optimization).

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm

  • Gradient:

    • 0-5 min: 10% B

    • 5-45 min: 10% to 90% B (linear gradient)

    • 45-50 min: 90% B

    • 50-55 min: 90% to 10% B (linear gradient)

    • 55-60 min: 10% B (re-equilibration)

5. Purification and Analysis:

  • Equilibrate the column with 10% B for at least 15 minutes.

  • Inject the prepared sample.

  • Collect fractions corresponding to the major peak(s).

  • Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize immediately.

Visualizations

Experimental Workflow for Peptide Purification

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Purification MobilePhase Mobile Phase Preparation (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve in Organic Solvent, Dilute, Filter) Injection Sample Injection SamplePrep->Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (220 nm) Gradient->Detection Collection Fraction Collection Detection->Collection PurityAnalysis Purity Analysis (Analytical HPLC & Mass Spectrometry) Collection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization

Caption: Workflow for the purification of peptides.

Troubleshooting Logic for Poor Peak Shape

G Start Poor Peak Shape (Broadening or Tailing) Cause1 Possible Cause: Peptide Aggregation Start->Cause1 Cause2 Possible Cause: Secondary Interactions Start->Cause2 Cause3 Possible Cause: Column Overload Start->Cause3 Solution1a Modify Sample Solvent (e.g., add DMSO) Cause1->Solution1a Solution1b Elevate Temperature (30-40°C) Cause1->Solution1b Solution2 Adjust Mobile Phase (Ensure 0.1% TFA) Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3

Caption: Troubleshooting poor peak shape.

References

optimizing reaction conditions for L-Homophenylalanine tert-butyl ester hydrochloride coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the successful coupling of L-Homophenylalanine tert-butyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step when using this compound in a coupling reaction? A1: The hydrochloride salt of the amine must be neutralized to the free amine for the coupling reaction to proceed. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture.[1][2]

Q2: Which coupling reagents are most effective for this type of reaction? A2: A variety of coupling reagents can be used, with the choice depending on factors like desired reactivity, cost, and potential for side reactions. Common classes include carbodiimides (e.g., EDC, DIC) used with additives, and more reactive uronium/guanidinium or phosphonium salts (e.g., HATU, HBTU, PyBOP).[1][3] For challenging couplings, HATU is often considered superior due to its high reactivity and low racemization rates.[4]

Q3: How can I minimize racemization during the coupling step? A3: Minimizing racemization is critical for stereochemical purity. Key strategies include:

  • Using additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, 1-Hydroxy-7-aza-1H-benzotriazole (HOAt) and Oxyma Pure.[5]

  • Choosing a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases.[5][6]

  • Employing phosphonium-based reagents like PyBOP, which are generally associated with lower levels of racemization.[5]

  • Maintaining a low reaction temperature.[5]

Q4: My reaction is sluggish or fails to go to completion. What are the common causes? A4: Incomplete reactions can stem from several issues:

  • Insufficient Activation: The coupling reagent may have degraded. Use fresh reagents.

  • Steric Hindrance: L-Homophenylalanine is a somewhat bulky amino acid. A more powerful coupling reagent like HATU or COMU may be required.[4][7]

  • Poor Solubility: Ensure all reactants are fully dissolved in an appropriate anhydrous solvent like DMF or DCM.[8]

  • Inadequate Base: An insufficient amount of base can prevent the reaction from proceeding. Typically, at least two equivalents of base are needed: one to neutralize the hydrochloride salt and one for the coupling reaction itself.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction shows a very low conversion to the desired product, with significant amounts of unreacted starting material. What steps should I take?

Answer: Low yield is a common problem that can be addressed systematically.

  • Verify Reagent Quality: Coupling reagents and anhydrous solvents are susceptible to degradation from moisture. Use fresh, high-quality reagents and properly dried solvents.[8] Oxygen can also degrade carbodiimide reagents, so performing the reaction under an inert atmosphere (Nitrogen or Argon) can be beneficial.[3]

  • Optimize Coupling Reagent: If a standard reagent like EDC/HOBt is failing, switch to a more potent one. HATU, HBTU, or PyBOP offer higher reactivity and are often effective for more difficult couplings.[4][9]

  • Increase Reaction Time/Temperature: Some couplings, especially those involving sterically hindered components, may require longer reaction times (e.g., overnight) or a modest increase in temperature (e.g., to 30-40°C).[8] However, be aware that elevated temperatures can increase the risk of racemization.[5]

  • Re-evaluate Stoichiometry: Ensure the correct molar ratios of reactants are being used. Typically, a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine component is employed.

  • Perform a Second Coupling: If monitoring shows the reaction has stalled, a second addition of the activated amino acid may drive the reaction to completion.[5]

Issue 2: Presence of Significant Impurities or Side Products

Question: My final product is impure, and I've identified several side products by HPLC/MS. How can I improve the purity?

Answer: Impurities often arise from predictable side reactions.

  • N-Acylurea Formation (with Carbodiimides): When using EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. This can be suppressed by adding HOBt or HOAt, which trap the intermediate as a more reactive active ester.[6]

  • Epimerization/Racemization: As discussed in the FAQ, this is a major concern. The primary solution is to use racemization-suppressing additives (HOAt, Oxyma Pure), weaker bases (NMM, collidine), and lower reaction temperatures.[5][8]

  • Guanidinylation (with HBTU/HATU): Uronium/aminium-based reagents like HATU and HBTU should not be used in large excess as they can react with the free N-terminal amine of the amino acid ester, capping it and preventing further reaction.[6] It is recommended to use a slight deficit of the coupling reagent relative to the carboxylic acid component.[10]

Performance of Common Coupling Reagents

The selection of a coupling reagent is critical and directly impacts yield, purity, and reaction time. The table below summarizes the performance of several common reagents for a representative dipeptide synthesis.

Coupling ReagentTypical Yield (%)Purity (%)Reaction Time (hours)Epimerization (%)Key Advantages & Disadvantages
HATU 95-99>981-2<0.5Advantages: High reactivity, low racemization, effective for sterically hindered amino acids.[4] Disadvantages: Higher cost.[4]
HBTU 90-95>952-4<1.0Advantages: Good balance of reactivity and cost, reliable for standard couplings.[4] Disadvantages: Slightly less effective than HATU at preventing racemization.[4]
PyBOP 90-95>952-4<1.5Advantages: Byproducts are less hazardous than those from BOP. Disadvantages: Can be less reactive than uronium salts for some substrates.
EDC / HOBt 85-90>904-12<2.0Advantages: Cost-effective, water-soluble byproducts are easily removed via aqueous workup. Disadvantages: Slower reaction times, higher risk of racemization and N-acylurea side product formation.[6]

Data adapted from a comparative analysis of a model dipeptide synthesis.[4]

Experimental Protocols

Note: These are general protocols and may require optimization for specific substrates. Always use anhydrous solvents and handle reagents in a well-ventilated fume hood.

Protocol 1: Coupling using HATU
  • Amine Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) and stir for 10 minutes at room temperature.

  • Carboxylic Acid Activation: In a separate flask, dissolve the N-protected amino acid (1.05 eq.) and HATU (1.05 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir the mixture at 0°C for 5-10 minutes.

  • Coupling: Add the activated carboxylic acid solution to the amine solution from step 1.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Coupling using EDC/HOBt
  • Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.1 eq.), HOBt (1.2 eq.), and this compound (1.0 eq.) in anhydrous DCM or DMF.

  • Neutralization: Cool the solution to 0°C and add DIPEA (1.1 eq.) to neutralize the hydrochloride salt. Stir for 10 minutes.

  • Coupling Initiation: Add EDC hydrochloride (1.2 eq.) to the mixture.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in the HATU protocol. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.

Visualized Workflows and Logic

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Outcome A L-Homophenylalanine tert-butyl ester HCl E 1. Neutralize Amine HCl with Base A->E B N-Protected Amino Acid F 2. Activate Carboxylic Acid with Coupling Reagent B->F C Coupling Reagent (e.g., HATU, EDC) C->F D Base (e.g., DIPEA) D->E G 3. Couple Activated Acid with Free Amine E->G F->G H Workup & Purification G->H I Final Coupled Product H->I

Caption: General experimental workflow for the coupling reaction.

G cluster_checks Initial Checks cluster_actions Optimization Steps Start Low Product Yield Observed CheckReagents Are reagents (coupling agent, solvent) fresh and anhydrous? Start->CheckReagents CheckStoich Is stoichiometry correct? (Acid/Reagent > Amine) CheckReagents->CheckStoich Yes UseFresh Use fresh reagents and anhydrous solvent CheckReagents->UseFresh No CheckBase Is there enough base to neutralize HCl AND facilitate coupling? CheckStoich->CheckBase Yes CorrectStoich Adjust molar ratios CheckStoich->CorrectStoich No IncreaseBase Increase base equivalents CheckBase->IncreaseBase No ChangeReagent Switch to a stronger coupling reagent (e.g., HATU) CheckBase->ChangeReagent Yes Success Yield Improved UseFresh->Success CorrectStoich->Success IncreaseBase->Success IncreaseTime Increase reaction time and/or temperature ChangeReagent->IncreaseTime IncreaseTime->Success

References

Technical Support Center: Aggregation Issues in Peptides with L-Homophenylalanine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation, specifically for sequences containing L-Homophenylalanine tert-butyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it contribute to peptide aggregation?

A1: L-Homophenylalanine (Hph) is a non-natural amino acid that is more hydrophobic than phenylalanine due to an additional methylene group in its side chain.[1][2] The tert-butyl ester is a protecting group for the C-terminus, which further increases the hydrophobicity of the molecule.[3][4] This increased hydrophobicity can enhance the tendency of the peptide chain to self-associate and form aggregates, particularly in aqueous solutions or during solid-phase peptide synthesis (SPPS) as the peptide chain elongates.[5][6] The hydrochloride salt is included to improve the solubility of the amino acid derivative for easier handling and dissolution in synthesis solvents.[7][8][9]

Q2: What are the common signs of on-resin peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A2: Key indicators of on-resin aggregation include:

  • Poor Resin Swelling: The peptide-resin matrix may fail to swell properly or even shrink, indicating poor solvation of the growing peptide chain.[5]

  • Slow or Incomplete Reactions: Both the removal of the N-terminal protecting group (e.g., Fmoc) and the amino acid coupling steps can become sluggish or incomplete.[5]

  • Positive Ninhydrin (Kaiser) Test: A positive Kaiser test after a coupling step indicates the presence of unreacted free amines, a common sign of incomplete coupling due to aggregation.

  • Physical Clumping: The resin beads may become sticky and clump together, making them difficult to work with.

  • Low Cleavage Yield: A significantly lower than expected yield of the final peptide after cleavage from the resin can be a result of aggregation-related synthesis problems.

Q3: Can the tert-butyl ester protecting group cause issues other than aggregation?

A3: Yes, while the primary concern is often increased hydrophobicity leading to aggregation, tert-butyl protecting groups can also be involved in side reactions. During the final cleavage step with strong acids like trifluoroacetic acid (TFA), the released tert-butyl cations can potentially modify sensitive residues such as tryptophan or methionine if not properly scavenged.[10]

Q4: How does the hydrochloride salt affect the amino acid during synthesis?

A4: The hydrochloride salt is intended to improve the solubility of the L-Homophenylalanine tert-butyl ester in polar aprotic solvents commonly used in SPPS, such as Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[7][8][11] However, the presence of the salt requires neutralization with a base (e.g., diisopropylethylamine - DIPEA) in situ during the coupling reaction to free the amine for peptide bond formation.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Synthesis Solvents

Symptoms:

  • The amino acid derivative does not fully dissolve in DMF or NMP.

  • Cloudiness or precipitation is observed in the amino acid solution.

Troubleshooting Steps:

  • Sonication: Gently sonicate the solution for 5-10 minutes to aid dissolution.

  • Co-solvents: Consider adding a small percentage of a more potent solubilizing solvent like Dimethyl sulfoxide (DMSO) to your primary solvent (DMF or NMP).

  • Fresh Solvents: Ensure that the DMF or NMP used is of high purity and anhydrous, as water content can affect solubility.[11]

Issue 2: On-Resin Aggregation During Peptide Synthesis

Symptoms:

  • Positive Kaiser test after coupling.

  • Shrinking of the resin.

  • Difficulty in solvent filtration.

Troubleshooting Steps:

  • Improve Solvation:

    • Switch from DMF to NMP, or use a mixture of DMF/NMP.[11]

    • Consider adding chaotropic salts like LiCl (0.5 M) to the coupling and washing steps to disrupt hydrogen bonding.

  • Optimize Coupling:

    • Increase the coupling time or perform a double coupling.[5]

    • Use a more efficient coupling reagent such as HBTU, HATU, or PyBOP.

  • Incorporate "Difficult Sequence" Strategies:

    • If the sequence allows, introduce a pseudoproline dipeptide every 6-8 residues to disrupt secondary structure formation.[5]

    • Utilize backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding glycine residue.[5][12]

Issue 3: Aggregation and Low Purity of the Cleaved Peptide

Symptoms:

  • The crude peptide precipitates upon cleavage from the resin.

  • The peptide is poorly soluble in purification solvents (e.g., water/acetonitrile).

  • Broad peaks or multiple unresolved peaks during HPLC analysis.

Troubleshooting Steps:

  • Solubility Testing: Before large-scale purification, perform small-scale solubility tests with the crude peptide in various solvent systems.

  • Purification Strategy:

    • Use a shallower gradient during reverse-phase HPLC to improve the separation of the target peptide from closely eluting impurities.[4]

    • Elevate the column temperature (e.g., 30-40°C) to help disrupt aggregates during purification.[4]

    • Ensure that 0.1% TFA is present in both mobile phases to maintain a low pH and improve peak shape.[4]

  • Post-Purification Handling:

    • Lyophilize the purified fractions immediately to prevent aggregation in solution.

    • For long-term storage, store the peptide as a lyophilized powder at -20°C or below.

Data Presentation

Table 1: Properties of L-Homophenylalanine and Related Amino Acids

Amino AcidStructureHydrophobicity Index (Kyte-Doolittle)Notes
PhenylalanineBenzyl side chain2.8Standard aromatic amino acid.
L-Homophenylalanine Phenethyl side chain> 2.8 (Estimated)Increased hydrophobicity due to the extra CH₂ group.[1]
LeucineIsobutyl side chain3.8Highly hydrophobic aliphatic amino acid.
Isoleucinesec-Butyl side chain4.5Highly hydrophobic aliphatic amino acid.

Table 2: Recommended Solvent Systems for Peptides Containing L-Homophenylalanine

ApplicationPrimary SolventAdditives/Co-solventsRationale
SPPS Coupling NMP or DMF10-20% DMSOImproves solvation of hydrophobic and aggregating sequences.[11]
NMP or DMF0.5 M LiClChaotropic salt disrupts hydrogen bonding.
Crude Peptide Dissolution 50% Acetonitrile in Water1% Acetic Acid or 0.1% TFAAcidification helps to protonate residues and improve solubility.
DMSODilute with aqueous bufferFor highly insoluble peptides; use minimal DMSO.
HPLC Mobile Phase Water / Acetonitrile0.1% TFAStandard for reverse-phase purification of peptides.[4]

Experimental Protocols

Protocol 1: Solubility Testing of Crude Peptide
  • Preparation: Weigh approximately 1 mg of the crude lyophilized peptide into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add 100 µL of a different test solvent system (e.g., water, 10% acetic acid, 50% acetonitrile in water, DMSO).

  • Dissolution: Vortex each tube for 30 seconds and then sonicate for 5 minutes.

  • Observation: Visually inspect for complete dissolution. If the peptide dissolves, add another 100 µL of the solvent to assess solubility at a lower concentration.

  • Selection: Choose the solvent system that provides the best solubility for subsequent purification.

Protocol 2: Standard SPPS Coupling Cycle for a Hydrophobic Residue
  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve 4 equivalents of the protected amino acid (e.g., Fmoc-L-Hph-OH) and 3.9 equivalents of a coupling agent (e.g., HBTU) in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage synthesis_issue Signs of Aggregation (Poor Swelling, +Kaiser Test) improve_solvation Improve Solvation (NMP, DMSO, LiCl) synthesis_issue->improve_solvation Primary Action optimize_coupling Optimize Coupling (Longer Time, HATU/HBTU) synthesis_issue->optimize_coupling Secondary Action difficult_seq Use 'Difficult Sequence' Strategies (Pseudoproline) synthesis_issue->difficult_seq For Known Problematic Sequences purification_issue Low Purity / Poor Solubility of Crude Peptide synthesis_issue->purification_issue If synthesis proceeds but crude product is problematic end Successful Peptide improve_solvation->end Resolved optimize_coupling->end Resolved difficult_seq->end Resolved solubility_test Perform Solubility Tests purification_issue->solubility_test First Step adjust_hplc Adjust HPLC Conditions (Shallow Gradient, Temp.) solubility_test->adjust_hplc handle_post_purification Proper Post-Purification Handling (Lyophilize) adjust_hplc->handle_post_purification handle_post_purification->end start Experiment Start start->synthesis_issue

Caption: Troubleshooting workflow for peptide aggregation.

Caption: Key structural features influencing aggregation.

References

preventing racemization during L-Homophenylalanine tert-butyl ester hydrochloride incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful incorporation of L-Homophenylalanine tert-butyl ester hydrochloride while maintaining chiral integrity. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to prevent racemization during peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the incorporation of this compound.

Question: I am observing significant racemization of my L-Homophenylalanine residue after coupling. What are the likely causes and how can I fix it?

Answer: Significant racemization during the coupling of this compound can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Review Your Coupling Reagent and Additives:

    • Issue: The use of certain coupling reagents, especially when used without racemization-suppressing additives, can promote the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.[1] Carbodiimide reagents like DCC and DIC are known to cause racemization if used alone.[2]

    • Solution:

      • Switch to a coupling reagent system known for low racemization. The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with a racemization-suppressing additive is highly recommended.[1]

      • Incorporate additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[1][3] OxymaPure® is often considered a non-explosive and highly effective alternative to HOBt and HOAt.[3]

      • For particularly challenging couplings, consider using phosphonium or uronium/aminium salt-based reagents like PyBOP, HBTU, or HATU, which are known for their high coupling efficiency and can reduce the time the activated amino acid is susceptible to racemization.[3][4]

  • Evaluate the Base Used:

    • Issue: The choice and amount of base can significantly influence the rate of racemization.[5] Stronger, less sterically hindered bases can more readily abstract the acidic α-proton of the activated amino acid, leading to racemization.[2] N,N-diisopropylethylamine (DIPEA) is a common base but can promote racemization.[1]

    • Solution:

      • Replace a strong base like DIPEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives that have been shown to reduce racemization.[1][3][5]

      • Use the minimum amount of base necessary for the reaction to proceed.

  • Control the Reaction Temperature:

    • Issue: Elevated temperatures, especially during microwave-assisted peptide synthesis, can accelerate the rate of racemization.[1][6][7]

    • Solution:

      • Perform the coupling reaction at a lower temperature. Running the reaction at 0°C or room temperature is generally recommended.[1][3]

      • If using a microwave synthesizer, consider lowering the coupling temperature. For sensitive amino acids, reducing the temperature from 80°C to 50°C has been shown to limit racemization.[6][8]

  • Avoid Pre-activation with Onium Salts:

    • Issue: Allowing the amino acid to pre-activate with an onium salt reagent and a base before adding it to the resin can lead to significant racemization.[1]

    • Solution: If using an onium salt (e.g., HBTU, HATU), add the coupling reagents directly to the reaction vessel containing the resin-bound amine without a pre-activation step. This simple change can significantly reduce racemization.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the incorporation of L-Homophenylalanine?

A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both of its enantiomers (L and D forms). In peptide synthesis, this leads to the formation of a diastereomeric peptide, which has a different three-dimensional structure.[2] The biological activity, therapeutic efficacy, and safety of a peptide are highly dependent on its specific stereochemistry.[2] Therefore, even a small amount of the D-isomer of Homophenylalanine can significantly impact the final peptide's properties and can be difficult to separate from the desired product.[2]

Q2: What is the primary chemical mechanism behind racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][9] When the carboxylic acid of the N-protected L-Homophenylalanine is activated by a coupling reagent, it can cyclize to form this planar oxazolone. The proton on the alpha-carbon of this intermediate is acidic and can be removed by a base. The resulting planar enolate can then be re-protonated from either side, leading to a mixture of both L- and D-configurations.[1][9]

Q3: Are certain amino acids more prone to racemization than L-Homophenylalanine?

A3: Yes, some amino acids are particularly susceptible to racemization under standard solid-phase peptide synthesis (SPPS) conditions. Histidine (His) and Cysteine (Cys) are well-known for their high propensity to racemize.[6][10] Other amino acids like Serine (Ser) and Phenylalanine (Phe) can also be susceptible, especially at higher temperatures.[1] While Homophenylalanine is not typically listed among the most racemization-prone amino acids, the general principles for preventing racemization should always be applied to ensure the chiral integrity of the final peptide.

Q4: How can I detect and quantify the extent of racemization of L-Homophenylalanine?

A4: Several analytical techniques can be used to determine the enantiomeric purity of the incorporated Homophenylalanine residue. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate the diastereomeric peptides. The D- and L-isomers are identified by their retention times compared to standards, and quantification is achieved by comparing the peak areas.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method that requires hydrolysis of the peptide followed by derivatization of the amino acids to make them volatile. The derivatized enantiomers are then separated on a chiral GC column and detected by mass spectrometry. This method can detect down to 0.1% of the undesired enantiomer.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect racemization, often with the use of chiral solvating or derivatizing agents.

Data Presentation

The following tables summarize key quantitative data related to racemization in peptide synthesis.

Table 1: Comparison of Coupling Reagent/Additive Systems on Racemization

Coupling System% D-Isomer Formation (Model Peptides)Key Advantages
DIC aloneHigh-
DIC/HOBtLowReduces racemization significantly.[10][12]
DIC/OxymaPure®Very LowHighly effective at suppressing racemization; non-explosive alternative to HOAt.[2][3]
HBTU/DIPEAModerate to High (especially with pre-activation)Fast coupling reactions.[3]
HATU/DIPEA or NMMLow to ModerateVery efficient, even for sterically hindered amino acids.[13]

Data adapted from studies on racemization-prone amino acids to highlight the general effectiveness of different coupling systems.[2]

Table 2: Effect of Base on Racemization

BasepKaRelative Racemization
N,N-diisopropylethylamine (DIPEA)10.1Higher
N-methylmorpholine (NMM)7.38Lower
2,4,6-collidine (TMP)7.43Lowest

This table illustrates the general trend that weaker and more sterically hindered bases tend to produce less racemization.[5]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure®

This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N-methylmorpholine (NMM) or 2,4,6-collidine

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

    • Add NMM or 2,4,6-collidine (3 equivalents) to the amino acid solution to neutralize the hydrochloride salt.

    • Add this solution immediately to the reaction vessel containing the deprotected resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling reaction. A negative test (no color change) indicates that the coupling is complete.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Proceed to the next cycle of deprotection and coupling.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines a general procedure for analyzing the extent of racemization after peptide synthesis and cleavage.

Materials:

  • Crude peptide sample containing the Homophenylalanine residue

  • Chiral HPLC column (e.g., a cyclodextrin- or protein-based column)

  • HPLC system with a UV detector

  • Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid - TFA)

  • Standards of the desired L-peptide and the corresponding D-diastereomer (if available)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • HPLC Method Development:

    • Select a chiral HPLC column appropriate for the peptide.

    • Develop a suitable mobile phase gradient. A common starting point is a gradient of acetonitrile in water with 0.1% TFA.

    • Set the flow rate, typically between 0.5-1.0 mL/min.

    • Maintain a constant column temperature (e.g., 25°C) for reproducibility.[11]

    • Set the UV detector to a wavelength where the peptide absorbs, typically 210-230 nm.[11]

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • If standards are available, inject them separately to determine the retention times of the L- and D-diastereomers.

    • Identify the peaks corresponding to the desired peptide and its diastereomer in the sample chromatogram.

  • Quantification:

    • Integrate the peak areas of the L- and D-diastereomers.

    • Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

Visualizations

The following diagrams illustrate key concepts and workflows related to preventing racemization.

Racemization_Mechanism L_AA N-Protected L-Homophenylalanine Activated_Ester Activated Ester (Highly Reactive) L_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate (Planar and Achiral) Activated_Ester->Oxazolone Cyclization L_Peptide Desired L-Peptide Activated_Ester->L_Peptide Enolate Enolate Intermediate (Planar) Oxazolone->Enolate Base-catalyzed α-proton abstraction Oxazolone->L_Peptide Attack by Amine Enolate->Oxazolone Re-protonation D_Peptide Undesired D-Peptide (Racemized Product) Enolate->D_Peptide Attack by Amine Base Base Proton_Abstraction Proton Abstraction Reprotonation Re-protonation

Caption: Mechanism of racemization via the oxazolone intermediate.

Troubleshooting_Workflow Start Start: Racemization Detected Check_Reagents Step 1: Evaluate Coupling Reagents & Additives Start->Check_Reagents Is_Carbodiimide Using Carbodiimide (e.g., DIC)? Check_Reagents->Is_Carbodiimide Add_Suppressor Action: Add Racemization Suppressor (OxymaPure®, HOBt) Is_Carbodiimide->Add_Suppressor Yes Check_Base Step 2: Evaluate Base Is_Carbodiimide->Check_Base No Add_Suppressor->Check_Base Is_Strong_Base Using Strong Base (e.g., DIPEA)? Check_Base->Is_Strong_Base Switch_Base Action: Switch to Weaker/Hindered Base (NMM, Collidine) Is_Strong_Base->Switch_Base Yes Check_Temp Step 3: Check Temperature Is_Strong_Base->Check_Temp No Switch_Base->Check_Temp Is_High_Temp High Temperature or Microwave? Check_Temp->Is_High_Temp Lower_Temp Action: Lower Coupling Temperature (e.g., to 0°C or RT) Is_High_Temp->Lower_Temp Yes Re_Analyze Re-run and Analyze for Racemization Is_High_Temp->Re_Analyze No Lower_Temp->Re_Analyze End End: Racemization Minimized Re_Analyze->End

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Mass Spectrometry of Peptides with L-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid L-homophenylalanine (Hphe). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the specific challenges that may arise during mass spectrometric analysis of these modified peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address common issues encountered during the LC-MS/MS analysis of peptides incorporating L-homophenylalanine.

1. Poor Signal Intensity or No Signal Detected

Question: I am not observing my L-homophenylalanine-containing peptide, or the signal is very weak. What are the possible causes and solutions?

Answer: Several factors can contribute to poor signal intensity. The issue can often be traced back to sample preparation, chromatographic conditions, or ionization inefficiency.

  • Sample Preparation: Peptides are prone to adsorbing to surfaces, leading to sample loss.[1] Ensure you are using low-retention vials and pipette tips. It is also advisable to avoid completely drying the sample after cleanup, as this can increase adsorption.[1]

  • Chromatographic Behavior: L-homophenylalanine is more hydrophobic than its natural analog, L-phenylalanine, due to the additional methylene group in its side chain. This increased hydrophobicity can lead to stronger retention on reverse-phase columns.[2] If your peptide is not eluting, consider modifying your chromatographic gradient.

    • Solution: Increase the percentage of organic solvent (e.g., acetonitrile) in your mobile phase or extend the gradient elution time to ensure the peptide elutes from the column.[2]

  • Ionization Efficiency: The amino acid composition of a peptide influences its ionization efficiency in the mass spectrometer.[2][3] While no specific studies quantify the ionization efficiency of Hphe-containing peptides, its increased hydrophobicity may impact the overall ionization.

    • Solution: Optimize your electrospray ionization (ESI) source parameters. Experiment with different spray voltages, capillary temperatures, and gas flows. Consider using a derivatization reagent that adds a permanent positive charge to enhance ionization efficiency, especially for smaller peptides.[4]

2. Unexpected or Uninterpretable Fragmentation (MS/MS) Spectra

Question: My MS/MS spectra for my L-homophenylalanine peptide are difficult to interpret. Am I seeing unexpected fragmentation patterns?

Answer: The fragmentation of peptides containing L-homophenylalanine is expected to be similar to that of peptides containing phenylalanine, with the primary cleavage occurring along the peptide backbone to produce b- and y-type ions.[5][6] However, the bulkier, more hydrophobic side chain of homophenylalanine can influence fragmentation.

  • Expected Fragmentation: Look for the characteristic b- and y-ion series. The mass difference between adjacent ions in a series will correspond to the mass of the amino acid residue. The mass of L-homophenylalanine is approximately 179.22 g/mol .

  • Side Chain Fragmentation and Neutral Loss: A key diagnostic feature to look for is a neutral loss from the side chain. For peptides containing phenylalanine, a neutral loss of toluene (C7H8, ~92 Da) has been observed from the [M - H - CO2]− ion in negative ion mode.[5][6] It is plausible that peptides containing L-homophenylalanine could exhibit a neutral loss of ethylbenzene (C8H10, ~106 Da) under similar conditions.

  • Internal Fragmentation: The presence of a bulky aromatic residue can sometimes lead to internal fragmentation, where the peptide backbone cleaves twice.[7] These internal fragments can complicate spectral interpretation.

    • Solution: Utilize high-resolution mass spectrometry to accurately determine the mass of fragment ions and help distinguish between backbone cleavages and internal fragments. If available, electron-transfer dissociation (ETD) can be a useful alternative to collision-induced dissociation (CID) as it tends to preserve labile side chains and produce clearer backbone fragmentation.

3. Issues with Peptide Identification and Data Analysis

Question: My database search is failing to identify my L-homophenylalanine-containing peptide. What should I check?

Answer: Standard proteomic search algorithms are configured for natural amino acids. To correctly identify a peptide with a non-canonical amino acid like L-homophenylalanine, you must modify your search parameters.

  • Modification in Database Search: The primary reason for failed identification is the lack of the L-homophenylalanine residue mass in the search database.

    • Solution: Add a custom modification to your search software. You will need to define the monoisotopic mass of the L-homophenylalanine residue (C10H11NO = 161.0841 Da). This will allow the software to correctly calculate the theoretical fragment masses for your peptide.

  • Data Quality: If the MS/MS data quality is poor, with low signal-to-noise or incomplete fragment ion series, the search algorithm may fail to make a confident identification.

    • Solution: Refer to the troubleshooting sections on signal intensity and fragmentation to improve your data quality. Ensure your MS/MS spectra have sufficient fragmentation to provide a confident sequence assignment.

Quantitative Data Summary

While specific quantitative data for L-homophenylalanine is limited in the literature, we can infer its properties based on its structure and compare it to L-phenylalanine.

PropertyL-PhenylalanineL-HomophenylalanineExpected Impact on MS Analysis
Monoisotopic Residue Mass 147.0684 Da161.0841 DaThis mass difference must be accounted for in database searches.
Hydrophobicity More HydrophilicMore HydrophobicIncreased retention time in reverse-phase chromatography.[2]
Potential Neutral Loss (Negative Ion Mode) Toluene (C7H8) ~92 DaEthylbenzene (C8H10) ~106 DaCan serve as a diagnostic marker in MS/MS spectra.[5][6]

Experimental Protocols

LC-MS/MS Analysis of a Synthetic Peptide Containing L-Homophenylalanine

This protocol provides a general workflow for the analysis of a purified synthetic peptide containing L-homophenylalanine.

1. Sample Preparation a. Reconstitute the lyophilized peptide in a solution of 0.1% formic acid in water to a stock concentration of 1 mg/mL. b. For direct infusion, dilute the stock solution to 1-10 pmol/µL in 50% acetonitrile/50% water with 0.1% formic acid. c. For LC-MS/MS, dilute the stock solution to an appropriate concentration (e.g., 100 fmol/µL) in 0.1% formic acid in water.

2. Liquid Chromatography a. Column: C18 reverse-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A typical gradient might be 5-40% B over 30 minutes, but this should be optimized based on the hydrophobicity of your specific peptide. Due to the increased hydrophobicity of Hphe, a steeper gradient or a higher final percentage of mobile phase B may be necessary.[2] e. Flow Rate: 200-400 µL/min. f. Injection Volume: 5-10 µL.

3. Mass Spectrometry a. Ionization Mode: Positive ion electrospray ionization (ESI). b. MS1 Scan Range: m/z 300-2000. c. MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). d. Data-Dependent Acquisition: Select the top 3-5 most intense precursor ions from the MS1 scan for MS/MS fragmentation. e. Collision Energy: Use a normalized collision energy (NCE) of 25-30, but optimize for your specific peptide and instrument.

4. Data Analysis a. Use a protein identification software (e.g., Mascot, MaxQuant, Proteome Discoverer). b. Define a custom modification for L-homophenylalanine with the correct monoisotopic mass. c. Set appropriate mass tolerances for precursor and fragment ions. d. Manually inspect the MS/MS spectra of identified peptides to confirm the presence of key b- and y-ions and any potential neutral losses.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the troubleshooting process.

experimental_workflow Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis peptide_synthesis Peptide Synthesis (with Hphe) purification Purification (HPLC) peptide_synthesis->purification reconstitution Reconstitution (0.1% FA in H2O) purification->reconstitution lc_separation LC Separation (C18 Reverse Phase) reconstitution->lc_separation ms1_scan MS1 Scan (Precursor Ion Detection) lc_separation->ms1_scan ms2_scan MS/MS Scan (Fragmentation) ms1_scan->ms2_scan database_search Database Search (with custom Hphe mass) ms2_scan->database_search spectral_interpretation Manual Spectral Interpretation database_search->spectral_interpretation identification Peptide Identification spectral_interpretation->identification

Caption: General workflow for the analysis of peptides containing L-homophenylalanine.

troubleshooting_logic Troubleshooting Logic for Poor Signal cluster_sample Sample Issues cluster_chromatography Chromatography Issues cluster_ionization Ionization Issues start Poor or No Signal sample_loss Sample Adsorption? start->sample_loss use_low_retention Use Low-Retention Vials/Tips sample_loss->use_low_retention Yes poor_elution Poor Elution? sample_loss->poor_elution No end Signal Improved use_low_retention->end modify_gradient Modify LC Gradient (Increase Organic) poor_elution->modify_gradient Yes low_ionization Low Ionization? poor_elution->low_ionization No modify_gradient->end optimize_source Optimize ESI Source Parameters low_ionization->optimize_source Yes optimize_source->end

Caption: Decision tree for troubleshooting poor signal intensity.

References

Technical Support Center: Managing Steric Hindrance from the Tert-Butyl Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the steric hindrance of the tert-butyl group during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the tert-butyl group in peptide synthesis?

The tert-butyl (tBu) group is a bulky protecting group widely used in Fmoc-based solid-phase peptide synthesis (SPPS) for the side chains of amino acids like Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).[1][2] Its primary challenges stem from its significant steric hindrance, which can lead to:

  • Incomplete Coupling Reactions: The bulkiness of the tBu group on the incoming amino acid or on the N-terminal of the growing peptide chain can physically obstruct the formation of the amide bond, leading to low coupling yields and deletion sequences.[3]

  • Difficult Deprotection: While acid-labile, the complete removal of tBu groups can be challenging, especially from sterically crowded environments within the peptide sequence.[4]

  • Side Reactions During Cleavage: During the final trifluoroacetic acid (TFA) cleavage step, the released tert-butyl cations are highly reactive electrophiles.[5] These can cause unwanted modifications of sensitive amino acid residues, such as the alkylation of Tryptophan (Trp) and Methionine (Met) or the S-tert-butylation of Cysteine (Cys).[5][6]

Q2: Which coupling reagents are most effective for sterically hindered amino acids bearing tert-butyl groups?

Standard coupling reagents may be insufficient to overcome the steric hindrance presented by tert-butyl groups. For such "difficult couplings," more potent activating reagents are recommended.[3] The choice of reagent can significantly impact the success of the synthesis.

Summary of Recommended Coupling Reagents for Hindered Couplings

Reagent FamilyExamplesKey Characteristics
Uronium/Aminium HATU, HBTU, HCTUHighly reactive and fast.[7] HATU is often considered superior to HBTU for overcoming steric hindrance.[7] These reagents can cause guanidinylation of the N-terminal amino group as a side reaction.
Phosphonium PyBOP, PyAOPStrong coupling reagents that are less likely to cause guanidinylation compared to uronium salts.[7] PyAOP is particularly effective for coupling N-methylated (hindered) amino acids.[8]
Immonium COMUBased on the Oxyma Pure leaving group, these reagents are highly reactive and are reported to be more efficient than HOBt-based reagents like HBTU and PyBOP.[9]
Carbodiimides DICOften used in combination with additives like HOBt or Oxyma Pure. The DIC/Oxyma Pure combination has shown good results in dissolving and coupling hindered amino acids.[9]
Q3: How can I prevent side reactions caused by tert-butyl cations during peptide cleavage?

During TFA-mediated cleavage, tert-butyl cations are generated from the removal of tBu protecting groups.[5] To prevent these reactive cations from modifying nucleophilic amino acid side chains (e.g., Trp, Met, Cys, Tyr), a "scavenger" cocktail must be added to the cleavage mixture.

Common Scavenger Cocktails for tBu Deprotection

Scavenger CocktailComposition (v/v)Target Residues & Notes
TFA/TIS/H₂O 95 : 2.5 : 2.5A general-purpose, non-malodorous cocktail suitable for most sequences, especially when Trp is protected with a Boc group.[10] Triisopropylsilane (TIS) is an efficient cation scavenger.
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A classic, powerful cocktail for complex peptides containing multiple sensitive residues like Arg(Pmc/Pbf), Cys(Trt), and Trp. The use of malodorous thiols provides high scavenging capacity.
TFA/Thioanisole/DMS/DTT 70:10:10 with 1% DTT (initial)A specialized cocktail designed to mitigate S-tert-butylation of Cysteine.[6]
Q4: What are the signs of incomplete coupling of a tert-butyl protected amino acid, and how can I troubleshoot it?

Incomplete coupling leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.

Detection:

  • Kaiser Test: A qualitative test for free primary amines on the resin. A positive result (blue beads) after a coupling step indicates that the N-terminal amine is still free and the coupling has failed. Note: This test does not work for N-terminal proline.[4]

  • HPLC and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the crude peptide will show the target peptide along with peaks corresponding to deletion sequences (with a lower mass).[4]

Troubleshooting Workflow:

G cluster_solutions Troubleshooting Steps start Incomplete Coupling Detected double Perform a Double Coupling start->double First Step reagent Switch to a Stronger Coupling Reagent (e.g., HATU, COMU) microwave Use Microwave-Assisted Coupling reagent->microwave For very difficult sequences result Re-evaluate Purity reagent->result double->reagent If still incomplete double->result solvent Change Solvent (e.g., THF instead of DMF) microwave->solvent Alternative approach microwave->result solvent->result

Caption: Troubleshooting workflow for incomplete coupling.

Troubleshooting Guides

Issue 1: Low Yield After Coupling a Sterically Hindered Amino Acid (e.g., Fmoc-Thr(tBu)-OH)
Symptom Possible Cause Recommended Solution
Positive Kaiser test after coupling.Insufficient Activation/Steric Hindrance: The coupling reagent is not potent enough to overcome the steric bulk.1. Double Couple: Repeat the coupling step immediately after the first one.[3] 2. Upgrade Reagent: Switch to a more powerful coupling reagent like HATU or COMU.[7] 3. Increase Temperature: Utilize microwave-assisted SPPS to increase reaction kinetics. A typical condition is 75°C for 5-10 minutes.[11]
HPLC of crude product shows a significant peak for a deletion sequence.Peptide Aggregation: The growing peptide chain on the resin is folding into a secondary structure (like a β-sheet), preventing reagents from accessing the N-terminus.[3][12]1. Incorporate Backbone Protection: Use pseudoproline dipeptides or an Hmb protecting group to disrupt aggregation.[12] 2. Use Chaotropic Salts: Add salts like LiCl to the coupling reaction to disrupt hydrogen bonding. 3. Change Solvent: Switch from DMF to a more polar solvent mixture or a "greener" alternative like THF, which can improve solvation.[9][12]
Issue 2: Side Product Formation During Final Cleavage and Deprotection
Symptom Possible Cause Recommended Solution
Mass spec shows a +56 Da adduct on Trp, Met, or Cys residues.Alkylation by tBu Cations: Insufficient scavenging of tert-butyl cations generated during TFA cleavage.[6]1. Optimize Scavenger Cocktail: Ensure the correct scavengers are used. For peptides with Cys, Met, or unprotected Trp, a thiol-containing scavenger like 1,2-ethanedithiol (EDT) is crucial. Use Reagent K or add EDT to the standard TFA/TIS/H₂O cocktail. 2. Protect Trp Side Chain: Use Fmoc-Trp(Boc)-OH during synthesis. The Boc group on the indole nitrogen prevents alkylation and is removed during the final cleavage.
HPLC shows a broad peak or multiple unresolved peaks.Incomplete Deprotection: One or more tert-butyl groups remain on the peptide due to steric hindrance or insufficient reaction time.[4]1. Extend Cleavage Time: Increase the cleavage time from the standard 2-3 hours to 4 hours or more, especially for sequences with multiple Arg(Pbf) and tBu-protected residues.[10][13] 2. Repeat Cleavage: After precipitating and analyzing a small sample, re-subject the remaining peptide-resin to a fresh cleavage cocktail.
Mass spec shows a -18 Da peak, especially after an Asp(OtBu)-Gly sequence.Aspartimide Formation: The backbone nitrogen attacks the side-chain carbonyl of the Asp residue, forming a cyclic imide. This is promoted by bases (like piperidine during Fmoc deprotection) and can hydrolyze to a mixture of α- and β-aspartyl peptides during acid cleavage.[1][14]1. Use Bulky Protecting Groups: For Asp, use a bulkier side-chain protecting group than OtBu, such as OMpe (3-methylpent-3-yl), to sterically hinder the cyclization.[14] 2. Modify Deprotection Conditions: Add an acid additive like formic acid to the piperidine solution used for Fmoc removal to suppress the side reaction.[1] 3. Use Backbone Protection: Incorporate a backbone protecting group at the Asp residue to prevent the initial attack.[14]

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of a Sterically Hindered Amino Acid

This protocol describes the incorporation of a tBu-protected amino acid using microwave-assisted SPPS.

Workflow Diagram:

Caption: Workflow for microwave-assisted peptide coupling.

Methodology:

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.[11]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Perform microwave-assisted deprotection (e.g., 50W, 50°C for 3 minutes). Drain and repeat this step once.[11]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[7][11]

  • Coupling: Add the coupling solution to the resin. Place the vessel in the microwave peptide synthesizer and run the coupling program (e.g., 75W, 75°C for 5-10 minutes).[11]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min).

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines.

Protocol 2: Cleavage and Deprotection with a Scavenger Cocktail

This protocol describes the final cleavage of the peptide from the resin and removal of tBu protecting groups.

Logical Relationship Diagram for Scavenger Choice:

G cluster_0 Peptide Contains... cluster_1 Recommended Cocktail A Arg(Pbf), Asp(tBu), Glu(tBu), Ser(tBu), Thr(tBu), Tyr(tBu) X TFA / TIS / H2O (95:2.5:2.5) A->X B Trp(Boc) B->X C Cys(Trt), Met, or unprotected Trp Y TFA / TIS / H2O / EDT (92.5:2.5:2.5:2.5) C->Y Z Reagent K C->Z For very complex sequences

Caption: Selecting an appropriate cleavage cocktail.

Methodology:

  • Resin Preparation: Wash the dried peptidyl resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: Prepare the chosen cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v) in a fume hood. Use approximately 10 mL of cocktail per gram of resin.[13]

  • Cleavage Reaction: Add the cleavage cocktail to the resin in a reaction vessel. Stopper the vessel and stir or shake at room temperature for 2-3 hours.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.[13]

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.

References

Validation & Comparative

Chiral Purity Analysis of L-Homophenylalanine Tert-Butyl Ester Hydrochloride: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) Methods for Determining the Enantiomeric Purity of L-Homophenylalanine Tert-Butyl Ester Hydrochloride.

The stereochemical integrity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute in drug development and manufacturing. For chiral molecules such as this compound, a key building block in the synthesis of various pharmaceuticals, the presence of its corresponding D-enantiomer can lead to altered pharmacological activity, reduced efficacy, or even undesired side effects. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of such compounds.

This guide provides a comparative overview of different HPLC-based approaches for the chiral purity analysis of this compound, supported by experimental data and detailed protocols for analogous compounds. The primary methods discussed are direct enantioseparation on Chiral Stationary Phases (CSPs) and indirect separation following derivatization with a chiral reagent.

Comparison of Chiral HPLC Methods

The choice of an appropriate HPLC method for chiral purity analysis depends on several factors, including the nature of the analyte, the required sensitivity, and the availability of specific chiral columns. The following table summarizes the performance of different CSPs for the separation of amino acids and their derivatives, providing a basis for selecting a suitable method for this compound.

Chiral Stationary Phase (CSP) TypeCommercial Column ExampleTypical Mobile PhaseAnalytes Separated (Examples)Performance Highlights
Polysaccharide-Based Chiralcel® OD-H, Chiralpak® IANormal Phase: Hexane/IsopropanolN-protected Phenylalanine derivativesGood resolution for a wide range of derivatives.[1]
Reversed Phase: Acetonitrile/WaterPhenylalanineEffective for underivatized amino acids.[2][3]
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® TPolar Organic: Methanol/Water/AcidUnderivatized Amino AcidsExcellent for polar and ionic compounds without derivatization.
Astec® CHIROBIOTIC® RReversed Phase: Acetonitrile/WaterPhenylalanineGood enantioseparation in reversed-phase mode.[2][3]
Crown Ether-Based CROWNPAK® CR-I(+)Aqueous Acidic: e.g., Water/TFAFree Amino AcidsHigh selectivity for primary amines.
Ligand Exchange Astec® CLC-D/LAqueous buffer with Cu²⁺Free Amino AcidsUseful for amino acids without a strong chromophore.
Indirect Method (Derivatization) Standard C18 ColumnReversed Phase GradientAmino Acids derivatized with Marfey's ReagentHigh sensitivity and applicable when a chiral column is not available.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for direct and indirect chiral HPLC analysis, based on methods developed for similar amino acid derivatives.

Protocol 1: Direct Enantioseparation using a Polysaccharide-Based CSP

This protocol is adapted from methods used for the chiral separation of N-protected phenylalanine derivatives.[1]

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL

Protocol 2: Direct Enantioseparation using a Macrocyclic Glycopeptide-Based CSP

This protocol is based on the analysis of underivatized amino acids and is suitable for the direct analysis of the hydrochloride salt.[4]

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / Water / Acetic Acid (e.g., 80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 µL

Protocol 3: Indirect Enantioseparation via Derivatization with Marfey's Reagent

This method involves the formation of diastereomers that can be separated on a standard achiral column.[4]

  • Derivatization:

    • Dissolve approximately 1 mg of the this compound sample in 200 µL of 1 M sodium bicarbonate.

    • Add 400 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 200 µL of 2 M HCl.

    • Evaporate the acetone under a stream of nitrogen and dilute the residue with the mobile phase.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 20% to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm

Method Selection and Workflow

The selection of an optimal HPLC method for the chiral purity analysis of this compound should be guided by the specific requirements of the analysis. Direct methods using chiral stationary phases are generally preferred for their simplicity and speed. Indirect methods, while more labor-intensive due to the derivatization step, can offer enhanced sensitivity and are a viable alternative when specialized chiral columns are unavailable.

Chiral_HPLC_Workflow cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample L-Homophenylalanine tert-butyl ester HCl Dissolution Dissolution in Mobile Phase Sample->Dissolution Derivatization Derivatization (Indirect Method) Sample->Derivatization Direct_HPLC Direct Analysis (Chiral Column) Dissolution->Direct_HPLC Indirect_HPLC Indirect Analysis (Achiral Column) Derivatization->Indirect_HPLC Chromatogram Chromatogram Direct_HPLC->Chromatogram Indirect_HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc % Enantiomeric Purity Integration->Purity_Calc

General workflow for chiral HPLC analysis.

The following diagram illustrates the decision-making process for selecting an appropriate chiral separation strategy.

Chiral_Method_Selection Start Define Analytical Needs (Sensitivity, Speed, Availability) Direct_Method Direct Method (Chiral Stationary Phase) Start->Direct_Method Indirect_Method Indirect Method (Derivatization) Start->Indirect_Method CSP_Selection Select CSP Type (Polysaccharide, Macrocyclic, etc.) Direct_Method->CSP_Selection Derivatization_Agent Select Derivatizing Agent (e.g., Marfey's Reagent) Indirect_Method->Derivatization_Agent Method_Development Method Development & Optimization CSP_Selection->Method_Development Derivatization_Agent->Method_Development Validation Method Validation Method_Development->Validation

Decision tree for chiral method selection.

References

comparing Fmoc-L-Homophenylalanine-OH with L-Homophenylalanine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Utilizing Fmoc-L-Homophenylalanine-OH and L-Homophenylalanine tert-butyl ester hydrochloride in Peptide Synthesis and Drug Development

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of peptides with desired therapeutic properties. L-Homophenylalanine, a non-proteinogenic amino acid, is of particular interest as a precursor for Angiotensin-Converting Enzyme (ACE) inhibitors, which are vital in managing hypertension and congestive heart failure.[1] This guide provides an objective comparison of two commonly used derivatives of L-Homophenylalanine: Fmoc-L-Homophenylalanine-OH and this compound. We will delve into their chemical properties, applications in peptide synthesis, and provide supporting experimental data and protocols to aid in the selection of the optimal reagent for your research needs.

Introduction to Protecting Group Strategies

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the amino and carboxyl termini of amino acids. The two compounds discussed here represent two distinct and widely used strategies:

  • Fmoc-L-Homophenylalanine-OH utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection. This is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu (tert-butyl) strategy.[2]

  • This compound employs a tert-butyl ester to protect the C-terminus. The free N-terminus is available for coupling, making it suitable for solution-phase synthesis or as a starting material for N-to-C direction SPPS, which is less common.[3] The tert-butyl ester is typically removed under acidic conditions.

Head-to-Head Comparison

FeatureFmoc-L-Homophenylalanine-OHThis compound
Primary Synthesis Method Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Protecting Group N-terminal Fmoc groupC-terminal tert-butyl ester
Deprotection Condition Mildly basic (e.g., 20% piperidine in DMF)Acidic (e.g., TFA, HCl)
Orthogonality Compatible with acid-labile side-chain protecting groups (e.g., tBu, Trt)Can be used with base-labile N-terminal protecting groups
Key Advantages High efficiency, suitable for automation, simplified purification in SPPSUseful for shorter peptides, large-scale synthesis in solution
Potential Challenges Fmoc group removal can be difficult in certain sequencesLess amenable to automated solid-phase synthesis in the standard C-to-N direction

Physicochemical Properties

PropertyFmoc-L-Homophenylalanine-OHThis compound
Molecular Formula C₂₅H₂₃NO₄C₁₄H₂₂ClNO₂
Molecular Weight 401.45 g/mol 271.79 g/mol
Appearance White to off-white powderWhite to off-white solid
Solubility Soluble in organic solvents like DMF and DCMSoluble in methanol
Storage Temperature 2-8°C2-8°C

Performance in Peptide Synthesis

The choice between Fmoc-L-Homophenylalanine-OH and this compound largely depends on the desired peptide synthesis strategy.

Fmoc-L-Homophenylalanine-OH is the standard choice for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . The Fmoc group provides temporary N-terminal protection and is removed under mild basic conditions, allowing for the sequential addition of amino acids to a solid support.[4][5] This method is highly efficient, easily automated, and allows for the synthesis of long and complex peptides with high purity. The use of acid-labile protecting groups for side chains (like tert-butyl) ensures orthogonality, a key principle in efficient SPPS.[6][7]

This compound is primarily utilized in solution-phase peptide synthesis .[3] In this approach, the protected C-terminus prevents unwanted reactions while the free N-terminus is coupled with an N-protected amino acid. While solution-phase synthesis can be advantageous for producing large quantities of shorter peptides, it is generally more labor-intensive and requires purification after each step. This compound can also be employed in the less common N-to-C direction of SPPS.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis using Fmoc-L-Homophenylalanine-OH

This protocol outlines the general steps for incorporating Fmoc-L-Homophenylalanine-OH into a peptide chain on a solid support (e.g., Rink Amide resin) using manual SPPS.

1. Resin Swelling:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid.

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve Fmoc-L-Homophenylalanine-OH (3-5 equivalents) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin extensively with DMF.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Final Cleavage and Deprotection:

  • After the desired peptide sequence is assembled, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the peptide in cold diethyl ether.

Protocol 2: Solution-Phase Dipeptide Synthesis using this compound

This protocol describes the synthesis of a dipeptide, for example, by coupling Fmoc-L-Alanine-OH with this compound.

1. Neutralization of Hydrochloride:

  • Dissolve this compound (1 equivalent) in a suitable solvent like DMF.

  • Add a base such as DIPEA (2 equivalents) to neutralize the hydrochloride salt and free the primary amine.

2. Activation of the N-protected Amino Acid:

  • In a separate flask, dissolve Fmoc-L-Alanine-OH (1 equivalent) and a coupling agent (e.g., HBTU, 1 equivalent) in DMF.

  • Add DIPEA (2 equivalents) to activate the carboxylic acid.

3. Coupling Reaction:

  • Add the activated Fmoc-L-Alanine-OH solution to the neutralized L-Homophenylalanine tert-butyl ester solution.

  • Stir the reaction mixture at room temperature for several hours until completion, monitoring by a suitable method like TLC.

4. Work-up and Purification:

  • Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts.

  • Purify the resulting dipeptide by column chromatography.

Application in Drug Development: ACE Inhibitors

L-Homophenylalanine is a key building block for several ACE inhibitors.[1][8] ACE is a central enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[9][10] By inhibiting ACE, the conversion of angiotensin I to the potent vasoconstrictor angiotensin II is blocked, leading to vasodilation and a reduction in blood pressure.[11]

Visualizations

experimental_workflow_spps start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-L-Hph-OH, HBTU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage (TFA Cocktail) repeat->cleavage No precipitation Ether Precipitation cleavage->precipitation end Purified Peptide precipitation->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Homophenylalanine-OH.

ace_inhibitor_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i cleavage angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii conversion vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone renin Renin renin->angiotensin_i ace ACE ace->angiotensin_ii ace_inhibitor ACE Inhibitor (e.g., derived from L-Homophenylalanine) ace_inhibitor->ace inhibits blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure

References

Unlocking Peptide Longevity: A Comparative Guide to L-Homophenylalanine tert-butyl ester hydrochloride and Other Unnatural Amino Acids in Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the fleeting stability of therapeutic peptides in the face of enzymatic degradation is a primary obstacle. The incorporation of unnatural amino acids is a cornerstone strategy to bolster peptide resilience. This guide offers an objective comparison of L-Homophenylalanine tert-butyl ester hydrochloride against other classes of unnatural amino acids, focusing on their impact on peptide stability, supported by experimental principles and detailed methodologies.

The therapeutic promise of peptides is often curtailed by their rapid clearance in vivo, a direct consequence of their susceptibility to proteolysis. To counter this, medicinal chemists employ a variety of unnatural amino acids to sterically hinder or alter the peptide backbone, rendering it less recognizable to degrading enzymes. This guide delves into the stabilizing effects of these modified building blocks, with a particular focus on L-Homophenylalanine.

While direct, head-to-head quantitative comparisons of L-Homophenylalanine with other unnatural amino acids in identical peptide sequences are not extensively available in public literature, its classification as a β-amino acid analog and its use in stability assays provide strong evidence of its efficacy. L-Homophenylalanine, with its additional methylene group in the side chain compared to phenylalanine, introduces significant steric bulk. Furthermore, the tert-butyl ester and hydrochloride moieties are primarily relevant during peptide synthesis for protection and solubility, respectively, and are typically removed from the final peptide. The stability of the resulting peptide is therefore mainly attributed to the incorporated L-Homophenylalanine residue itself. A study has highlighted the use of a β-homophenylalanine derivative as a non-proteolytically degradable internal standard in stability assays, underscoring its exceptional resistance to enzymatic degradation[1].

Comparative Analysis of Unnatural Amino Acids for Peptide Stability

The stability of a peptide is most commonly assessed by its half-life (t½) in human serum or in the presence of specific proteases. The following table summarizes the general impact of different classes of unnatural amino acids on peptide stability.

Unnatural Amino Acid ClassStructurePrinciple of Stability EnhancementExpected Impact on Half-life
L-Homophenylalanine β-amino acid analogThe extended backbone and altered stereochemistry are not readily recognized by many proteases, leading to significantly increased resistance to enzymatic degradation.[2]Significant increase
D-Amino Acids Enantiomers of natural L-amino acidsProteases are highly stereospecific for L-amino acids. The D-configuration prevents proper binding to the enzyme's active site, inhibiting proteolysis.[3][4]Significant increase
β-Amino Acids Amino group on the β-carbonThe altered peptide backbone is not a substrate for standard proteases, conferring substantial proteolytic resistance.[2]Significant increase
N-methylated Amino Acids Methyl group on the backbone nitrogenPrevents the formation of hydrogen bonds crucial for protease recognition and can introduce conformational constraints that hinder cleavage.Moderate to significant increase
α,α-Disubstituted Amino Acids Two side chains on the α-carbonThe bulky substitution sterically hinders the approach of proteases to the peptide backbone.Moderate to significant increase

Experimental Protocols for Assessing Peptide Stability

Accurate and reproducible stability data are crucial for comparing the efficacy of different unnatural amino acids. The following are detailed protocols for commonly employed stability assays.

Protocol 1: Peptide Stability in Human Serum

This assay provides a comprehensive measure of a peptide's stability in a physiologically relevant environment containing a multitude of proteases.

Materials:

  • Test peptide(s) containing the unnatural amino acid.

  • Control peptide (a version with the natural L-amino acid).

  • Pooled human serum (from a commercial source).

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Formic Acid).

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (LC-MS).

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test and control peptides in an appropriate buffer (e.g., PBS, pH 7.4).

  • Incubation: Add a known concentration of the peptide to pre-warmed human serum (e.g., to a final concentration of 10-100 µM in 50% serum). Incubate at 37°C with gentle agitation.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop all enzymatic activity.

  • Protein Precipitation: Vortex the mixture and incubate on ice for at least 10 minutes to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS method to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 2: Enzymatic Degradation Assay with a Specific Protease

This assay is useful for understanding the susceptibility of a peptide to a particular enzyme, such as trypsin or chymotrypsin, and for identifying specific cleavage sites.

Materials:

  • Test peptide(s) and control peptide.

  • Specific protease (e.g., Trypsin, Chymotrypsin, Proteinase K).

  • Assay buffer appropriate for the chosen protease (e.g., Ammonium Bicarbonate for trypsin).

  • Quenching solution (e.g., 1% Formic Acid).

  • LC-MS system.

Procedure:

  • Solution Preparation: Prepare stock solutions of the peptides and the protease in the assay buffer.

  • Reaction Initiation: In a reaction tube, combine the peptide solution and the assay buffer. Pre-warm to the optimal temperature for the enzyme (e.g., 37°C). Add the protease solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Incubation and Sampling: Incubate the reaction mixture at the optimal temperature. Take aliquots at various time points.

  • Quenching: Stop the reaction by adding a quenching solution to each aliquot.

  • Analysis: Analyze the samples by LC-MS to determine the amount of remaining intact peptide and to identify any degradation products.

  • Data Analysis: Determine the rate of degradation by plotting the disappearance of the parent peptide over time. The identity of cleavage products can be determined by MS/MS analysis to pinpoint the exact cleavage sites.

Visualizing Experimental Workflow and Biological Context

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for assessing peptide stability and a relevant signaling pathway where peptide stability is a critical factor.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubate_Serum Incubate with Serum at 37°C Peptide_Stock->Incubate_Serum Incubate_Protease Incubate with Protease at 37°C Peptide_Stock->Incubate_Protease Serum Human Serum Serum->Incubate_Serum Protease Specific Protease Protease->Incubate_Protease Quench Quench Reaction Incubate_Serum->Quench Incubate_Protease->Quench Precipitate Protein Precipitation Quench->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (Half-life, Cleavage Sites) LCMS->Data_Analysis

Caption: Workflow for in vitro peptide stability assays.

Many peptide hormones exert their effects by binding to G protein-coupled receptors (GPCRs). The stability of these peptides in the bloodstream is crucial for sustained receptor activation and downstream signaling.

GPCR_Signaling Peptide Stable Peptide Hormone (e.g., containing L-Homophenylalanine) GPCR G Protein-Coupled Receptor (GPCR) Peptide->GPCR Binding G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified GPCR signaling pathway activated by a stable peptide hormone.

References

efficacy of ACE inhibitors derived from L-Homophenylalanine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, this guide offers an objective comparison of the efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors, with a focus on compounds derived from L-Homophenylalanine esters. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of novel therapeutic agents.

The inhibition of ACE is a cornerstone in the management of hypertension and heart failure. While established drugs like captopril and enalapril have long been the standard, research into new derivatives continues in the pursuit of improved efficacy and safety profiles. L-Homophenylalanine and its esters have emerged as valuable precursors in the synthesis of potent ACE inhibitors, such as benazepril.[1] This guide provides a comparative overview of the inhibitory potency of these compounds.

Quantitative Comparison of ACE Inhibitor Potency

The efficacy of an ACE inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%. A lower IC50 value indicates greater potency.

ACE InhibitorPrecursor/Starting MaterialIn Vitro IC50 (nM)
Benazeprilat (active form of Benazepril) L-Homophenylalanine ethyl ester[1]1.7
Captopril L-Proline derivative[2]6 - 35[3]
Enalaprilat (active form of Enalapril) L-Alanine and L-Proline derivatives[4][5]1.2
Lisinopril L-Lysine and L-Proline derivatives[6]1.7
Hypothetical Derivative L-Homophenylalanine tert-butyl ester hydrochlorideData not available in literature

Note: IC50 values can vary depending on the specific experimental conditions.

As the table indicates, benazeprilat, derived from an L-homophenylalanine ester, demonstrates high potency, comparable to other leading ACE inhibitors. While specific experimental data for an ACE inhibitor directly synthesized from this compound is not currently available in published literature, the high potency of the structurally similar benazepril suggests that such a derivative could also exhibit significant ACE inhibitory activity.

Experimental Protocols

The determination of ACE inhibitory activity is a critical step in the evaluation of new compounds. A widely accepted method is the in vitro ACE inhibition assay.

In Vitro ACE Inhibition Assay Protocol

This protocol outlines a common spectrophotometric method for determining the IC50 value of a potential ACE inhibitor.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Test inhibitor compound

  • Control inhibitor (e.g., Captopril)

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare a solution of ACE in borate buffer. Prepare a separate solution of the HHL substrate in the same buffer.

  • Incubation: In a series of microcentrifuge tubes, add the ACE solution to varying concentrations of the test inhibitor. A control tube with a known inhibitor and a blank tube without any inhibitor should also be prepared. Pre-incubate the mixtures at 37°C for 10 minutes.

  • Enzymatic Reaction: Initiate the reaction by adding the HHL substrate solution to each tube. Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a sufficient volume of HCl.

  • Extraction: Extract the hippuric acid produced by the enzymatic reaction into ethyl acetate by vigorous mixing followed by centrifugation.

  • Quantification: Carefully transfer the ethyl acetate layer to a new tube and evaporate the solvent. Reconstitute the dried hippuric acid in a suitable buffer.

  • Spectrophotometric Measurement: Measure the absorbance of the hippuric acid at a wavelength of 228 nm using a spectrophotometer.

  • IC50 Calculation: The percentage of ACE inhibition is calculated for each concentration of the test inhibitor relative to the blank control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental process, the following diagrams are provided.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I ACE_Inhibitor ACE Inhibitor (e.g., derived from L-Homophenylalanine tert-butyl ester HCl) ACE_Inhibitor->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibitors.

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ACE and Substrate (HHL) Solutions C Incubate ACE with Inhibitor A->C B Prepare Serial Dilutions of Test Inhibitor B->C D Add Substrate and Incubate C->D E Stop Reaction with HCl D->E F Extract Hippuric Acid E->F G Measure Absorbance at 228 nm F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Experimental workflow for determining ACE inhibitor IC50 values.

References

A Researcher's Guide to the Structural Analysis of Peptides with L-Homophenylalanine tert-butyl ester hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic peptides is paramount for understanding their biological function and advancing therapeutic design. The incorporation of unnatural amino acids, such as L-Homophenylalanine tert-butyl ester hydrochloride, offers novel opportunities to enhance peptide stability, potency, and target specificity. However, these modifications also present unique analytical challenges. This guide provides an objective comparison of the three primary analytical techniques for the structural analysis of peptides containing this compound: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific research needs.

The inclusion of L-Homophenylalanine, an analog of phenylalanine with an additional methylene group in its side chain, can significantly influence a peptide's conformational preferences and intermolecular interactions. The tert-butyl ester and hydrochloride salt further modify its physicochemical properties. A thorough structural characterization is therefore essential to correlate these modifications with observed biological activity.

At a Glance: A Comparative Overview of Analytical Techniques

The choice of analytical technique is dictated by the specific information required, ranging from primary sequence confirmation to high-resolution three-dimensional structure determination.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Primary Application Molecular weight determination, sequence verification, and identification of post-translational modifications.Determination of 3D structure and conformational dynamics in solution.High-resolution 3D structure determination in the solid state.
Sample Requirement High sensitivity, typically in the femtomole to picomole range.Higher concentration needed, typically 0.1-5 mM.Requires well-ordered single crystals of sufficient size (~0.1-0.5 mm). Purity should be >95%[1].
Throughput High, suitable for rapid analysis and screening of multiple samples.Low to medium, depending on the complexity of the experiments and the size of the peptide.Low, crystal growth can be a significant bottleneck.
Structural Information Provides primary structure (sequence) and information about modifications. Fragmentation patterns can offer insights into peptide stability.Provides detailed information on the solution-state conformation, including secondary structure, side-chain orientations, and intermolecular interactions through NOE data[2].Yields a static, high-resolution 3D model of the peptide in a crystalline lattice, revealing precise bond lengths, angles, and intermolecular contacts[3].
Key Strengths High sensitivity, speed, and tolerance for complex mixtures. Excellent for confirming molecular weight and sequence.Provides information on the dynamic nature of the peptide in a solution environment, which is often more biologically relevant.Can provide atomic-level resolution of the peptide structure.
Key Limitations Does not directly provide 3D structural information. The labile tert-butyl ester group may fragment under certain ionization conditions.Requires larger amounts of pure sample and can be time-consuming. Spectral overlap can be a challenge for larger peptides.Crystal formation can be challenging, and the resulting structure may not always represent the biologically active conformation in solution. Unnatural amino acids may not be well-handled by automated model-building software[4].

In-Depth Analysis of Techniques

Mass Spectrometry (MS) for Peptides with this compound

Mass spectrometry is an indispensable tool for the initial characterization of synthetic peptides. For a peptide containing this compound, MS can rapidly confirm the success of the synthesis by verifying the molecular weight. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the low ppm range, allowing for unambiguous elemental composition determination.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. Peptides are fragmented, typically via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), and the resulting fragment ions (b- and y-ions) are analyzed. The mass difference between adjacent fragment ions corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide[5]. The presence of L-Homophenylalanine, with a residue mass of 147.09 Da, can be readily identified in the fragmentation spectrum. However, the tert-butyl ester group is known to be labile and may be lost during ionization or fragmentation, which needs to be considered during data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis in Solution

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic behavior. For a peptide containing L-Homophenylalanine, NMR can reveal how this unnatural amino acid influences the peptide's folding and conformational equilibrium.

A typical NMR analysis involves a suite of experiments, including 1D proton spectra and 2D experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • COSY and TOCSY are used to assign the proton resonances to specific amino acid spin systems.

  • NOESY is crucial for structural determination as it detects through-space interactions between protons that are close in proximity (< 5 Å). The pattern of NOE cross-peaks provides distance restraints that are used to calculate a family of 3D structures consistent with the experimental data. For instance, NOEs between the aromatic protons of the homophenylalanine side chain and other parts of the peptide can define its orientation and potential intramolecular interactions[2].

Studies on tripeptides containing dehydrophenylalanine have demonstrated the utility of NOE data in establishing specific turn conformations in solution[2].

X-ray Crystallography for High-Resolution Structural Elucidation

X-ray crystallography provides a static, high-resolution snapshot of the peptide's three-dimensional structure in a crystalline state. This technique can reveal precise details about bond lengths, bond angles, and intermolecular interactions, including those involving the L-Homophenylalanine residue.

The process involves growing a single, well-ordered crystal of the peptide, which can be a challenging and time-consuming step. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure is modeled.

A study on short helical peptides containing homologs of phenylalanine, including homophenylalanine, demonstrated that the increased side-chain length of homophenylalanine can lead to intermolecular aromatic interactions that promote ordered packing in crystals[3]. This highlights the valuable insights that crystallography can provide into the self-assembly and aggregation properties of such peptides.

Experimental Protocols

Synthesis of a Peptide Containing this compound

A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry can be adapted for the incorporation of this compound.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable resin)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solvents (DMF, DCM, diethyl ether)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent and a base.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Subsequent Amino Acid Couplings: Continue the coupling and deprotection cycles for the remaining amino acids in the sequence. For the incorporation of L-Homophenylalanine, use this compound as the input amino acid.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis

Sample Preparation:

  • Dissolve the purified peptide in a 50:50 acetonitrile/water solution with 0.1% formic acid to a final concentration of approximately 1 mg/mL.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.

LC-MS/MS Method:

  • Inject the sample onto a C18 column.

  • Elute the peptide using a gradient of increasing acetonitrile concentration.

  • Acquire full scan MS spectra to determine the precursor ion m/z.

  • Perform data-dependent MS/MS on the most intense precursor ions using HCD or CID with a normalized collision energy of 25-35%.

Data Analysis:

  • Process the raw data using appropriate software to identify the peptide sequence based on the fragmentation pattern. Account for the mass of the L-Homophenylalanine residue (147.09 Da) and the potential loss of the tert-butyl group (56.06 Da).

NMR Spectroscopy Analysis

Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O with an organic co-solvent). The final concentration should be in the range of 1-5 mM.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

NMR Experiments:

  • Acquire a 1D proton spectrum to assess sample purity and spectral dispersion.

  • Record 2D TOCSY and COSY spectra to assign proton spin systems.

  • Acquire a 2D NOESY spectrum with a mixing time of 100-300 ms to identify through-space proton-proton interactions.

  • Optionally, acquire 13C and 15N HSQC spectra if isotopic labeling is used.

Data Analysis and Structure Calculation:

  • Process the NMR spectra using software such as TopSpin or NMRPipe.

  • Assign the proton resonances using the 2D spectra.

  • Integrate the NOESY cross-peaks and convert them into distance restraints.

  • Use a structure calculation program (e.g., CYANA or XPLOR-NIH) to generate a family of 3D structures that satisfy the experimental restraints.

X-ray Crystallography Analysis

Crystallization:

  • Prepare a highly concentrated and pure solution of the peptide.

  • Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques such as hanging drop or sitting drop vapor diffusion.

  • Optimize the conditions that produce initial microcrystals to obtain diffraction-quality single crystals.

Data Collection:

  • Mount a suitable crystal on a goniometer and cool it in a cryostream.

  • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

Structure Determination and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.

  • Build an initial atomic model into the resulting electron density map. Software like Coot can be used for model building, though manual intervention may be necessary for the unnatural amino acid[4].

  • Refine the model against the experimental data to improve its quality and agreement with the diffraction data.

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental processes and the decision-making involved in choosing an analytical technique, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis SPPS Solid-Phase Peptide Synthesis (incorporating L-hPhe-tBu) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (Sequence Verification) Purification->MS Initial Characterization NMR NMR Spectroscopy (Solution Structure) Purification->NMR Conformational Analysis Xray X-ray Crystallography (Solid-State Structure) Purification->Xray High-Resolution Structure

A high-level workflow for the synthesis and structural analysis of a peptide containing this compound.

Comparative_Logic Start Need for Structural Information Q1 Primary Goal? Start->Q1 MS Mass Spectrometry (High Throughput, High Sensitivity) Q1->MS Sequence Confirmation & Molecular Weight NMR NMR Spectroscopy (Biologically Relevant State) Q1->NMR Solution Conformation & Dynamics Xray X-ray Crystallography (Atomic Detail) Q1->Xray High-Resolution 3D Structure MS_lim Limitations: - No 3D structure - Labile groups can fragment MS->MS_lim NMR_lim Limitations: - High sample requirement - Lower throughput NMR->NMR_lim Xray_lim Limitations: - Crystal growth bottleneck - Solid-state artifact risk Xray->Xray_lim

A decision-making diagram for selecting the appropriate structural analysis technique.

References

A Comparative Guide to Tert-Butyl and Trityl Protecting Groups for L-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptidomimetics and pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors like Enalapril, L-Homophenylalanine serves as a critical chiral building block.[1][2] The strategic protection of its amino group is paramount to prevent unwanted side reactions and ensure high yields and purity of the final product. This guide provides an objective comparison of two commonly employed amine protecting groups, the tert-butylcarbonyl (Boc) and the triphenylmethyl (trityl or Trt) groups, for the N-protection of L-Homophenylalanine.

At a Glance: Key Differences

FeatureTert-Butyl (Boc) GroupTrityl (Trt) Group
Size & Steric Hindrance ModerateHigh
Acid Lability Cleaved by strong acids (e.g., TFA, HCl)Cleaved under milder acidic conditions than Boc (e.g., dilute TFA, acetic acid)
Base Stability StableStable
Hydrogenolysis Stability StableCan be cleaved under certain hydrogenolysis conditions
Typical Introduction Reaction with di-tert-butyl dicarbonate (Boc)₂OReaction with trityl chloride (Trt-Cl)

Quantitative Comparison

The following tables summarize typical experimental data for the protection and deprotection of homophenylalanine and related amino acids, providing a quantitative basis for comparison.

Table 1: N-Protection Reaction Parameters

Protecting GroupReagentSolventBaseReaction TimeTypical YieldReference
Boc (Boc)₂O1:1 H₂O/t-BuOHNaOH16 hours82% (for D-Homophenylalanine)This protocol is based on a similar substrate and is expected to have a comparable yield for L-Homophenylalanine.
Trt Trt-ClDMFTriethylamine2.5 hours90-95% (general for amino acids)Yields are typically high for the tritylation of amino acids.[3]

Table 2: N-Deprotection Conditions

Protecting GroupReagentSolventConditionsKey Considerations
Boc Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% TFA in DCM, 0°C to RTCan lead to side reactions with sensitive residues if not carefully controlled.[]
Hydrochloric AcidDioxane or Ethyl Acetate1-4 M HClOften provides cleaner deprotection than TFA.
Oxalyl Chloride/MethanolMethanolRoom Temperature, 1-4 hoursA mild alternative to strong acids.[2]
Trt Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1-5% TFA in DCMMilder conditions compared to Boc deprotection, allowing for orthogonal strategies.[5]
Formic Acid-Cold, 3 minutesVery mild and rapid deprotection.[6]
Acetic AcidAqueous solution50% aqueous HOAcCan selectively cleave Trt in the presence of Boc.[7]

Experimental Protocols

N-Protection of L-Homophenylalanine

N-Boc-L-Homophenylalanine Synthesis

This protocol is adapted from a procedure for D-Homophenylalanine and is expected to yield similar results for the L-enantiomer.

  • Dissolve L-Homophenylalanine (1 equivalent) in a 1:1 mixture of water and tert-butanol.

  • Add powdered sodium hydroxide (1.1 equivalents) at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in three portions over 10 minutes.

  • Stir the suspension vigorously for 16 hours at room temperature.

  • Dilute the reaction mixture with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 5 with acetic acid and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under vacuum to yield N-Boc-L-Homophenylalanine.

N-Trityl-L-Homophenylalanine Synthesis (General Procedure)

This is a general protocol for the N-tritylation of amino acid methyl esters, followed by hydrolysis.

  • To a solution of L-Homophenylalanine methyl ester hydrochloride (1 equivalent) in DMF, add triethylamine (2 equivalents) and cool on ice.

  • Add a solution of trityl chloride (1 equivalent) in dichloromethane and stir the mixture for 2.5 hours at room temperature.

  • After reaction completion, work up the reaction by extraction and purify the crude N-Trityl-L-Homophenylalanine methyl ester.

  • Hydrolyze the methyl ester using LiOH in a dioxane/methanol/water solvent system to yield N-Trityl-L-Homophenylalanine.[3]

N-Deprotection of Protected L-Homophenylalanine

Deprotection of N-Boc-L-Homophenylalanine

  • Dissolve N-Boc-L-Homophenylalanine in dichloromethane.

  • Add a solution of 20-50% trifluoroacetic acid in dichloromethane and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Remove the solvent and excess acid under reduced pressure to obtain the deprotected L-Homophenylalanine as its TFA salt.

Deprotection of N-Trityl-L-Homophenylalanine

  • Dissolve N-Trityl-L-Homophenylalanine in dichloromethane.

  • Add a solution of 1-5% trifluoroacetic acid in dichloromethane containing a scavenger such as triisopropylsilane (TIS).

  • Stir the mixture at room temperature and monitor by TLC.

  • Upon completion, evaporate the solvent to yield the deprotected L-Homophenylalanine.

Application in Drug Synthesis: The Enalapril Workflow

Protected L-Homophenylalanine is a key intermediate in the synthesis of the ACE inhibitor Enalapril.[1][8] The choice of protecting group can influence the overall synthetic strategy. The following diagram illustrates a generalized workflow for the synthesis of Enalapril, highlighting the role of the protected L-Homophenylalanine derivative.

G cluster_0 Preparation of Protected L-Homophenylalanine cluster_1 Dipeptide Formation cluster_2 Enalapril Synthesis L_HPA L-Homophenylalanine Protection N-Protection (Boc or Trt) L_HPA->Protection Protected_L_HPA N-Protected L-Homophenylalanine Protection->Protected_L_HPA Reductive_Amination Reductive Amination Protected_L_HPA->Reductive_Amination L_Ala L-Alanine Dipeptide_Coupling Peptide Coupling L_Ala->Dipeptide_Coupling L_Pro L-Proline L_Pro->Dipeptide_Coupling Dipeptide L-Alanyl-L-Proline Dipeptide_Coupling->Dipeptide Dipeptide->Reductive_Amination Deprotection Deprotection Reductive_Amination->Deprotection Enalapril Enalapril Deprotection->Enalapril

Caption: Generalized workflow for the synthesis of Enalapril.

Orthogonal Protection Strategy

The difference in acid lability between the Boc and Trt groups allows for their use in orthogonal protection schemes. For instance, a peptide could be synthesized with an N-terminal Trt group and a side-chain protected with a Boc group. The Trt group can be selectively removed under very mild acidic conditions, leaving the Boc group intact for subsequent modifications.[5][7]

G Start Peptide with N-Trt and Side-Chain-Boc Mild_Acid Mild Acid (e.g., 1% TFA) Start->Mild_Acid Strong_Acid Strong Acid (e.g., 50% TFA) Start->Strong_Acid N_Deprotected N-Deprotected Peptide with Side-Chain-Boc Mild_Acid->N_Deprotected Fully_Deprotected Fully Deprotected Peptide Strong_Acid->Fully_Deprotected Strong_Acid->Fully_Deprotected N_Deprotected->Strong_Acid

Caption: Orthogonal deprotection of Trt and Boc groups.

Conclusion

The choice between tert-butyl and trityl protecting groups for L-Homophenylalanine depends on the specific requirements of the synthetic route.

  • Tert-Butyl (Boc): This group is robust and provides excellent protection. Its removal requires relatively strong acidic conditions. It is a workhorse in peptide synthesis, particularly in the Boc/Bzl strategy.[]

  • Trityl (Trt): The bulky nature of the Trt group can be advantageous in preventing certain side reactions.[5] Its key advantage lies in its lability under very mild acidic conditions, which makes it ideal for orthogonal protection strategies where selective deprotection in the presence of other acid-labile groups (like Boc) is required.[5][7] However, its steric bulk might sometimes hinder coupling reactions.

For syntheses requiring a single deprotection step with strong acid, the Boc group is a reliable choice. For more complex syntheses involving selective deprotection or the need for very mild conditions to preserve other sensitive functionalities, the trityl group offers superior flexibility. Researchers and drug development professionals should carefully consider the overall synthetic plan to select the most appropriate protecting group for their specific application.

References

L-Homophenylalanine vs. Phenylalanine in Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a critical tool in peptide drug design. This guide provides a detailed comparison of the biological activities of peptides containing L-Homophenylalanine (hPhe) versus its natural counterpart, L-Phenylalanine (Phe). By extending the side chain of Phenylalanine by a single methylene group, L-Homophenylalanine introduces subtle yet significant changes that can profoundly impact a peptide's structure, function, and therapeutic potential.

This comparison is supported by experimental data from peer-reviewed studies, focusing on key performance indicators such as receptor binding affinity, cytotoxicity, and proteolytic stability. Detailed methodologies for the cited experiments are also provided to facilitate replication and further investigation.

Structural and Conformational Effects

The introduction of an additional methylene group in the side chain of L-Homophenylalanine compared to L-Phenylalanine leads to increased conformational flexibility. However, when incorporated into a peptide sequence, this can paradoxically result in a more constrained local conformation. This alteration can influence the overall three-dimensional structure of the peptide, which is crucial for its interaction with biological targets.

Comparative Biological Activity: Quantitative Data

The substitution of Phenylalanine with Homophenylalanine can lead to varied effects on biological activity, depending on the peptide sequence and the specific biological context. The following tables summarize key quantitative data from comparative studies.

Opioid Receptor Binding Affinity

A study on the tetrapeptide Tyr-d-Ala-Phe-Phe-NH₂ (TAPP), a potent and selective µ-opioid receptor ligand, explored the impact of substituting Phenylalanine with β³-homo-Phenylalanine (a specific isomer of hPhe). The binding affinities for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR) were determined via radioreceptor binding assays.

Table 1: Opioid Receptor Binding Affinity of TAPP Analogues

CompoundSequenceµ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)
TAPP (Parent Peptide)Tyr-d-Ala-Phe -Phe -NH₂1.5 ± 0.2180 ± 20
[(S)-β³-hPhe⁴]-TAPPTyr-d-Ala-Phe -(S)-β³-hPhe -NH₂1.8 ± 0.3>10000
[(R)-β³-hPhe⁴]-TAPPTyr-d-Ala-Phe -(R)-β³-hPhe -NH₂1.6 ± 0.2>10000

Data sourced from a study on TAPP analogues.[1][2][3]

The results indicate that substitution of the C-terminal Phenylalanine with either the (S) or (R) isomer of β³-homo-Phenylalanine maintained high affinity for the µ-opioid receptor, comparable to the parent peptide. However, the selectivity for the µ-receptor over the δ-receptor was significantly increased, as the affinity for the δ-receptor was drastically reduced.

Cytotoxicity of Tripeptide Analogues

The cytotoxicity of N-succinylated dehydrotripeptides containing either L-Phenylalanine or L-Homophenylalanine was evaluated. The study found that the cytotoxicity was dependent on both the amino acid and the presence of a C-terminal methyl ester.

Table 2: Comparative Cytotoxicity of Phe vs. hPhe-Containing Tripeptides

Peptide Sequence MotifModificationObserved Cytotoxicity
Phe-ΔPheC-terminal methyl esterConcentration-dependent cytotoxicity
hPhe-ΔPheC-terminal methyl esterConcentration-independent cytotoxicity (suggests physical cell death mechanism)
Phe-ΔPheDicarboxylic acidEssentially non-toxic
hPhe-ΔPheDicarboxylic acidEssentially non-toxic

Data interpretation from a study on self-assembling tripeptides.[4][5][6][7]

These findings suggest that in the context of these specific tripeptides, the presence of L-Homophenylalanine in the C-terminally protected form leads to a more pronounced and potentially different mechanism of cytotoxicity compared to the L-Phenylalanine-containing counterpart.

Experimental Protocols

Radioreceptor Binding Assay for Opioid Peptides

This protocol outlines the general procedure for determining the binding affinity of peptides to opioid receptors.

1. Membrane Preparation:

  • Membranes are prepared from cells expressing the opioid receptor of interest (e.g., µ-opioid receptor).

  • Cells are homogenized in a lysis buffer and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a radiolabeled ligand that specifically binds to the receptor (e.g., [³H]DAMGO for the µ-opioid receptor), and varying concentrations of the unlabeled test peptide.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed to remove unbound radioactivity.

  • The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

4. Data Analysis:

  • The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test peptide.

  • The IC₅₀ value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8][9][10][11][12][13]

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_detect Detection cluster_analysis Data Analysis ReceptorExpressingCells Receptor-Expressing Cells Homogenization Homogenization & Centrifugation ReceptorExpressingCells->Homogenization MembranePellet Washed Membrane Pellet Homogenization->MembranePellet AssayPlate 96-Well Plate Setup MembranePellet->AssayPlate Incubation Incubation to Equilibrium AssayPlate->Incubation Filtration Rapid Filtration Incubation->Filtration Radioligand Radiolabeled Ligand Radioligand->AssayPlate TestPeptide Test Peptide (hPhe vs Phe) TestPeptide->AssayPlate ScintillationCounting Scintillation Counting Filtration->ScintillationCounting CompetitionCurve Generate Competition Curve ScintillationCounting->CompetitionCurve IC50 Determine IC50 CompetitionCurve->IC50 Ki Calculate Ki IC50->Ki

Workflow for Radioreceptor Binding Assay
Peptide Stability Assay in Human Serum

This protocol provides a general method for assessing the proteolytic stability of peptides.

1. Peptide Incubation:

  • The test peptide (either hPhe or Phe-containing) is incubated in human serum or plasma at a physiological temperature (37°C).

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

2. Reaction Quenching:

  • The enzymatic degradation is stopped at each time point by adding a quenching solution, such as trichloroacetic acid (TCA) or acetonitrile, which precipitates the serum proteins.

3. Sample Preparation:

  • The samples are centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the remaining intact peptide and any degradation fragments, is collected.

4. Analysis:

  • The amount of intact peptide in the supernatant is quantified using a suitable analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

  • The percentage of intact peptide remaining is plotted against time.

  • The half-life (t₁/₂) of the peptide in serum is calculated from the degradation curve.[14][15][16][17][18]

G Peptide Test Peptide (hPhe or Phe) Incubation Incubation at 37°C Peptide->Incubation Serum Human Serum/Plasma Serum->Incubation TimePoints Aliquots at Time Intervals Incubation->TimePoints Quenching Quench with TCA/Acetonitrile TimePoints->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis RP-HPLC or LC-MS Analysis Supernatant->Analysis HalfLife Calculate Half-Life (t½) Analysis->HalfLife

Peptide Stability Assay Workflow

Signaling Pathways

The biological effects of peptides are mediated through their interaction with specific receptors, which in turn activate intracellular signaling cascades. For instance, opioid peptides, upon binding to their G-protein coupled receptors (GPCRs), initiate a cascade that leads to various cellular responses, including analgesia. The substitution of Phenylalanine with L-Homophenylalanine can modulate the affinity and efficacy of the peptide for its receptor, thereby influencing the downstream signaling.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Peptide Ligand (hPhe or Phe) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade CellularResponse Cellular Response (e.g., Analgesia, Proliferation) KinaseCascade->CellularResponse

Generalized GPCR Signaling Pathway

References

Characterization of L-Homophenylalanine tert-butyl ester hydrochloride by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of L-Homophenylalanine tert-butyl ester hydrochloride. Due to the limited availability of publicly accessible, fully assigned NMR spectra for this compound, this guide presents a detailed, predicted ¹H and ¹³C NMR data set based on the analysis of structurally similar compounds. This predicted data is compared with experimental data for the closely related and commonly used L-Phenylalanine tert-butyl ester hydrochloride.

This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, peptide synthesis, and drug development, aiding in the identification and characterization of this important amino acid derivative.

Comparison of NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for L-Phenylalanine tert-butyl ester hydrochloride. The data is presented for spectra acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data Comparison

Assignment This compound (Predicted) L-Phenylalanine tert-butyl ester hydrochloride (Experimental)
Aromatic-H 7.15-7.35 (m, 5H)7.20-7.40 (m, 5H)
α-H ~4.1 (t, 1H)~4.2 (dd, 1H)
β-H ~2.2 (m, 2H)~3.1 & ~3.3 (dd, 2H)
γ-H ~2.7 (t, 2H)-
NH₃⁺ 8.0-9.0 (br s, 3H)8.0-9.0 (br s, 3H)
tert-butyl-H ~1.5 (s, 9H)~1.5 (s, 9H)

Table 2: ¹³C NMR Data Comparison

Assignment This compound (Predicted) L-Phenylalanine tert-butyl ester hydrochloride (Experimental)
C=O ~170~170
Aromatic C (quaternary) ~140~135
Aromatic C-H ~129, ~128.5, ~126~129, ~128.5, ~127
~53~54
~31~38
~32-
C (tert-butyl, quaternary) ~83~83
C (tert-butyl, CH₃) ~28~28

Experimental Protocol: NMR Spectroscopy

A standardized protocol for the acquisition of NMR spectra for amino acid ester hydrochlorides is detailed below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the amino acid ester hydrochloride salt.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

  • To ensure a homogeneous solution and remove any particulate matter, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

2. NMR Data Acquisition:

  • The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are common. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed with an appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Visualization of Key Structural Features and NMR Correlations

The following diagrams illustrate the chemical structure of this compound and a conceptual workflow for its characterization.

L_Homophenylalanine_tert_butyl_ester_hydrochloride_structure cluster_molecule This compound cluster_nmr Key NMR Signals mol mol H_NMR ¹H NMR Aromatic-H 7.15-7.35 ppm (m) α-H ~4.1 ppm (t) β-H ~2.2 ppm (m) γ-H ~2.7 ppm (t) tert-butyl-H ~1.5 ppm (s) C_NMR ¹³C NMR C=O ~170 ppm Aromatic-C ~126-140 ppm ~53 ppm ~31 ppm ~32 ppm C(tert-butyl) ~28, ~83 ppm

Caption: Chemical structure and key predicted NMR signals.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis start L-Homophenylalanine esterification Esterification with tert-butanol/isobutylene start->esterification hcl_salt HCl salt formation esterification->hcl_salt purification Purification hcl_salt->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir spectral_interpretation Spectral Interpretation nmr->spectral_interpretation ms->spectral_interpretation ftir->spectral_interpretation structure_confirmation Structure Confirmation spectral_interpretation->structure_confirmation

Caption: Experimental workflow for synthesis and characterization.

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of L-Homophenylalanine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted mass spectrometry fragmentation patterns of L-Homophenylalanine tert-butyl ester hydrochloride and a closely related analogue, L-Phenylalanine tert-butyl ester hydrochloride. The information presented is derived from established principles of mass spectrometry and known fragmentation behaviors of related chemical structures.

Introduction

This compound is a derivative of the non-proteinogenic amino acid L-homophenylalanine. The tert-butyl ester modification is often employed in peptide synthesis and drug development to temporarily protect the carboxylic acid functional group. Understanding the fragmentation pattern of this molecule under mass spectrometry is crucial for its characterization, identification in complex mixtures, and for metabolism or degradation studies. This guide outlines the predicted fragmentation pathways and compares them to those of L-Phenylalanine tert-butyl ester hydrochloride to highlight the structural differences observable by mass spectrometry.

Predicted Fragmentation Analysis

Mass spectrometry of amino acid esters typically involves several key fragmentation pathways, including the loss of the ester group, cleavage of the amino acid side chain, and fragmentation of the amino group. For tert-butyl esters, the loss of the tert-butyl group as a stable carbocation is a particularly favorable and common fragmentation event.

This compound

The structure of this compound features an additional methylene group in the side chain compared to L-Phenylalanine tert-butyl ester hydrochloride. This seemingly minor difference is expected to produce distinct fragments in the mass spectrum.

Molecular Ion: The molecular formula for the free base is C14H21NO2, with a molecular weight of 235.32 g/mol . The protonated molecule [M+H]+ would have an m/z of 236.16.

Key Predicted Fragments:

Fragment DescriptionPredicted m/zFragmentation Pathway
[M+H - C4H8]+180.11Loss of isobutylene from the tert-butyl ester
[M+H - C4H9O2]+134.10Loss of the entire tert-butoxycarbonyl group
Benzyl cation91.05Cleavage of the bond beta to the phenyl ring
Tropylium ion91.05Rearrangement of the benzyl cation
Phenyl cation77.04Loss of CH2 from the benzyl cation
Immonium ion118.09Alpha-cleavage at the amine group with loss of the carboxyl group
L-Phenylalanine tert-butyl ester hydrochloride (Alternative for Comparison)

L-Phenylalanine tert-butyl ester hydrochloride serves as a close structural analogue for comparison.

Molecular Ion: The molecular formula for the free base is C13H19NO2, with a molecular weight of 221.29 g/mol . The protonated molecule [M+H]+ would have an m/z of 222.15.

Key Predicted Fragments:

Fragment DescriptionPredicted m/zFragmentation Pathway
[M+H - C4H8]+166.09Loss of isobutylene from the tert-butyl ester
[M+H - C4H9O2]+120.08Loss of the entire tert-butoxycarbonyl group (also corresponds to the immonium ion)
Benzyl cation91.05Cleavage of the bond beta to the phenyl ring
Tropylium ion91.05Rearrangement of the benzyl cation
Phenyl cation77.04Loss of CH2 from the benzyl cation
Immonium ion104.08Alpha-cleavage at the amine group with loss of the carboxyl group

Experimental Protocols

Sample Preparation:

  • Dissolve this compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial solvent to a final concentration of 1-10 µg/mL for direct infusion analysis.

  • For LC-MS analysis, the final concentration may need to be adjusted based on the sensitivity of the instrument and the column being used.

Mass Spectrometry Conditions (General):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to generate the protonated molecular ion [M+H]+.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument would be ideal for accurate mass measurements and determination of elemental compositions of the fragments.

  • MS/MS Analysis: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) should be used to induce fragmentation of the precursor ion ([M+H]+). The collision energy should be optimized to generate a rich fragmentation spectrum.

  • Data Acquisition: Acquire data in a full scan mode to observe all fragment ions.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for both compounds using the DOT language.

G cluster_0 L-Homophenylalanine tert-butyl ester MolIon_H [M+H]+ (m/z 236.16) Frag1_H [M+H - C4H8]+ (m/z 180.11) MolIon_H->Frag1_H - C4H8 Frag2_H [M+H - C4H9O2]+ (m/z 134.10) MolIon_H->Frag2_H - C4H9O2 Frag4_H Immonium Ion (m/z 118.09) MolIon_H->Frag4_H - COOtBu Frag3_H Benzyl Cation (m/z 91.05) Frag2_H->Frag3_H - C2H5N

Caption: Predicted fragmentation of L-Homophenylalanine tert-butyl ester.

G cluster_1 L-Phenylalanine tert-butyl ester MolIon_P [M+H]+ (m/z 222.15) Frag1_P [M+H - C4H8]+ (m/z 166.09) MolIon_P->Frag1_P - C4H8 Frag2_P Immonium Ion (m/z 120.08) MolIon_P->Frag2_P - COOtBu Frag3_P Benzyl Cation (m/z 91.05) Frag2_P->Frag3_P - HCN

Caption: Predicted fragmentation of L-Phenylalanine tert-butyl ester.

Experimental Workflow

The logical flow for a typical fragmentation analysis experiment is outlined below.

G Start Sample Preparation LC Liquid Chromatography (Optional Separation) Start->LC MS Mass Spectrometry (Ionization) LC->MS MS1 MS1 Scan (Precursor Ion Selection) MS->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 DA Data Analysis MS2->DA End Structure Elucidation DA->End

Caption: General workflow for MS/MS fragmentation analysis.

L-Homophenylalanine in Self-Assembling Peptides: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into self-assembling peptides is a key strategy for enhancing their physicochemical properties and biological performance. Among these, L-homophenylalanine (L-Hph), an analogue of L-phenylalanine (L-Phe) with an additional methylene group in its side chain, has garnered significant interest. This guide provides an objective comparison of the performance of L-homophenylalanine in self-assembling peptides against other alternatives, supported by experimental data, to aid researchers in the rational design of novel biomaterials.

Performance Comparison: L-Homophenylalanine vs. Alternatives

The inclusion of L-homophenylalanine in peptide sequences can significantly influence their self-assembly, hydrogelation properties, and biocompatibility. A study comparing diastereomeric tripeptides containing L-homophenylalanine and L-phenylalanine provides key insights into these effects.[1][2]

Self-Assembly and Hydrogelation

The ability of peptides to self-assemble into hydrogels at low concentrations is a critical factor for their application in drug delivery and tissue engineering.

Peptide Sequence/StereochemistryMinimum Gelation Concentration (wt%)Rheological Properties (G' at 10 rad/s)Secondary StructureKey Findings
Suc-(D)-Hph-(L)-Phe-ΔPhe-OMe 0.2~1000 Paβ-sheetForms robust hydrogels at low concentrations. The heterochiral nature appears to favor strong gelation.
Suc-(L)-Hph-(L)-Phe-ΔPhe-OMe 0.2~800 Paα-helix/random coilHomochiral peptide also forms gels at low concentrations, but with slightly lower storage modulus.
Suc-(L)-Phe-(D)-Hph-ΔPhe-OMe 0.2~1200 Paβ-sheetScrambled sequence with heterochirality shows the highest storage modulus, indicating a stiffer hydrogel.
Suc-(L)-Phe-(L)-Hph-ΔPhe-OMe 0.2~700 Paα-helix/random coilHomochiral scrambled sequence forms the weakest gel among the tested peptides.

Summary of Findings:

  • Gelation Concentration: All tested peptides containing L-homophenylalanine formed hydrogels at a low concentration of 0.2 wt%, indicating a high propensity for self-assembly.[1]

  • Mechanical Properties: The stereochemistry and sequence of the peptide significantly impact the mechanical strength (storage modulus, G') of the resulting hydrogel. Heterochiral peptides (containing both D and L amino acids) generally formed stiffer hydrogels compared to their homochiral counterparts.[1]

  • Secondary Structure: The sequence of amino acids influences the secondary structure of the self-assembled fibers. Peptides with a Hph-ΔPhe motif tended to form β-sheets, a common secondary structure in self-assembling peptide fibrils, while those with L-Hph displayed α-helical and random coil structures.[1] The π-π stacking interactions involving the aromatic rings of homophenylalanine are crucial for the self-assembly process.[1]

Biocompatibility and Cytotoxicity

The cytotoxicity of self-assembling peptides is a crucial parameter for their in vivo applications.

PeptideCell Viability (%) at 1 mg/mLCytotoxicity Profile
Suc-(D)-Hph-(L)-Phe-ΔPhe-OH ~80%Essentially non-toxic
Suc-(L)-Hph-(L)-Phe-ΔPhe-OH ~90%Essentially non-toxic
Suc-(L)-Phe-(D)-Hph-ΔPhe-OH ~85%Essentially non-toxic
Suc-(L)-Phe-(L)-Hph-ΔPhe-OH < 20%Notably toxic

Summary of Findings:

  • Low Toxicity of Heterochiral and Specific Homochiral Peptides: Most of the tested dicarboxylic acid peptides, including the heterochiral ones and the homochiral peptide containing the Hph-ΔPhe motif, exhibited low cytotoxicity.[1]

  • Toxicity of a Specific Homochiral Peptide: Interestingly, the homochiral peptide Suc-(L)-Phe-(L)-Hph-ΔPhe-OH displayed significant, concentration-independent cytotoxicity, suggesting a physical mechanism of cell death.[1] This highlights the critical role of sequence and stereochemistry in determining the biological interaction of these materials.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon these findings.

Peptide Synthesis

All peptides were synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. N-succinylated dehydrotripeptides were prepared and characterized.[1][2] The synthesis involved the coupling of protected amino acids, followed by deprotection and purification.

Hydrogel Formation

Hydrogels were prepared using the pH-drop method with glucono-δ-lactone (GdL).[1]

  • A weighted amount of the peptide is dissolved in a specific volume of milli-Q water.

  • The pH of the solution is adjusted to a basic value (e.g., 8-9) using NaOH to ensure complete dissolution of the peptide.

  • A freshly prepared solution of GdL is added to the peptide solution.

  • The mixture is vortexed and left undisturbed at room temperature.

  • Gelation is confirmed by the vial inversion test, where a stable gel does not flow upon inverting the vial.

Rheological Measurements

The mechanical properties of the hydrogels were characterized using a rotational rheometer.

  • Frequency sweep measurements are performed at a constant strain within the linear viscoelastic region.

  • The storage modulus (G') and loss modulus (G'') are recorded as a function of frequency.

  • A higher G' value indicates a stiffer hydrogel.

Cytotoxicity Assay (MTT Assay)

The viability of cells in the presence of the peptide hydrogels was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cells (e.g., human neuroblastoma SH-SY5Y cell line) are seeded in a 96-well plate and incubated.

  • After 24 hours, the cells are treated with different concentrations of the peptide solutions.

  • Following an incubation period (e.g., 24 hours), the medium is replaced with MTT solution and incubated for another 4 hours.

  • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage relative to untreated control cells.

Visualizing Experimental Workflows

Hydrogel Formation and Characterization Workflow

Hydrogel_Formation_Workflow cluster_prep Peptide Preparation cluster_gel Hydrogel Formation cluster_char Hydrogel Characterization P Peptide Synthesis & Purification D Dissolve Peptide (Adjust pH) P->D Start A Add GdL Solution D->A I Incubate at RT A->I V Vial Inversion Test I->V Confirm Gelation R Rheological Analysis (G', G'') V->R C Cytotoxicity Assay (MTT) V->C S Structural Analysis (CD, NMR) V->S

Caption: Workflow for hydrogel formation and subsequent characterization.

Self-Assembly Process of Peptides

Self_Assembly_Process cluster_peptide Molecular Level cluster_assembly Supramolecular Assembly P Peptide Monomers F Nanofibers P->F Self-Assembly (π-π stacking, H-bonds) N 3D Network F->N Entanglement H Hydrogel N->H Water Trapping

Caption: The hierarchical self-assembly process of peptides into a hydrogel.

References

Safety Operating Guide

Proper Disposal of L-Homophenylalanine tert-butyl ester hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

This guide provides essential safety and logistical information for the proper disposal of L-Homophenylalanine tert-butyl ester hydrochloride, a crucial step in maintaining laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible chemical waste management.

Summary of Key Disposal and Safety Data

For quick reference, the following table summarizes the critical information for handling and disposing of this compound.

ParameterInformationCitation
Chemical Name This compound
CAS Number 130316-46-0
Physical State Solid[1]
Appearance White powder[1]
Hazard Classification Not classified as hazardous[2]
Primary Disposal Route Dispose of as a non-hazardous solid waste in accordance with local, national, and regional regulations.[2]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat.
Spill Cleanup Sweep up or vacuum spillage and collect in a suitable container for disposal. Ensure adequate ventilation.[2]

Experimental Protocols for Disposal

While this compound is not classified as a hazardous substance, proper disposal is paramount to ensure safety and regulatory compliance. The following protocols outline the recommended disposal procedures.

Method 1: Direct Disposal as Non-Hazardous Solid Waste

This is the most straightforward method for disposal, suitable for small quantities of the compound.

Materials:

  • This compound waste

  • Clearly labeled, sealed waste container

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure:

  • Containerization: Place the solid this compound waste into a designated, leak-proof, and clearly labeled waste container. The label should include the chemical name and indicate that it is non-hazardous waste.

  • Segregation: Do not mix with hazardous waste streams (e.g., solvents, reactive chemicals).

  • Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on disposing of non-hazardous chemical solids. Some institutions may require it to be taken directly to a designated dumpster or collection point, rather than being placed in regular laboratory trash cans that are handled by custodial staff.[2]

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as per your laboratory's standard operating procedures.

Method 2: Disposal via Alkaline Hydrolysis (for liquid solutions or as a pre-treatment step)

For aqueous solutions of this compound, or as a more conservative approach to neutralize its chemical properties before disposal, alkaline hydrolysis can be employed. This process breaks down the ester into L-homophenylalanine and tert-butanol.

Materials:

  • Aqueous solution of this compound or the solid compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker, flask)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: If starting with the solid, dissolve it in water. Place the aqueous solution in the reaction vessel on a stir plate.

  • Neutralization and Hydrolysis: Slowly add the NaOH or KOH solution while stirring. Monitor the pH of the solution. Continue adding the base until the pH is stable in the alkaline range (e.g., pH 10-12) to ensure complete hydrolysis of the ester.

  • Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure the hydrolysis reaction is complete.

  • Final pH Adjustment: After the reaction, neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.

  • Drain Disposal Consideration: Before proceeding, confirm with your institution's EHS that the neutralized solution is acceptable for drain disposal. Many institutions have specific lists of chemicals that are permitted for sewer disposal.

  • Disposal: If approved, flush the neutralized solution down the drain with copious amounts of water. If not approved, collect the neutralized solution in a labeled waste container and dispose of it according to your institution's guidelines for non-hazardous aqueous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have L-Homophenylalanine tert-butyl ester hydrochloride waste is_solid Is the waste a solid? start->is_solid is_solution Is the waste an aqueous solution? is_solid->is_solution No consult_ehs_solid Consult Institutional EHS Guidelines for Non-Hazardous Solid Waste is_solid->consult_ehs_solid Yes hydrolysis Perform Alkaline Hydrolysis (Method 2) is_solution->hydrolysis Yes dispose_solid Dispose in designated container for non-hazardous solid waste. consult_ehs_solid->dispose_solid end End of Disposal Process dispose_solid->end consult_ehs_liquid Consult Institutional EHS Guidelines for Drain Disposal of Neutralized Solution hydrolysis->consult_ehs_liquid drain_disposal_ok Is drain disposal permitted? consult_ehs_liquid->drain_disposal_ok dispose_drain Flush down drain with plenty of water. drain_disposal_ok->dispose_drain Yes collect_liquid Collect in a labeled container for non-hazardous aqueous waste. drain_disposal_ok->collect_liquid No dispose_drain->end collect_liquid->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling L-Homophenylalanine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for L-Homophenylalanine tert-butyl ester hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 130316-46-0). The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical first line of defense against chemical exposure. The required PPE for handling this compound is summarized below.

Protection TypeRequired EquipmentRecommended Specifications & Use Cases
Eye and Face Chemical Safety Goggles or Face ShieldAlways wear chemical safety goggles that provide a seal around the eyes. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[1][2][3]
Hand Chemical-Resistant GlovesNitrile gloves are suitable for handling small quantities. Double-gloving is recommended to provide an extra layer of protection. For extended handling or when working with larger amounts, more robust, chemical-resistant gloves should be used.[1][4][5]
Body Laboratory CoatA standard laboratory coat should be worn to protect skin and personal clothing from potential spills.[5]
Respiratory Not typically required for small quantitiesHandling should be performed in a well-ventilated area.[2][3] For procedures that may generate dust or aerosols, a chemical fume hood should be used.[3] If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used based on a risk assessment.[1][4]
Foot Closed-toe ShoesPrevents injury from spills or dropped objects.[5]

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural steps for safely handling this compound from receipt to experimental use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[7] Some suppliers recommend refrigeration (2-8°C).[8][9]

Preparation and Weighing
  • Ventilation: All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation of any dust particles.[3]

  • Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn as detailed in the table above.

  • Weighing:

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.

    • Avoid generating dust during transfer.[7][8]

    • Once the desired amount is weighed, securely close the main container.

    • Clean the spatula and the weighing area thoroughly after use.

Dissolution and Experimental Use
  • Solvent Addition: In the chemical fume hood, place the weighing boat with the compound into the reaction vessel or beaker.

  • Procedure: Slowly add the desired solvent to the vessel to dissolve the compound.

  • Safe Handling: Always avoid direct contact with the skin and eyes during this process.[6]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and drink plenty of water.[6] Seek immediate medical attention.[6]

  • Spills: For small spills, ensure adequate ventilation and wear appropriate PPE.[6] Sweep up the solid material, taking care not to create dust, and place it in a suitable container for disposal.[6][8]

Below is a diagram illustrating the operational workflow for handling this compound.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don PPE B Prepare Well-Ventilated Area (Fume Hood) A->B C Weigh Compound B->C D Transfer to Vessel C->D E Dissolve in Solvent D->E F Perform Experiment E->F G Clean Equipment & Area F->G I Store Compound Securely H Dispose of Waste G->H

Caption: A flowchart of the standard operating procedure for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused or expired this compound, as well as any contaminated consumables (e.g., weighing boats, pipette tips, gloves), should be collected in a designated, clearly labeled solid chemical waste container.

  • Liquid Waste: All reaction mixtures and solvent washes containing the compound must be collected in a designated, clearly labeled liquid chemical waste container. Ensure the container is compatible with the solvents used.

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be disposed of in the appropriate solid waste stream.[5]

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Collection: Arrange for the collection of chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1][4] Do not dispose of this chemical down the drain or in the regular trash.[10]

The following diagram outlines the logical steps for the proper disposal of waste generated from the use of this compound.

G Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal A Unused Compound & Contaminated Consumables D Designated Solid Chemical Waste Container A->D B Reaction Mixtures & Solvent Washes E Designated Liquid Chemical Waste Container B->E C Contaminated PPE (Gloves, etc.) C->D F Label Waste Containers D->F E->F G Store in Satellite Accumulation Area F->G H Arrange for EHS Pickup G->H

Caption: A diagram illustrating the waste segregation and disposal process for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.